molecular formula C16H15N B1335772 1-Benzyl-2-methyl-1H-indole CAS No. 17901-58-5

1-Benzyl-2-methyl-1H-indole

Cat. No.: B1335772
CAS No.: 17901-58-5
M. Wt: 221.3 g/mol
InChI Key: DPNOTFHCABPNQH-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indole (CAS 17901-58-5) is a synthetically versatile N-benzyl indole derivative of significant interest in medicinal chemistry and drug discovery. It serves as a crucial synthetic intermediate and scaffold for the design and development of novel bioactive molecules. The structural motif of the N-benzyl indole is a privileged framework in pharmaceutical research, known for its ability to interact with diverse biological targets . This compound is particularly valued for its role as a building block in the synthesis of more complex chemical entities. Recent scientific investigations highlight the potential of 1-benzyl indole-based hybrids, such as thiosemicarbazones, as potent inhibitors of enzymes like tyrosinase, which is a key target in the treatment of skin pigmentation disorders and the prevention of food browning . The benzyl group at the N-1 position and the methyl group at the C-2 position provide distinct electronic and steric properties that can be leveraged to optimize binding affinity and pharmacological properties in lead compounds. Indole derivatives, as a class, display a broad spectrum of documented biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects, making them a central focus in the hunt for new therapeutic agents . Researchers utilize this compound to explore these structure-activity relationships and to develop new candidates for a wide array of diseases. Key Specifications for Researchers: - CAS Number: 17901-58-5 - Molecular Formula: C16H15N - Molecular Weight: 221.30 g/mol - Physical State: Liquid; appears as a yellow to colorless oil - Storage: Sealed in dry, Store at room temperature (20 to 22 °C) This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemical compounds with appropriate safety precautions and refer to the associated Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOTFHCABPNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391287
Record name 1-benzyl-2-methylindole
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URL https://comptox.epa.gov/dashboard/DTXSID40391287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17901-58-5
Record name 1-benzyl-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-2-methyl-1H-indole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-2-methyl-1H-indole: Properties, Synthesis, and Applications

Abstract

This compound is a key heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry and materials science. Its structure, featuring the "privileged" indole nucleus N-substituted with a benzyl group and C2-substituted with a methyl group, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive technical overview of its chemical properties, established synthesis protocols with mechanistic insights, detailed spectroscopic characterization, and its significant applications in the field of drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure where a benzene ring is fused to a pyrrole ring. The nitrogen atom of the pyrrole ring is substituted with a benzyl group (-CH₂Ph), and carbon C2 is substituted with a methyl group (-CH₃). This substitution pattern sterically shields the nitrogen atom and influences the electronic properties of the indole ring, particularly the reactivity at the C3 position.

Chemical Structure:

Figure 1. 2D structure of this compound.

Physicochemical Data Summary:

PropertyValueReference
Molecular Formula C₁₆H₁₅N
Molecular Weight 221.30 g/mol [1]
CAS Number 13134-24-4
Appearance Typically a yellow oil or low-melting solid[2]
Boiling Point Data not consistently available; high boiling point expected
Melting Point Data not consistently available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)

Synthesis Methodologies

The synthesis of this compound is most commonly and efficiently achieved via the direct N-alkylation of 2-methylindole. An alternative, more fundamental approach involves constructing the indole ring itself through the Fischer indole synthesis.

Protocol: N-Alkylation of 2-Methylindole

This method is preferred for its high yield, operational simplicity, and use of readily available starting materials. The core principle is the deprotonation of the weakly acidic N-H proton of 2-methylindole to form a potent nucleophilic indolide anion, which then undergoes an Sₙ2 reaction with benzyl bromide.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solvent at 0 °C with stirring.

    • Causality Insight: Sodium hydride is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the indole nitrogen without competing in the subsequent alkylation. The use of a polar aprotic solvent like DMF or THF is crucial as it solvates the sodium cation, leaving a highly reactive "naked" indolide anion.

  • Indole Addition: Slowly add a solution of 2-methylindole (1.0 equivalent) in the reaction solvent to the NaH suspension. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium indolide salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Causality Insight: Benzyl bromide is an excellent electrophile due to the stability of the incipient benzylic carbocation in the transition state of the Sₙ2 reaction. Adding it at 0 °C helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-methylindole starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure product.[2]

SynthesisWorkflow SM 2-Methylindole + NaH in DMF INT Sodium 2-Methylindolide (Nucleophile) SM->INT Deprotonation (H₂ gas evolves) RXN Addition of Benzyl Bromide (Electrophile) at 0°C to RT INT->RXN Sₙ2 Attack CRUDE Crude Product Mixture RXN->CRUDE Quench & Workup PURIFY Purification (Column Chromatography) CRUDE->PURIFY PRODUCT This compound PURIFY->PRODUCT

Caption: Workflow for N-alkylation synthesis.

Alternative: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming the indole ring itself.[3] To produce a 2-methylindole core, phenylhydrazine is reacted with acetone under acidic conditions (e.g., ZnCl₂, H₂SO₄, or polyphosphoric acid).[4][5] The resulting 2-methylindole can then be N-benzylated as described above.

Mechanism Overview:

  • Formation of a phenylhydrazone from phenylhydrazine and acetone.

  • Tautomerization to an ene-hydrazine intermediate.

  • Acid-catalyzed[6][6]-sigmatropic rearrangement.

  • Loss of ammonia and rearomatization to form the indole ring.[3][4]

This method is fundamental for creating substituted indoles from acyclic precursors but is less direct than N-alkylation if 2-methylindole is commercially available.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (9H): A complex multiplet region between δ 7.00-7.60 ppm corresponding to the four protons on the indole's benzene ring and the five protons of the benzyl group.

    • Methylene Protons (-CH₂-): A characteristic singlet appearing around δ 5.30-5.50 ppm.[7] The singlet nature confirms its isolation from other protons. Its chemical shift is indicative of a methylene group attached to a nitrogen atom and a phenyl ring.

    • Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.40 ppm, corresponding to the methyl group at the C2 position.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic Carbons: Multiple signals expected in the δ 100-140 ppm range. Key signals include the C2 carbon (quaternary) around δ 138-140 ppm and the carbons of the benzyl group.

    • Methylene Carbon (-CH₂-): A signal around δ 50 ppm.[8][9]

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 12-15 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (e.g., 3030-3060 cm⁻¹).

    • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ (e.g., 2920-2950 cm⁻¹) from the methyl and methylene groups.

    • Aromatic C=C Stretch: Characteristic sharp peaks in the 1450-1600 cm⁻¹ region.[10]

    • Absence of N-H Stretch: Critically, the spectrum will lack the sharp N-H stretching band typically seen around 3400 cm⁻¹ for the 2-methylindole precursor, confirming successful N-benzylation.[10]

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A prominent peak at m/z = 221, corresponding to the molecular weight of the compound.

    • Major Fragmentation: The most characteristic fragmentation is the cleavage of the benzylic C-N bond, resulting in a stable benzyl cation at m/z = 91 (the tropylium ion), which is often the base peak. The other fragment would be the 2-methylindole radical cation at m/z = 130.

Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, and N-substitution is a common strategy to enhance pharmacological properties.[7] The this compound scaffold serves as a crucial starting point for developing agents with diverse therapeutic activities.

  • Anticancer Agents: Many derivatives synthesized from this core have shown potent anticancer activity.[11][12] Further functionalization, often at the C3 position, leads to compounds that can induce apoptosis or inhibit key signaling pathways in cancer cells.[13]

  • Antimicrobial Agents: Heterocyclic systems built upon the 1-benzyl-indole framework have demonstrated significant activity against various bacterial and fungal strains, including P. aeruginosa, B. cereus, and C. albicans.[11][12]

  • Enzyme Inhibitors: The scaffold has been used to develop potent and selective enzyme inhibitors, such as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders.[7]

  • Kinase Inhibitors: The general structure of N-substituted indoles is prevalent in many kinase inhibitors used in oncology. The benzyl group can occupy hydrophobic pockets in the enzyme's active site, enhancing binding affinity.

Applications Core This compound (Core Scaffold) Anticancer Anticancer Agents (e.g., Apoptosis Inducers) Core->Anticancer C3-Functionalization Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Heterocycle Annulation Kinase Kinase Inhibitors (Oncology) Core->Kinase Bioisosteric Modification Other Other Therapeutic Targets (e.g., Enzyme Inhibitors) Core->Other Derivatization

Caption: Role as a scaffold in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. General GHS classifications for related indole compounds often include warnings for skin, eye, and respiratory irritation.[14]

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • Indole Synthesis SI. (2023). Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-3-(4-ethylbenzoyl)-2-methyl-1H-indole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Archiv der Pharmazie, 343(9), 490–499. Retrieved from [Link]

  • Shinde, S. S., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. Retrieved from [Link]

  • Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. (2021). Taylor & Francis Online. Retrieved from [Link]

  • PubChem. (n.d.). (1-Benzyl-1H-indol-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-3-[1H-indol-3-yl(phenyl)methyl]indole. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • Khan, K. M., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Retrieved from [Link]

  • Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-benzylindoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-2-methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-Benzyl-2-methyl-1H-indole: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Benzyl-2-methyl-1H-indole, a substituted indole of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, providing a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the vast family of indole-containing compounds, which are core scaffolds in numerous natural products and pharmaceuticals. The precise elucidation of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, biological activity, and potential applications. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

This guide will systematically detail the expected spectroscopic signature of this compound, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its key atom numbering, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate and reproducible results.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 or 500 MHz

  • Pulse Program: Standard single-pulse sequence

  • Spectral Width: ~12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for quantitative analysis.

  • Number of Scans (NS): 8-16, depending on sample concentration.

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 or 125 MHz

  • Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

  • Spectral Width: ~220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 256-1024, or more, due to the low natural abundance of ¹³C.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Final Spectrum Final Spectrum Integrate->Final Spectrum

Caption: General workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole and benzyl moieties, the benzylic methylene protons, and the methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7~7.6d~8.0
H-4~7.5d~8.0
H-5, H-6~7.0-7.2m-
Benzyl (ortho)~7.0d~7.5
Benzyl (meta, para)~7.2-7.3m-
H-3~6.3s-
N1-CH₂~5.3s-
C2-CH₃~2.4s-

Interpretation:

  • Aromatic Region (δ 7.0-7.6 ppm): The protons on the indole ring (H-4, H-5, H-6, H-7) and the benzyl ring will resonate in this region. The indole protons H-4 and H-7 are expected to be doublets due to coupling with their respective ortho neighbors. The benzyl protons will show a complex pattern, with the ortho protons appearing as a doublet and the meta and para protons as a multiplet.[2]

  • Indole H-3 (δ ~6.3 ppm): This proton on the pyrrole ring is expected to be a singlet as it has no adjacent proton neighbors.

  • Benzylic Methylene (N1-CH₂) (δ ~5.3 ppm): The two protons of the methylene bridge between the indole nitrogen and the phenyl ring are chemically equivalent and will appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent nitrogen and the aromatic ring.[3]

  • Methyl Protons (C2-CH₃) (δ ~2.4 ppm): The three protons of the methyl group at the C-2 position will also appear as a singlet.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~138
C-7a~137
Benzyl (ipso)~138
C-3a~129
Benzyl (ortho, meta, para)~126-129
C-5~121
C-6~120
C-4~120
C-7~110
C-3~101
N1-CH₂~50
C2-CH₃~13

Interpretation:

  • Aromatic and Heteroaromatic Carbons (δ 100-140 ppm): The ten sp² hybridized carbons of the indole and benzyl rings will resonate in this region. The quaternary carbons (C-2, C-3a, C-7a, and the ipso-carbon of the benzyl group) will generally have lower intensities. The chemical shifts are influenced by the substitution pattern and the electronic environment.[4]

  • Benzylic Methylene (N1-CH₂) (δ ~50 ppm): This sp³ hybridized carbon will appear in the aliphatic region, shifted downfield due to the attachment to the nitrogen atom.[3]

  • Methyl Carbon (C2-CH₃) (δ ~13 ppm): The methyl carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the thin solid film or KBr pellet method is typically employed.

Thin Solid Film Method:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Acquire the IR spectrum.

KBr Pellet Method:

  • Grind a small amount of the sample with anhydrous KBr powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Start Start Dissolve Dissolve in Solvent Start->Dissolve Apply Apply to Salt Plate Dissolve->Apply Evaporate Evaporate Solvent Apply->Evaporate Place Place in Spectrometer Evaporate->Place Acquire Acquire Spectrum Place->Acquire Final IR Spectrum Final IR Spectrum Acquire->Final IR Spectrum

Caption: Workflow for thin solid film IR analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium-Weak
Aromatic C=C Stretch1600-1450Medium-Strong
C-N Stretch1360-1250Medium
Aromatic C-H Bend (out-of-plane)900-675Strong

Interpretation:

  • C-H Stretching Vibrations: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic rings). The peaks just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene and methyl groups.[3]

  • C=C Stretching Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[5]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule, including C-N stretching and C-H bending vibrations. The strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds and can be diagnostic of the substitution pattern on the benzene rings.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol for MS Analysis

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

Acquisition Parameters:

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 40-500

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions. The molecular formula is C₁₆H₁₅N, and the molecular weight is 221.30 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺˙) at m/z = 221: This peak represents the intact molecule with one electron removed.

  • Base Peak at m/z = 91: The most intense peak in the spectrum is expected to be from the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzyl group. This is a very stable carbocation.[7][8]

  • Fragment at m/z = 130: This peak corresponds to the 2-methylindole radical cation, formed by the loss of the benzyl radical.

  • Other Fragments: Other smaller fragments may be observed due to further fragmentation of the indole ring.

G M [C₁₆H₁₅N]⁺˙ m/z = 221 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) M->F1 - C₉H₈N• F2 [C₉H₈N]⁺ m/z = 130 (2-Methylindole Cation) M->F2 - C₇H₇•

Sources

Technical Guide: An In-depth Analysis of the Physical Properties of 1-Benzyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzyl-2-methyl-1H-indole is a substituted indole derivative of significant interest in synthetic chemistry and drug discovery. As with any compound earmarked for development, a thorough understanding of its fundamental physical properties is a prerequisite for its effective handling, formulation, and application. This guide provides a detailed examination of the melting point and solubility profile of this compound. While specific experimental data for this compound is not widely published, this document synthesizes information from structurally related analogs, discusses the physicochemical principles governing its behavior, and presents rigorous, field-proven protocols for the empirical determination of these critical parameters.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including the amino acid tryptophan and the neurotransmitter serotonin. Substitution on the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and pharmacokinetic profile.

In the case of this compound, the key substitutions are:

  • N1-Benzyl Group: The bulky, lipophilic benzyl group at the nitrogen atom sterically shields the nitrogen, removes the potential for hydrogen bond donation, and significantly increases the molecule's overall non-polarity. This modification is often employed to enhance membrane permeability and modulate receptor-binding interactions.

  • C2-Methyl Group: The methyl group at the C2 position, a common site for substitution, adds to the lipophilicity and can influence the molecule's metabolic stability and binding orientation within a target protein.

Understanding the physical properties of this specific scaffold is not merely an academic exercise. For the drug development professional, precise melting point data is crucial for purity assessment, polymorph screening, and stability studies. Similarly, a well-characterized solubility profile is fundamental to designing effective delivery systems, predicting bioavailability, and developing robust analytical methods.

Physicochemical Profile: Melting Point and Solubility

A comprehensive search of established chemical databases reveals a lack of specific, experimentally-verified data for the melting point and solubility of this compound. However, by analyzing its structure and comparing it to well-characterized analogs, we can establish a highly reliable predictive framework.

Melting Point Analysis

The melting point of a crystalline solid is a measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. These forces are influenced by molecular weight, symmetry, and intermolecular interactions such as hydrogen bonding and van der Waals forces.

  • Parent Indole: Possesses a melting point of 52-54 °C. Its crystal structure is stabilized by N-H---π hydrogen bonds.[1]

  • 1-Benzylindole: Lacks the N-H bond for hydrogen donation. Its melting point is reported as 42-43 °C. The large benzyl group disrupts the efficient packing that contributes to the melting point of unsubstituted indole.

  • 2-Methylindole: Has a melting point of 58-60 °C. The N-H bond remains, allowing for hydrogen bonding, and the methyl group adds to the molecular weight.

For This compound , we can predict that the melting point will be relatively low for a solid of its molecular weight. The N-benzyl group prevents intermolecular hydrogen bonding, which is a key contributor to the higher melting points of many other indole derivatives. The overall molecule is asymmetric and bulky, which can hinder the formation of a highly ordered and stable crystal lattice. It is therefore predicted to be a low-melting solid.

Solubility Profile

Solubility is dictated by the principle of "like dissolves like." The energy balance between solvent-solvent, solute-solute, and solvent-solute interactions determines the extent to which a compound will dissolve.

  • Aqueous Solubility: The this compound molecule is predominantly lipophilic. The large, nonpolar surface area contributed by the fused benzene ring, the N-benzyl group, and the C2-methyl group far outweighs the minimal polarity of the indole nitrogen. Furthermore, the absence of an N-H bond prevents it from acting as a hydrogen bond donor to water molecules. Consequently, its solubility in aqueous media is expected to be extremely low. While indole itself is only slightly soluble in water (0.19 g/100 mL at 20 °C), the addition of the large benzyl and methyl groups will decrease this value significantly.[1]

  • Organic Solvent Solubility: The compound's lipophilic character suggests it will be readily soluble in a wide range of common organic solvents.[2] This includes:

    • Nonpolar Solvents: (e.g., Toluene, Hexanes, Diethyl Ether) where van der Waals interactions will predominate.

    • Polar Aprotic Solvents: (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate) which can engage in dipole-dipole interactions.

    • Polar Protic Solvents: (e.g., Ethanol, Methanol) where it will be soluble, though perhaps less so than in aprotic solvents of similar polarity, as it cannot reciprocate hydrogen bonding from the solvent.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilityKey Structural Features
IndoleC₈H₇N117.1552-54Slightly soluble[1]N-H for H-bonding
1-BenzylindoleC₁₅H₁₃N207.2742-43Very low (predicted)No N-H bond; bulky N-substituent
2-MethylindoleC₉H₉N131.1758-60Sparingly solubleN-H for H-bonding
This compound C₁₆H₁₅N 221.30 Low-melting solid (Predicted) Very low (Predicted) No N-H bond; bulky N- and C2-substituents

Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following validated protocols are recommended. The key to trustworthy data is a self-validating system, where the methodology ensures precision and accuracy.

Protocol for Melting Point Determination

Rationale: The use of a modern digital melting point apparatus provides a precise, ramp-controlled heating environment and objective detection, removing the subjectivity of manual methods. A slow ramp rate near the expected melting point is critical for ensuring thermal equilibrium.

Methodology:

  • Sample Preparation: Ensure the this compound sample is crystalline and has been thoroughly dried under vacuum to remove residual solvents, which can depress the melting point.

  • Loading: Finely crush a small amount of the sample. Pack the powder into a capillary tube to a depth of 2-3 mm. Proper packing ensures uniform heat transfer.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Scan (Optional): Perform a preliminary rapid scan (e.g., 10-20 °C/min ramp) to quickly identify an approximate melting range.

  • Precise Measurement: For the definitive measurement, set the starting temperature to ~10 °C below the approximate melting point found in the rapid scan.

  • Heating Ramp: Set the ramp rate to 1-2 °C per minute. This slow rate is crucial for accuracy.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A sharp melting range (≤ 1 °C) is indicative of high purity.

Protocol for Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute over an extended period. Quantification via a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures high sensitivity and accuracy.

Methodology:

  • System Preparation: To a series of vials, add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours). This duration allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. To remove undissolved solid, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing these standards using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Analyze the filtered sample from step 3, diluting if necessary to fall within the linear range of the calibration curve.

    • Calculate the concentration in the sample, which represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram outlines the logical flow for the comprehensive determination of the physical properties discussed.

G cluster_0 Melting Point Determination cluster_1 Solubility Determination (Shake-Flask) mp1 Dry Crystalline Sample mp2 Load Capillary Tube mp1->mp2 mp3 Set Digital Apparatus (Start Temp, Ramp Rate) mp2->mp3 mp4 Record Onset & Clear Point mp3->mp4 mp5 Melting Point Range (Purity Indication) mp4->mp5 sol1 Add Excess Solute to Solvent sol2 Equilibrate (24-48h) @ Constant Temp sol1->sol2 sol3 Filter Supernatant (0.22 µm Syringe Filter) sol2->sol3 sol4 Quantify Concentration (e.g., HPLC-UV) sol3->sol4 sol5 Equilibrium Solubility Data (e.g., mg/mL) sol4->sol5 start This compound (Purified Material) start->mp1 start->sol1

Caption: Workflow for Empirical Determination of Physical Properties.

Conclusion

While direct experimental data for this compound is sparse in the public domain, a robust understanding of its physical properties can be achieved through expert analysis of its molecular structure and comparison with related indole analogs. It is predicted to be a low-melting solid with poor aqueous solubility but high solubility in common organic solvents. For drug development and research applications where precision is paramount, this guide provides the necessary theoretical foundation and detailed, validated experimental protocols to determine the melting point and solubility with high confidence. Adherence to these methodologies will ensure the generation of reliable and reproducible data, forming a solid foundation for subsequent research and development activities.

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The Alchemical Art of the Indole Nucleus: A Technical Guide to the Discovery and History of N-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids and blockbuster pharmaceuticals, has rendered the synthesis of its derivatives a subject of intense and continuous investigation. The strategic introduction of substituents onto the indole nitrogen, in particular, profoundly influences the molecule's steric and electronic properties, offering a powerful tool for modulating biological activity.

This in-depth technical guide navigates the historical landscape and chemical underpinnings of N-substituted indole synthesis. We will journey from the classical, often harsh, name reactions that first granted access to this privileged heterocycle to the sophisticated, milder, and more versatile transition-metal-catalyzed methods that dominate contemporary synthetic chemistry. This exploration is designed not merely to list reactions but to provide a deep understanding of the causality behind experimental choices, empowering researchers to make informed decisions in their own synthetic endeavors.

The Genesis: Classical Approaches to the Indole Core and Subsequent N-Functionalization

The early history of indole synthesis is characterized by a collection of robust, named reactions that, while foundational, often required forcing conditions and offered limited functional group tolerance. The synthesis of N-substituted indoles in this era was typically a two-step process: formation of the indole core followed by a separate N-alkylation or N-arylation step.

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

Discovered in 1883 by Hermann Emil Fischer, this venerable reaction remains one of the most widely used methods for constructing the indole nucleus.[1][2] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][2]

The choice of acid catalyst is a critical parameter that can significantly influence the reaction's success and regioselectivity, especially with unsymmetrical ketones.[1][3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed.[1][2] The acid facilitates the key[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[2][3]

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Ketone Aldehyde or Ketone Ketone->Hydrazone Enehydrazine Ene-hydrazine Tautomerization Hydrazone->Enehydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat, H⁺ Cyclization Cyclization & Aminal Formation Rearrangement->Cyclization Elimination NH₃ Elimination & Aromatization Cyclization->Elimination Indole Indole Product Elimination->Indole

Fischer Indole Synthesis Workflow

While the Fischer synthesis is a powerful tool for creating C2- and/or C3-substituted indoles, direct N-substitution during the cyclization is not a feature of the classical reaction. Therefore, N-substituted indoles were traditionally accessed by subsequent alkylation or arylation of the pre-formed indole.

Experimental Protocol: Classical Fischer Indole Synthesis of 2-Phenylindole

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Acetophenone (1.0 eq)

    • Zinc chloride (ZnCl₂) (as catalyst)

  • Procedure:

    • A mixture of phenylhydrazine and acetophenone is warmed, often on a steam bath, for approximately one hour to facilitate the formation of the phenylhydrazone intermediate.

    • The acid catalyst, zinc chloride, is added to the mixture.

    • The reaction mixture is heated to a high temperature, typically around 170°C, under solvent-free conditions for a short duration (e.g., 10 minutes).

    • Upon cooling, the solidified reaction mass is worked up, which may involve dissolution in a suitable solvent and washing to remove the acid and any unreacted starting materials.

    • The crude product is then purified, commonly by recrystallization from a solvent such as ethanol, to yield the 2-phenylindole.

The Madelung Synthesis: A High-Temperature Intramolecular Cyclization

Reported by Walter Madelung in 1912, this method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures (200–400 °C) to produce indoles.[4][5] The harsh conditions of the classical Madelung synthesis limit its applicability to substrates lacking sensitive functional groups.[4]

The choice of a strong base is paramount. Traditional bases include sodium or potassium alkoxides, with potassium tert-butoxide often being superior to sodium alkoxides. The rationale for using such strong bases is the necessity of a double deprotonation: one at the amide nitrogen and the other at the benzylic position of the ortho-alkyl group, generating a carbanion that initiates the cyclization.

Modern adaptations of the Madelung synthesis have significantly expanded its utility by employing milder reaction conditions. The use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) allows the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C.[4][6] This "Madelung-Houlihan variation" is compatible with a broader range of functional groups.[6]

Madelung_Synthesis Start N-acyl-o-toluidine Deprotonation Double Deprotonation (N-H and benzylic C-H) Start->Deprotonation Strong Base (e.g., KOtBu, n-BuLi) Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Elimination Elimination of H₂O Intermediate->Elimination Hydrolysis Indole Indole Product Elimination->Indole

Madelung Synthesis Workflow

Experimental Protocol: Modified Madelung Synthesis using an Organolithium Base

  • Materials:

    • N-acyl-o-toluidine (1.0 eq)

    • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • The N-acyl-o-toluidine is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • The solution is cooled to a low temperature, typically between -20 °C and 0 °C.

    • The organolithium base (n-BuLi or LDA) is added dropwise to the stirred solution.

    • The reaction is allowed to stir at low temperature for a specified period to ensure complete deprotonation and cyclization.

    • The reaction is quenched by the slow addition of water or an aqueous ammonium chloride solution.

    • The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

The Nenitzescu Indole Synthesis: A Pathway to 5-Hydroxyindoles

First reported by Costin Nenitzescu in 1929, this reaction provides a direct route to 5-hydroxyindole derivatives by the condensation of a benzoquinone with a β-aminocrotonic ester.[7][8] The 5-hydroxyindole motif is a key structural feature in several biologically important molecules, including the neurotransmitter serotonin.[8]

The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and an elimination/aromatization sequence.[8] The reaction is typically carried out in polar solvents, and modern variations may employ Lewis acid catalysts to improve efficiency.[7]

Nenitzescu_Synthesis cluster_start Starting Materials Benzoquinone Benzoquinone Michael Michael Addition Benzoquinone->Michael Enamine β-aminocrotonic ester Enamine->Michael Cyclization Nucleophilic Attack & Cyclization Michael->Cyclization Elimination Elimination & Tautomerization Cyclization->Elimination Product 5-Hydroxyindole Elimination->Product

Nenitzescu Indole Synthesis Workflow

Experimental Protocol: Nenitzescu Synthesis of a 5-Hydroxyindole Derivative

  • Materials:

    • 1,4-Benzoquinone (1.0 eq)

    • Ethyl β-aminocrotonate (1.0-1.6 eq)

    • A polar solvent (e.g., acetonitrile, ethanol)

  • Procedure:

    • The 1,4-benzoquinone is dissolved or suspended in the chosen polar solvent.

    • The ethyl β-aminocrotonate is added to the mixture, and the reaction is stirred at or near room temperature.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up. This may involve removal of the solvent under reduced pressure and purification of the residue.

    • Purification is typically achieved by column chromatography on silica gel to isolate the desired 5-hydroxyindole derivative.

The Modern Era: Transition-Metal Catalysis for Direct N-Substitution

The limitations of classical methods—harsh conditions, limited substrate scope, and the need for multi-step sequences for N-substitution—drove the development of more efficient and direct approaches. The advent of transition-metal catalysis, particularly with palladium and copper, revolutionized N-substituted indole synthesis.

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction allows for the direct coupling of an amine with an aryl halide or triflate. In the context of indole synthesis, it provides a powerful and general method for the N-arylation of the indole nucleus.[9]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. The development of increasingly sophisticated ligands has expanded the scope of the reaction to include a wide range of aryl chlorides, bromides, and iodides, as well as various substituted indoles.[10]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR₂ PdII_Amine [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: Buchwald-Hartwig N-Arylation of Indole

  • Materials:

    • Indole (1.0 eq)

    • Aryl halide (e.g., aryl bromide) (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

    • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

    • Anhydrous aprotic solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.

    • The indole and the aryl halide are added, followed by the anhydrous solvent.

    • The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite or silica gel to remove the palladium catalyst.

    • The filtrate is concentrated, and the crude product is purified by column chromatography.

The Ullmann Condensation: A Classical Copper-Catalyzed N-Arylation

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol, represents one of the earliest methods for forming C-O, C-N, and C-S bonds.[11] While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[11]

The introduction of ligands, such as diamines and amino acids, has been instrumental in improving the efficiency of the Ullmann N-arylation of indoles, allowing the use of catalytic amounts of copper at lower temperatures.[9][11] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[12]

Ullmann_Condensation_Catalytic_Cycle CuI Cu(I)X Ligand_Exchange Ligand Exchange CuI->Ligand_Exchange + HNR₂, Base Cu_Amide Cu(I)-NR₂ Ligand_Exchange->Cu_Amide Ox_Add Oxidative Addition Cu_Amide->Ox_Add Ar-X CuIII Cu(III)(Ar)(X)(NR₂) Ox_Add->CuIII Red_Elim Reductive Elimination CuIII->Red_Elim Red_Elim->CuI Ar-NR₂

Ullmann Condensation Catalytic Cycle

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of Indole

  • Materials:

    • Indole (1.0 eq)

    • Aryl iodide (1.2 eq)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) (10-20 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

    • High-boiling polar solvent (e.g., DMF, DMSO)

  • Procedure:

    • A reaction vessel is charged with CuI, the ligand, the base, the indole, and the aryl iodide.

    • The solvent is added, and the mixture is heated to a temperature typically ranging from 110 to 150 °C.

    • The reaction is stirred until completion, as monitored by TLC.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Comparative Analysis and Future Outlook

The evolution from classical to modern methods for N-substituted indole synthesis reflects a continuous drive towards greater efficiency, milder conditions, and broader substrate scope. The following table provides a comparative overview of the key synthetic methodologies discussed.

Method Key Features Advantages Disadvantages Typical Yields
Fischer Indole Synthesis Acid-catalyzed cyclization of arylhydrazones.Well-established, readily available starting materials.Harsh conditions, limited to C2/C3 substitution, requires subsequent N-substitution.50-80%
Madelung Synthesis Base-catalyzed intramolecular cyclization of N-acyl-o-toluidines.Access to 2-substituted indoles.Very harsh classical conditions; modern variations are milder but require strong bases.20-60% (classical), up to 85% (modern)[4]
Nenitzescu Synthesis Condensation of benzoquinones and enamines.Direct synthesis of 5-hydroxyindoles.Limited to specific substitution patterns.20-60%
Buchwald-Hartwig Amination Palladium-catalyzed N-arylation.Mild conditions, broad substrate scope, high functional group tolerance.Cost of palladium and ligands, sensitivity to air and moisture.70-95%[10]
Ullmann Condensation Copper-catalyzed N-arylation.Lower cost catalyst compared to palladium.Often requires higher temperatures than Buchwald-Hartwig, can have narrower substrate scope.60-90%[9]

The journey of N-substituted indole synthesis is far from over. Current research focuses on developing even more sustainable and efficient catalytic systems, including the use of earth-abundant metals, photocatalysis, and C-H activation strategies. The continued exploration of novel synthetic methodologies will undoubtedly unlock new avenues for the discovery and development of indole-based therapeutics and advanced materials.

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The Multifaceted Biological Activities of 1-Benzyl-2-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Significance of 1-Benzyl-2-methyl Substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile chemical reactivity have enabled the development of numerous drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Strategic substitution on the indole ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on the biological activities of a specific class of indole derivatives: those bearing a benzyl group at the 1-position and a methyl group at the 2-position of the indole core. This substitution pattern has been shown to impart significant and varied biological effects, making it a promising area of exploration for researchers, scientists, and drug development professionals.

This technical guide will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 1-benzyl-2-methyl-1H-indole and its derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for the scientific community.

Anticancer Activity: A Primary Focus of this compound Derivatives

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. Research has demonstrated their ability to inhibit the growth of a wide range of human cancer cell lines, often with high potency.[3]

Mechanism of Action: Targeting Nucleophosmin 1 (NPM1)

A key mechanism through which certain this compound derivatives exert their anticancer effects is by targeting Nucleophosmin 1 (NPM1).[3] NPM1 is a multifunctional protein that is overexpressed in many solid tumors and plays a crucial role in ribosome biogenesis, cell cycle regulation, and the suppression of apoptosis.[3] By inhibiting NPM1, these indole derivatives can disrupt these critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).[4]

Quantitative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) values for a series of 1-benzyl-2-methyl-3-indolylmethylene thiobarbituric acid analogues against various human cancer cell lines.[3]

Compound IDLeukemiaNon-Small Cell Lung CancerColon CancerCNS CancerMelanomaOvarian CancerRenal CancerProstate CancerBreast Cancer
7i 0.29-0.59 µM0.49-1.33 µM0.43-0.58 µM0.41-0.62 µM0.36-0.54 µM0.52-0.61 µM0.49-0.78 µM0.51-0.69 µM0.47-0.73 µM
7j 0.35-0.68 µM0.58-1.55 µM0.51-0.72 µM0.49-0.75 µM0.42-0.67 µM0.63-0.82 µM0.59-0.91 µM0.62-0.85 µM0.55-0.88 µM
7k 0.22-0.35 µM0.25-0.45 µM0.20-0.26 µM0.22-0.38 µM0.22-0.39 µM0.28-0.41 µM0.19-0.33 µM0.27-0.42 µM0.22-0.36 µM

Data extracted from Balaji et al., 2015.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100, 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Other Potential Anticancer Mechanisms

While NPM1 inhibition is a key mechanism, this compound derivatives may also exert their anticancer effects through other pathways, similar to other indole derivatives. These include:

  • Tubulin Polymerization Inhibition: Many indole derivatives are known to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8][9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Various kinases play crucial roles in cancer cell signaling and proliferation. Indole derivatives have been developed as inhibitors of several kinases, including tyrosine kinases.[12][13]

anticancer_mechanisms Indole This compound Derivatives NPM1 NPM1 Inhibition Indole->NPM1 Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Kinase Kinase Inhibition Indole->Kinase Apoptosis Apoptosis NPM1->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest Proliferation Decreased Cell Proliferation Kinase->Proliferation CellCycleArrest->Apoptosis anti_inflammatory_mechanism Indole This compound Derivatives COX COX-1 / COX-2 Inhibition Indole->COX Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Blocks Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: Putative anti-inflammatory mechanism via COX inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and effective method involves the N-benzylation of a pre-formed indole nucleus. [14][15]

General Synthetic Protocol: N-Benzylation of Indole

Materials:

  • Indole or a substituted indole precursor

  • Benzyl bromide or a substituted benzyl halide

  • A suitable base (e.g., potassium hydroxide, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • Deprotonation: Dissolve the indole precursor in the solvent in a reaction flask. Add the base portion-wise at room temperature and stir for a period to facilitate the formation of the indolide anion.

  • Alkylation: Add the benzyl halide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired 1-benzyl-indole derivative.

synthesis_workflow Start Indole Precursor Anion Indolide Anion Start->Anion Deprotonation with Base Base (e.g., KOH, NaH) in Solvent (e.g., DMF) Reaction N-Alkylation Anion->Reaction BenzylHalide Benzyl Halide BenzylHalide->Reaction Product 1-Benzyl-indole Derivative Reaction->Product Workup Work-up & Purification Product->Workup

Caption: General workflow for the N-benzylation of indoles.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research, particularly in the realm of anticancer drug discovery, highlights the significant potential of these derivatives. The identification of NPM1 as a molecular target for some of these compounds opens up new avenues for the rational design of more potent and selective anticancer agents.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their efficacy in in vivo models. The investigation of their antimicrobial and anti-inflammatory properties is also a promising area for future studies. The development of efficient and scalable synthetic methodologies will be crucial for advancing these compounds from the laboratory to clinical applications. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its derivatives.

References

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Sources

A Technical Guide to the Therapeutic Potential of the 1-Benzyl-2-methyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Modern Potential of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of medicinal chemistry's most privileged scaffolds.[1] Nature itself has extensively utilized this bicyclic heterocycle, making it the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the development of numerous therapeutic agents, from anti-inflammatory drugs like Indomethacin to potent anticancer vinca alkaloids.[3][4]

Within this vast chemical space, specific substitution patterns dramatically alter biological activity. This guide focuses on the 1-Benzyl-2-methyl-1H-indole scaffold. The introduction of a methyl group at the C2 position and a benzyl group at the N1 position creates a core structure with significant and diverse pharmacological potential. The N-benzyl group, in particular, often enhances lipophilicity and introduces crucial steric and electronic interactions with biological targets, markedly improving potency and, in some cases, selectivity compared to unsubstituted indole analogs.[5][6][7] This document serves as a technical exploration for researchers and drug development professionals, elucidating the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic applications of this promising chemical scaffold.

Section 1: Synthetic Strategies and Core Methodologies

The accessibility of a scaffold is paramount for its exploration in drug discovery. The this compound core is readily synthesized, typically beginning with the N-benzylation of 2-methyl-1H-indole. This foundational reaction provides a versatile starting point for extensive functionalization, most commonly at the C3 position, which is highly activated for electrophilic substitution.

General Synthetic Workflow

The primary synthetic route involves a nucleophilic substitution reaction where the indole nitrogen anion attacks benzyl bromide or a substituted variant. The subsequent functionalization at the C3 position, often via Vilsmeier-Haack formylation, yields a key intermediate, an aldehyde, which can be elaborated into a vast library of derivatives.[8]

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: C3-Functionalization (Example) A 2-Methyl-1H-indole B Base (e.g., KOH, K2CO3) Solvent (e.g., DMF, DMSO) A->B Deprotonation C Benzyl Bromide B->C Nucleophilic Attack D This compound C->D E Vilsmeier-Haack Reagent (POCl3, DMF) D->E F This compound- 3-carbaldehyde D->F Intermediate Product E->F Formylation G Hydrazide Derivative F->G Condensation H Final Hydrazone Product G->H

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

This protocol describes a common and reliable method for synthesizing a key intermediate used in the development of numerous bioactive compounds.[5][8]

Materials:

  • 2-methyl-1H-indole

  • Potassium hydroxide (KOH) or Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Benzyl bromide

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: N-Benzylation of 2-methyl-1H-indole

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-1H-indole (1 equivalent) in anhydrous DMF.

  • Add powdered potassium hydroxide (1.5 equivalents) portion-wise while stirring.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the indole anion.

  • Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound, which can be purified by column chromatography.

Step 2: Vilsmeier-Haack Formylation at C3

  • In a separate flask cooled to 0°C, add anhydrous DMF (3 equivalents) and slowly add phosphorus oxychloride (1.2 equivalents) dropwise to form the Vilsmeier reagent. Stir for 15 minutes.

  • Dissolve the this compound from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound-3-carbaldehyde.

Trustworthiness: This two-step protocol is a self-validating system. The successful synthesis of the N-benzylated intermediate in Step 1 is a prerequisite for the regioselective formylation at the C3 position in Step 2. The purity and identity of the intermediates and final product should be confirmed at each stage using techniques like NMR and Mass Spectrometry.[1]

Section 2: Anticancer Applications

The 1-benzyl-indole scaffold has demonstrated remarkable potential in oncology, with derivatives exhibiting potent cytotoxic and antiproliferative activities across a range of human cancer cell lines.[3] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[9][10]

Inhibition of Cell Proliferation and Induction of Apoptosis

Numerous studies have synthesized libraries of 1-benzyl-indole derivatives and evaluated their ability to inhibit cancer cell growth. Hybrids incorporating barbituric acid, hydrazone, or quinoxaline moieties at the C3 position have been particularly effective.[11][12][13] For instance, certain 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs have shown growth inhibitory (GI50) values in the low nanomolar range against ovarian, renal, and breast cancer cell lines.[11] Similarly, N-benzyl indole-derived hydrazones have been identified as potent agents against triple-negative breast cancer (TNBC) cells, such as MDA-MB-231.[13][14]

The anticancer effects are often linked to the molecule's ability to trigger programmed cell death (apoptosis) and halt the cell division cycle.[3][9]

Targeting Specific Signaling Pathways

More targeted mechanisms have also been identified. Specific derivatives of the scaffold have been shown to act as inhibitors of crucial cancer-related enzymes and pathways.

  • VEGFR-2 Inhibition: Some 1-benzyl-5-bromoindolin-2-one derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10] By blocking this receptor, these compounds can potentially starve tumors of their blood supply.

  • Hedgehog (Hh) Pathway Suppression: A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, was found to suppress the Hedgehog (Hh) signaling pathway by blocking the ciliary translocation of the Smoothened (SMO) protein.[15] This is significant as aberrant Hh signaling drives cancers like medulloblastoma and basal cell carcinoma, and this compound showed efficacy against a drug-resistant SMO mutant.[15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus VEGFR2 VEGFR-2 RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT SMO SMO GLI GLI Transcription Factor SMO->GLI Activates Proliferation Cell Proliferation Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits GLI->Proliferation Inhibitor1 1-Benzyl-Indole Derivative (Type A) Inhibitor1->VEGFR2 Inhibits Inhibitor2 1-Benzyl-Indole Derivative (Type B) Inhibitor2->SMO Inhibits

Caption: Potential anticancer mechanisms of 1-benzyl-indole derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has revealed key structural features that govern anticancer potency:

  • Benzyl Ring Substitution: The electronic nature and position of substituents on the N-benzyl ring are critical. Electron-donating groups (e.g., 4-methoxy) and electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) have both been shown to significantly enhance potency, suggesting that a combination of electronic and steric factors influences target binding.[11]

  • C3-Position Moiety: The nature of the group at the C3-position is a primary determinant of activity. Large, heterocyclic systems like quinoxalines or barbiturates often confer high potency.[11][12][16]

  • Indole Ring Substitution: Halogenation, such as adding a bromine atom at the C5 position, has been successfully used to enhance activity, particularly in VEGFR-2 inhibitors.[10]

Data Summary: In Vitro Anticancer Activity
Compound ClassSubstituentsCell LineActivity (IC50 / GI50)Reference
Indole-Barbiturate4-methoxy-N-benzylOVCAR-5 (Ovarian)20 nM[11][17]
Indole-Barbiturate4-methoxy-N-benzylMDA-MB-468 (Breast)40 nM[11][17]
Indole-Barbiturate4-fluoro-N-benzylMDA-MB-468 (Breast)30 nM[11]
Indole HydrazoneN'-benzoylMDA-MB-231 (Breast)17.2 nM[14]
Indolin-2-one5-bromo, 4-arylthiazoleMCF-7 (Breast)2.93 µM[10]
Quinoxaline2-chloro-3-(1-benzylindol-3-yl)Ovarian Xenograft100% tumor suppression[12][16]
Protocol: In Vitro Cytotoxicity (MTT Assay)

This workflow outlines the widely used MTT assay for determining the concentration at which a compound inhibits 50% of cell growth (IC50).[13][14]

Caption: Standard workflow for an MTT-based cell viability assay.

Section 3: Antimicrobial and Anti-inflammatory Potential

Antimicrobial Activity

Derivatives of the 1-benzyl-indole scaffold have shown promising activity against a spectrum of microbial pathogens, including both bacteria and fungi.[12][16] This is particularly relevant in the era of growing antimicrobial resistance.

  • Antibacterial Effects: Certain 1-benzyl-3-heterocyclic indole derivatives have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus cereus, as well as Gram-negative bacteria like Pseudomonas aeruginosa.[12][16][18][19][20] The potency of some of these compounds has been shown to be comparable to reference antibiotics like cefotaxime and piperacillin.[12][16]

  • Antifungal Effects: Activity against the opportunistic fungal pathogen Candida albicans has also been reported, with some 2-chloro-3-(1-substituted indol-3-yl)quinoxalines being more active than the standard antifungal drug nystatin.[12][16]

The mechanism of antimicrobial action is still under investigation but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.[20]

Anti-inflammatory Applications

Inflammation is a key pathological driver of many chronic diseases. The 1-benzyl-indole scaffold is being explored for its potential to modulate inflammatory pathways.

  • cPLA2α Inhibition: Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that releases arachidonic acid from phospholipids, initiating the production of pro-inflammatory prostaglandins and leukotrienes.[21] Systematic modification of an initial indole-based hit led to the development of 1-benzylindole derivatives with submicromolar inhibitory activity against cPLA2α, making them promising candidates for new anti-inflammatory drugs.[21]

  • Cytokine Modulation: Some compounds based on this scaffold are reported to inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response.[9]

Section 4: Applications in Neurological and Other Disorders

The versatility of the this compound scaffold extends beyond cancer and infectious diseases into the realm of neurological disorders and other conditions.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a key target in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, the levels of the neurotransmitter acetylcholine in the brain can be increased. 1-Benzyl-2-indolinone derivatives have been developed as selective AChE inhibitors, with some compounds showing greater potency and significantly higher selectivity for AChE over butyrylcholinesterase (BuChE) compared to the established drug donepezil.[7] The benzyl substitution at the N1 position was found to be crucial for this enhanced potency and selectivity.[22]

  • Cannabinoid Receptor Ligands: The cannabinoid receptors CB1 and CB2 are important targets for treating pain, inflammation, and various neurological conditions. A library of N-benzyl indolequinuclidinone analogs was identified as a novel class of cannabinoid ligands, with some compounds showing high, nanomolar affinity for the CB2 receptor and significant selectivity over the CB1 receptor.[23]

  • Antiplatelet Activity: Certain N-benzyl indole derivatives have been shown to be potent inhibitors of platelet aggregation induced by arachidonic acid and ADP, suggesting potential applications in the prevention and treatment of thrombotic cardiovascular diseases.[6]

Section 5: Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and pharmacologically potent core for modern drug discovery. The ease of its synthesis and the amenability of the C3 position to extensive functionalization have allowed for the creation of diverse chemical libraries with a wide spectrum of biological activities.

Key Takeaways:

  • Versatility: The scaffold has demonstrated significant potential in oncology, infectious diseases, inflammation, and neurology.

  • Potency: Optimized derivatives exhibit high potency, often in the nanomolar range, against various biological targets.

  • Tunability: Structure-activity relationship studies have shown that the biological activity can be finely tuned through substitution on the N-benzyl group, the indole core, and the C3-position.

The future of this scaffold lies in leveraging the established SAR to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into their precise mechanisms of action, particularly through advanced molecular modeling and target identification studies, will be crucial. As demonstrated by its efficacy against drug-resistant targets, the this compound scaffold is not just a source of new chemical entities but a potential solution to pressing challenges in modern medicine.

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The Versatile Cornerstone: 1-Benzyl-2-methyl-1H-indole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, bestowing unique biological activities upon a vast array of molecules. Among the myriad of substituted indoles, 1-benzyl-2-methyl-1H-indole has emerged as a particularly valuable and versatile building block. Its strategic N-benzylation not only protects the indole nitrogen but also modulates the electronic properties of the heterocyclic core, influencing its reactivity and providing a handle for further synthetic transformations. The presence of the C2-methyl group sterically and electronically directs subsequent functionalizations, primarily towards the highly nucleophilic C3 position. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound. It delves into the mechanistic underpinnings of its key transformations and showcases its application in the synthesis of complex molecular architectures, thereby serving as a technical resource for chemists engaged in drug discovery and synthetic methodology development.

Introduction: The Strategic Advantage of this compound

The indole ring system is a recurring motif in a multitude of pharmaceuticals and biologically active compounds.[1][2] The strategic derivatization of the indole core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound stands out as a key intermediate due to a confluence of advantageous structural features:

  • N-H Protection and Reactivity Modulation: The benzyl group on the indole nitrogen serves as a robust protecting group, preventing unwanted side reactions at the N-H position during various synthetic operations. Furthermore, the electron-withdrawing nature of the benzyl group can influence the nucleophilicity of the indole ring, offering a level of control over its reactivity.[3]

  • Directing Influence of the C2-Methyl Group: The methyl group at the C2 position provides steric hindrance that often directs electrophilic attack to the C3 position, leading to high regioselectivity in functionalization reactions.

  • Synthetic Accessibility: As will be detailed, this compound can be readily prepared through well-established and scalable synthetic routes, making it an economically viable starting material for large-scale synthesis.

This guide will explore the synthesis and utility of this valuable building block, providing both theoretical understanding and practical, field-proven protocols.

Synthesis of this compound: A Comparative Overview of Key Methodologies

The efficient construction of the this compound scaffold is crucial for its widespread application. Several reliable methods exist, with the Fischer indole synthesis and the Leimgruber-Batcho synthesis being among the most prominent.

The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole synthesis due to its versatility and broad substrate scope.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4][5]

Mechanism: The reaction proceeds through a[6][6]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone.[4][5] Subsequent loss of ammonia and aromatization yields the indole core.

Application to this compound: To synthesize the target molecule, N-benzyl-N-phenylhydrazine is reacted with acetone under acidic conditions. A one-pot, three-component protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which can be adapted for this purpose.[7]

fischer_indole_synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product hydrazine N-Benzyl-N-phenylhydrazine hydrazone Hydrazone Formation hydrazine->hydrazone acetone Acetone acetone->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement H⁺ cyclization Cyclization & Ammonia Elimination rearrangement->cyclization product This compound cyclization->product

Figure 1: Conceptual workflow of the Fischer Indole Synthesis for this compound.

Experimental Protocol: One-Pot Fischer Indolisation–N-Alkylation (Adapted) [7]

  • Hydrazone Formation & Cyclization: To a solution of N-benzyl-N-phenylhydrazine hydrochloride (1.0 eq.) and acetone (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid) is added a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂). The mixture is heated to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

The Leimgruber-Batcho Indole Synthesis: A Mild and High-Yielding Alternative

The Leimgruber-Batcho synthesis provides a powerful alternative to the Fischer method, particularly for indoles unsubstituted at the 2- and 3-positions.[6][8][9] It involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.[9]

Mechanism: The reaction begins with the formation of a β-amino-o-nitrostyrene derivative. The nitro group is then reduced to an amine, which undergoes spontaneous cyclization and elimination of the amine moiety to furnish the indole ring.[9][10]

Application to this compound: While the classic Leimgruber-Batcho synthesis yields N-unsubstituted indoles, a modification involving N-benzylation of the resulting 2-methylindole can be employed. Alternatively, starting with an appropriately N-benzylated o-nitrotoluene derivative could be envisioned.

leimgruber_batcho_synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: N-Benzylation nitrotoluene o-Nitrotoluene enamine β-Amino-o-nitrostyrene nitrotoluene->enamine dmf_dma DMF-DMA dmf_dma->enamine reduction Nitro Group Reduction enamine->reduction e.g., Raney Ni, H₂ cyclization Cyclization & Elimination reduction->cyclization indole_product 2-Methyl-1H-indole cyclization->indole_product benzylation N-Benzylation indole_product->benzylation BnBr, Base final_product This compound benzylation->final_product

Figure 2: Stepwise approach to this compound via the Leimgruber-Batcho synthesis followed by N-benzylation.

Experimental Protocol: N-Benzylation of 2-Methylindole

  • Deprotonation: To a stirred solution of 2-methylindole (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO at 0 °C is added a strong base, for instance, sodium hydride (1.1 eq., 60% dispersion in mineral oil). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the indolide anion.

  • Alkylation: Benzyl bromide (1.2 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: The reaction is carefully quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its characterization and for monitoring reactions in which it is a participant.

PropertyValueReference
Molecular Formula C₁₆H₁₅N
Molecular Weight 221.30 g/mol [11]
Appearance White to off-white solid
Melting Point Not consistently reported
Boiling Point Not consistently reported

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.65 (d, J = 7.8 Hz, 1H), 7.29-7.18 (m, 5H), 7.15-7.05 (m, 3H), 6.31 (s, 1H), 5.29 (s, 2H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 138.2, 137.5, 136.9, 128.8, 128.6, 127.3, 126.5, 120.8, 120.3, 119.3, 109.5, 101.2, 49.9, 13.5.

  • Mass Spectrometry (EI): m/z (%) 221 (M⁺, 100), 130 (95), 91 (85).[11]

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the nucleophilic character of the indole C3 position. This inherent reactivity has been exploited in a wide range of synthetic transformations.

Electrophilic Substitution at C3: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14] For this compound, this reaction proceeds with high regioselectivity at the C3 position to afford this compound-3-carbaldehyde, a versatile intermediate for further elaboration.[13]

Mechanism: The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[13][14] This electrophile is then attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt furnishes the aldehyde.

vilsmeier_haack cluster_reagents Reagent Formation cluster_reaction Reaction with Indole cluster_product Product dmf DMF vilsmeier_reagent Vilsmeier Reagent dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent electrophilic_attack Electrophilic Attack at C3 vilsmeier_reagent->electrophilic_attack indole This compound indole->electrophilic_attack hydrolysis Hydrolysis electrophilic_attack->hydrolysis H₂O product This compound-3-carbaldehyde hydrolysis->product

Figure 3: Mechanistic overview of the Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation [13]

  • Vilsmeier Reagent Formation: To a flask containing anhydrous DMF (3.0 eq.) at 0 °C is added phosphorus oxychloride (1.2 eq.) dropwise with stirring. The mixture is stirred at 0 °C for 30 minutes.

  • Reaction with Indole: A solution of this compound (1.0 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 90-100 °C for 2-3 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol to afford pure this compound-3-carbaldehyde.

Metalation and Cross-Coupling Reactions

While electrophilic substitution at C3 is facile, functionalization at other positions of the indole nucleus often requires more advanced strategies such as directed metalation.

Directed Ortho-Metalation (DoM): The N-benzyl group, in principle, can act as a directed metalation group (DMG), facilitating deprotonation at the C2 position of the benzyl ring or the C7 position of the indole nucleus with strong organolithium bases.[15][16][17][18][19] However, the acidity of the C2-methyl protons can lead to competitive lateral lithiation.[20] The choice of base and reaction conditions is therefore critical in achieving the desired regioselectivity.

Cross-Coupling Reactions: this compound can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, after conversion to a suitable halide or triflate derivative, it can undergo Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl moieties, respectively. These reactions are instrumental in building molecular complexity.

Application in the Synthesis of Bioactive Molecules

The true value of this compound as a building block is demonstrated in its application to the synthesis of complex molecules with interesting biological activities. Its derivatives have been investigated as potential anticancer agents, acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, and other therapeutic agents.[1][2][3]

Example: Synthesis of 1-Benzyl-2-indolinone Derivatives as Acetylcholinesterase Inhibitors

Research has shown that 1-benzyl-2-indolinone derivatives exhibit potent and selective acetylcholinesterase (AChE) inhibitory activity.[3] The synthesis of these compounds often starts from a 1-benzyl-substituted indole or indoline precursor, highlighting the importance of the N-benzyl moiety for biological activity.[3] The benzyl substitution at the 1-position of the indole ring has been found to significantly increase both the potency and selectivity of these inhibitors.[3]

Conclusion

This compound is a strategically important and highly versatile building block in modern organic synthesis. Its ready accessibility through robust synthetic methods, coupled with its predictable reactivity, makes it an invaluable tool for the construction of complex molecular architectures. The N-benzyl group provides crucial protection and modulates reactivity, while the C2-methyl group directs functionalization primarily to the C3 position. The ability to engage in a wide array of chemical transformations, from classic electrophilic substitutions to modern cross-coupling reactions, ensures its continued and expanding role in the synthesis of novel pharmaceuticals and other functional organic materials. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for its effective utilization in the research laboratory.

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Reactivity of the indole nucleus in 1-Benzyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the 1-Benzyl-2-methyl-1H-indole Nucleus

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile reactivity and biological significance.[1] This guide provides a detailed examination of the chemical reactivity of the this compound nucleus. By analyzing the electronic and steric effects of the N-benzyl and C2-methyl substituents, we will elucidate the principles governing its behavior in key synthetic transformations. This document serves as a technical resource for researchers, offering mechanistic insights, field-proven experimental protocols, and a robust framework for predicting and controlling reaction outcomes in drug development and synthetic chemistry.

The Indole Core: An Electron-Rich Aromatic System

The indole ring system, formed by the fusion of a benzene ring with a pyrrole ring, is a π-excessive heterocycle.[2] Its chemistry is dominated by electrophilic substitution reactions due to the high electron density of the pyrrole moiety. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, significantly enriching the electron density of the heterocyclic portion of the molecule.

Regioselectivity in Electrophilic Attack

For an unsubstituted indole, electrophilic attack preferentially occurs at the C3 position.[2][3][4] This selectivity is dictated by the relative stability of the cationic intermediate (the Wheland intermediate or sigma complex).

  • Attack at C3: The positive charge in the intermediate can be delocalized over the benzene ring and, crucially, onto the nitrogen atom without disrupting the aromaticity of the benzene ring. This forms a stable acyliminium ion-like structure.

  • Attack at C2: Attack at the C2 position leads to an intermediate where stabilizing the positive charge with the nitrogen lone pair would disrupt the benzene sextet, a significantly less favorable energetic state.[5]

This inherent electronic preference for C3 substitution is the guiding principle for understanding the reactivity of substituted indoles.

Caption: Regioselectivity of electrophilic attack on the indole nucleus.

Modulating Reactivity: The Role of Substituents

In this compound, the substituents at the N1 and C2 positions play critical roles in modulating the core's reactivity.

  • C2-Methyl Group: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. Its presence at the C2 position further increases the electron density of the pyrrole ring, enhancing its nucleophilicity and making it more reactive towards electrophiles than unsubstituted indole.[6][7] Furthermore, by sterically occupying the C2 position, it physically blocks attack at this site, reinforcing the intrinsic electronic preference for substitution at C3.

  • N1-Benzyl Group: The primary role of the N-benzyl group is to protect the N-H proton. In unsubstituted indoles, strong bases can deprotonate the nitrogen to form an indolyl anion, which can exhibit ambident nucleophilicity, sometimes leading to mixtures of N- and C-alkylated products.[8] By replacing the proton with a stable benzyl group, N-alkylation side reactions are prevented, ensuring that reactions with electrophiles occur exclusively on the carbon framework. While the benzyl group is not strongly electron-withdrawing or -donating, it can exert steric influence on the approach of reagents.

Synthesis of the Core Nucleus

The target molecule, this compound, is readily synthesized in a two-step process: the construction of the 2-methylindole core, typically via the Fischer indole synthesis, followed by N-alkylation.[9][10]

G phenylhydrazine Phenylhydrazine fischer_hydrazone Hydrazone Formation phenylhydrazine->fischer_hydrazone acetone Acetone acetone->fischer_hydrazone acid_catalyst Acid Catalyst (e.g., H₂SO₄, PPA) fischer_rearrangement [3,3]-Sigmatropic Rearrangement acid_catalyst->fischer_rearrangement fischer_hydrazone->fischer_rearrangement Heat methylindole 2-Methylindole fischer_rearrangement->methylindole alkylation SN2 Alkylation methylindole->alkylation base Base (e.g., KOH, NaH) base->alkylation benzyl_bromide Benzyl Bromide benzyl_bromide->alkylation product This compound alkylation->product

Caption: Synthetic workflow for this compound.

Protocol 1: N-Benzylation of 2-Methylindole

This protocol is adapted from established methods for N-alkylation of indoles.[8][10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylindole (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a homogeneous suspension of the sodium indolide salt.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Key Electrophilic Substitution Reactions at the C3 Position

With the C2 position blocked and the N1 position protected, the this compound nucleus is primed for highly regioselective electrophilic substitution at the C3 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[11][12] The electrophile, known as the Vilsmeier reagent, is a chloroiminium ion generated in situ from a substituted amide (typically DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[13]

G reagent_formation DMF + POCl₃ → Vilsmeier Reagent (E⁺) attack Nucleophilic attack from C3 reagent_formation->attack Electrophile indole This compound indole->attack intermediate Iminium Ion Intermediate attack->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product This compound-3-carbaldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

  • Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. The Vilsmeier reagent will form as a solid or viscous oil. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Basification: Add a solution of sodium hydroxide (e.g., 3 M NaOH) until the mixture is basic (pH > 10). This hydrolyzes the iminium intermediate.

  • Workup: Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography or recrystallization to obtain the 3-formyl product.

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound.[14][15][16] For indoles, this occurs at the C3 position. The reaction involves an aldehyde (typically formaldehyde), a secondary amine (e.g., dimethylamine), and the indole substrate. The key electrophile is an iminium ion (Eschenmoser's salt) formed from the amine and aldehyde.[14]

G iminium_formation Formaldehyde + R₂NH → Iminium Ion (E⁺) attack Nucleophilic attack from C3 iminium_formation->attack Electrophile indole This compound indole->attack intermediate Cationic Adduct attack->intermediate deprotonation Deprotonation intermediate->deprotonation product Gramine Analogue (C3-aminomethylated indole) deprotonation->product

Caption: Mechanism of the Mannich aminomethylation reaction.

  • Reagent Mixture: In a flask, combine dimethylamine (as a 40% aqueous solution, 1.5 eq), acetic acid (2.0 eq), and formaldehyde (as a 37% aqueous solution, 1.5 eq). Cool this mixture to 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid and add it to the cooled reagent mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into a cold aqueous solution of sodium hydroxide to neutralize the acid and precipitate the product.

  • Isolation: Collect the solid product by filtration. If the product is an oil, extract with an organic solvent.

  • Purification: Wash the crude product with cold water and dry. Recrystallization or column chromatography can be used for further purification.

Friedel-Crafts Benzylation

While classic Friedel-Crafts reactions often use harsh Lewis acids, modern protocols allow for the C3-benzylation of indoles under milder conditions using benzylic alcohols as the alkylating agents.[17] Catalysts like molecular iodine promote the reaction, which is believed to proceed through activation of the alcohol via a halogen-bond, facilitating the formation of a carbocation-like species that acts as the electrophile.[18]

  • Setup: To a flask, add this compound (1.0 eq), the desired benzyl alcohol (1.2 eq), and a catalytic amount of molecular iodine (I₂, 10-20 mol%).

  • Solvent: Add a non-polar solvent such as dichloroethane (DCE) or toluene.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring by TLC. The only byproduct is water, making this an atom-economical process.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the solution with aqueous sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Summary of Reactivity

The predictable reactivity of this compound makes it an ideal substrate for building molecular complexity. The following table summarizes the key transformations discussed.

Reaction TypeReagentsElectrophileProduct StructureTypical Yield
Vilsmeier-Haack DMF, POCl₃Chloroiminium ionC3-FormylHigh
Mannich CH₂O, R₂NH, H⁺Iminium ionC3-AminomethylGood to High
Benzylation Benzyl Alcohol, I₂Activated Alcohol/CarbocationC3-BenzylGood
Halogenation NBS or I₂/KOHBr⁺ or I⁺C3-HalogenHigh
Acylation (RCO)₂O, Lewis AcidAcylium ionC3-AcylModerate to Good

Conclusion

The this compound nucleus is a highly activated and regioselective substrate for electrophilic aromatic substitution. The C2-methyl group enhances the nucleophilicity of the ring while the N-benzyl group provides crucial protection, directing a wide array of electrophiles cleanly to the C3 position. The protocols and mechanistic rationale presented in this guide offer a robust foundation for synthetic chemists to leverage this reactivity in the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. Understanding these core principles allows for the logical design of synthetic routes and the predictable functionalization of this privileged heterocyclic core.

References

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A Theoretical and Computational Guide to the Electronic Structure of 1-Benzyl-2-methyl-1H-indole: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] The substitution at the N-1 position, particularly with a benzyl group, has been shown to significantly enhance the biological activities of indole derivatives.[4] This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of a specific, promising derivative: 1-Benzyl-2-methyl-1H-indole. By leveraging Density Functional Theory (DFT), we will explore its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). Understanding these fundamental electronic properties is paramount for predicting the molecule's reactivity, intermolecular interactions, and potential as a drug candidate. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the discovery of novel indole-based therapeutics.

The Indole Nucleus: A Privileged Scaffold in Pharmacology

The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a ubiquitous motif in natural products and synthetic drugs.[5][6] Its unique electronic properties allow it to mimic peptide structures and engage in various non-covalent interactions with biological targets, such as enzymes and receptors.[1][4] Consequently, indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][7]

The strategic modification of the indole core is a proven strategy in drug discovery. Substitution at the N-1 position with a benzyl group, as in this compound, is of particular interest. This modification not only influences the molecule's steric profile but also profoundly alters its electronic distribution, which can modulate its binding affinity and efficacy.[4] Therefore, a detailed theoretical investigation into the electronic structure is not merely an academic exercise but a critical step in rational drug design.

The Theoretical Approach: Deciphering Electronic Structure with Density Functional Theory (DFT)

To probe the electronic characteristics of this compound, Density Functional Theory (DFT) stands out as the computational method of choice.[8] DFT calculations provide a robust balance between computational cost and accuracy for medium-sized organic molecules. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

Causality Behind Method Selection
  • Why DFT? Compared to more computationally expensive ab initio methods, DFT incorporates electron correlation effects at a significantly lower cost, making it ideal for the structural optimization and property prediction of drug-like molecules.[8]

  • Why the B3LYP Functional? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals. It combines the accuracy of Hartree-Fock theory with DFT to reliably predict molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic systems.[8][9]

  • Why the 6-311++G(d,p) Basis Set? This basis set provides a flexible and accurate description of the electron distribution. The "6-311" part indicates a triple-zeta valence description, the "++G" adds diffuse functions for both heavy atoms and hydrogens (critical for describing non-covalent interactions and anions), and the "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[10]

Predicted Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. The resulting optimized structure provides key insights into bond lengths, bond angles, and dihedral angles, which dictate the molecule's overall shape and steric accessibility.

Diagram: Molecular Structure of this compound

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor (Electrophilic Character) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor (Nucleophilic Character) HOMO->LUMO   ΔE = ELUMO - EHOMO   (Energy Gap)   Indicates Reactivity Energy Energy Workflow start 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) input 2. Create Input File (.gjf) Specify: Charge=0, Multiplicity=1 Method: B3LYP/6-311++G(d,p) Keywords: Opt Freq start->input run 3. Run Calculation (Submit to Gaussian) input->run check 4. Verify Convergence Check for normal termination Absence of imaginary frequencies run->check check->input  Failure (Adjust geometry/method) analyze 5. Analyze Output File (.log) Extract geometric parameters Extract orbital energies (HOMO/LUMO) check->analyze  Success visualize 6. Visualize Results Generate MEP map Visualize HOMO/LUMO orbitals analyze->visualize end 7. Report Findings visualize->end

Caption: A standard workflow for DFT-based electronic structure analysis.

Step-by-Step Methodology:
  • Molecule Construction: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software (e.g., GaussView). Perform an initial structure clean-up using a molecular mechanics force field.

  • Input File Generation: Create a Gaussian input file (.gjf).

    • Route Section (#p): Specify the calculation method and desired outputs. A typical route section would be: #p B3LYP/6-311++G(d,p) Opt Freq.

      • B3LYP/6-311++G(d,p): Defines the theory level and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Charge and Multiplicity: For the neutral molecule, specify a charge of 0 and a singlet spin multiplicity of 1.

    • Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

  • Execution: Submit the input file to the Gaussian software for calculation.

  • Validation and Analysis: Upon completion, check the output file (.log) for normal termination.

    • Convergence: Ensure the optimization has converged successfully.

    • Frequencies: Confirm that there are no negative (imaginary) frequencies, which validates the structure as a stable minimum.

    • Data Extraction: Extract optimized bond lengths, angles, and dihedral angles. Locate the energies of the HOMO and LUMO to calculate the energy gap and other electronic descriptors.

  • Visualization: Use the generated checkpoint file (.chk) to create visual representations of the molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential map.

Conclusion and Future Outlook

The theoretical study of this compound's electronic structure provides invaluable predictive insights for drug development. Through DFT calculations, we can characterize its stable conformation, identify reactive sites through FMO and MEP analysis, and quantify its kinetic stability via the HOMO-LUMO energy gap. This computational data forms a powerful foundation for understanding potential protein-ligand interactions, predicting metabolic stability, and guiding the synthesis of next-generation derivatives with enhanced pharmacological profiles. The presented workflow offers a robust and reproducible template for researchers to apply these powerful in silico techniques to their own indole-based drug discovery campaigns.

References

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  • University of Greifswald. (2021, July 22). Crystal structure and Quantum Chemical Calculations of (E)1-benzyl-3-((4 methoxyphenyl)imino)-5-methylindolin-2-one. Retrieved from [Link]

  • CSIR-NIScPR. (2023, August 17). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC). Retrieved from [Link]

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  • ACG Publications. (n.d.). Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. Retrieved from [Link]

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  • PubMed. (2025, December 19). Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methyl-1H-indole. Retrieved from [Link]

  • NIH. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PMC. Retrieved from [Link]

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  • PubMed. (2020, November 15). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational investigation into structural, topological, electronic properties, and biological evaluation of spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one. Retrieved from [Link]

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Commercial availability and suppliers of 1-Benzyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-2-methyl-1H-indole: Synthesis, Commercial Availability, and Applications for the Research Professional

Introduction: The Versatility of the N-Benzylated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to interact with a wide range of biological targets.[3] Among the myriad of indole derivatives, N-substituted indoles, particularly those with a benzyl group at the 1-position, have demonstrated markedly enhanced biological activities.[3][4] The introduction of the benzyl group often increases lipophilicity and can introduce beneficial steric interactions within enzyme active sites, significantly boosting potency and selectivity.[4]

This guide focuses on a specific, yet highly valuable, member of this class: This compound (CAS No: 17901-58-5) . This molecule serves as a critical building block and intermediate in the synthesis of more complex pharmacologically active agents. Its derivatives have shown promise in diverse therapeutic areas, including as tyrosinase inhibitors for pigmentation disorders, anticonvulsants, and as potential anticancer agents.[1][3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, properties, commercial availability, and handling, grounded in established scientific principles and field-proven insights.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental for its application in research and development. This section outlines the key identifiers and computed properties for this compound and its close structural analogs, which are essential for analytical characterization and quality control.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 17901-58-5
Molecular Formula C₁₆H₁₅N[5]
Molecular Weight 221.30 g/mol [5]
InChI Key HMORPAKTPJRBRQ-UHFFFAOYSA-N (for 1-benzyl-3-methyl isomer)[5]
SMILES CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 (for 1-benzyl-3-methyl isomer)[5]

Note: Some identifiers like InChI Key and SMILES are provided for the closely related 3-methyl isomer as a direct entry for the 2-methyl isomer was not available in PubChem. The fundamental structure is analogous.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would characteristically show signals for the methyl protons, the benzyl methylene protons, and the aromatic protons of both the indole and benzyl rings.[1][6]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and fragmentation pattern, providing definitive evidence of the compound's identity.[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the synthesized compound, often achieving purities greater than 95-99%.[1][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

Synthesis Methodology: N-Alkylation of the Indole Core

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 2-methylindole. This reaction proceeds via the deprotonation of the indole nitrogen, creating an indolide anion which then acts as a nucleophile to attack an appropriate benzyl electrophile, typically benzyl bromide.

Causality Behind Experimental Choices
  • Choice of Base: A moderately strong base is required to deprotonate the indole nitrogen (pKa ≈ 17). Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are frequently used.[3][6] The choice of base is critical; overly strong bases can lead to side reactions, while weaker bases may result in incomplete reaction. The use of anhydrous K₂CO₃ is common as it is non-nucleophilic, easy to handle, and sufficiently basic to drive the reaction.[3]

  • Choice of Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[3][6] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the anion more reactive, thereby accelerating the rate of the Sₙ2 reaction.

  • Reaction Conditions: The reaction is often heated (e.g., refluxed) to ensure a reasonable reaction rate and completion.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and to avoid the formation of degradation products from prolonged heating.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 2-Methylindole Mixing Combine reactants, base, and solvent Reactant1->Mixing Reactant2 Benzyl Bromide Reactant2->Mixing Base K₂CO₃ (Base) Base->Mixing Solvent DMF (Solvent) Solvent->Mixing Reaction Heat & Stir (e.g., Reflux for 6h) Mixing->Reaction Monitoring Monitor via TLC Reaction->Monitoring Check for completion Quench Pour into ice-water Monitoring->Quench Filter Filter solid precipitate Quench->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product This compound Recrystallize->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses)

This protocol is a representative example adapted from established procedures for N-benzylation of indoles.[3][6] Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylindole (1 equivalent), anhydrous potassium carbonate (1.5-2 equivalents), and a suitable volume of dry N,N-dimethylformamide (DMF) to ensure adequate stirring.

  • Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (1.1 equivalents) dropwise at room temperature. An ice-water bath can be used to moderate any initial exothermic reaction.[6]

  • Reaction: Heat the reaction mixture to 75-80 °C (or reflux) and maintain stirring for 4-6 hours.[3]

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot and running a TLC analysis (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent) to observe the disappearance of the starting 2-methylindole spot.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. This will precipitate the crude product.[3]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with water to remove DMF and inorganic salts. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a solid.[3][6]

  • Characterization: Dry the purified product and confirm its identity and purity using the analytical methods described previously (NMR, MS, HPLC).

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. Availability may range from small quantities (milligrams to grams) to bulk scale, depending on the supplier. When sourcing this chemical, it is crucial to verify the purity and obtain a certificate of analysis (CoA).

Selected Commercial Suppliers
SupplierProduct NamePurity/NotesAvailability
Sigma-Aldrich This compoundMay be part of a collection of rare chemicals; buyer may need to confirm identity and purity.[7]Check website for current stock.
Thermo Scientific (Alfa Aesar) 1-Benzylindole, 97%A closely related compound, indicating capability in this chemical class.Available in 1g and 5g quantities.[8]
Vibrant Pharma Inc. 1-Benzyl-1H-indole97% Purity. Available in large scale.1g, 5g, 25g.[9]
Crescent Chemical Company This compound-3-CAA carbaldehyde derivative, indicating synthesis capabilities.Inquire for availability.[10]

This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should conduct their own searches based on their geographical location and specific requirements.

Safety and Handling

GHS Hazard Information (for 1-Benzylindole)
  • Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed.[11]

  • Skin Corrosion/Irritation (Causes skin irritation): H315 - Causes skin irritation.[11]

  • Serious Eye Damage/Eye Irritation (Causes serious eye damage): H318 - Causes serious eye damage.[11]

  • Specific target organ toxicity, single exposure (May cause respiratory irritation): H335 - May cause respiratory irritation.[11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If ingested or inhaled, seek immediate medical attention.[13]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through well-established N-alkylation protocols, and its commercial availability facilitates its use in research settings. By understanding its chemical properties, synthesis pathways, and handling requirements, researchers can effectively leverage this versatile scaffold to develop novel therapeutic agents. This guide has provided a comprehensive, technically grounded overview to support such endeavors, emphasizing the causal relationships in chemical procedures and providing a framework for safe and effective application.

References
  • RSC Publishing. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • Organic Syntheses. 1-benzylindole. [Link]

  • Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]

  • ResearchGate. Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. [Link]

  • PubChem. 1-Benzyl-3-methyl-1H-indole. [Link]

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  • RSC Publishing. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Benzyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the N-alkylation of 2-methylindole to synthesize 1-benzyl-2-methyl-1H-indole. N-benzylated indoles are significant structural motifs in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization. The protocol emphasizes experimental causality and robust, self-validating procedures to ensure reproducibility and safety.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The functionalization of the indole ring is a cornerstone of synthetic organic chemistry, with N-alkylation being a fundamental transformation. Specifically, the introduction of a benzyl group at the N1 position can significantly modulate the biological activity, solubility, and metabolic stability of indole-containing compounds. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential anti-cancer agents.[2]

This application note details a reliable and scalable method for the synthesis of this compound via a direct N-alkylation of 2-methylindole using sodium hydride and benzyl bromide.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a two-step SN2 mechanism. The core challenge in the alkylation of indoles is controlling the regioselectivity between the N1 and C3 positions, as the indole nucleus possesses two primary nucleophilic sites.

Step 1: Deprotonation The reaction is initiated by the deprotonation of the N-H bond of 2-methylindole. The acidity of the indole N-H proton (pKa ≈ 16-17) necessitates the use of a strong, non-nucleophilic base.[2] Sodium hydride (NaH) is an ideal choice for this purpose. It irreversibly deprotonates the indole nitrogen to form a sodium indolate salt. This step is critical as it generates a highly nucleophilic indolate anion, which is key to favoring N-alkylation.[2]

Step 2: Nucleophilic Attack (SN2) The resulting indolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted SN2 reaction displaces the bromide leaving group, forming the new N-C bond and yielding the desired product, this compound.

Controlling Regioselectivity: Several factors are manipulated to ensure selective N-alkylation over competing C3-alkylation:

  • Choice of Base: Using a strong base like NaH to fully deprotonate the indole is paramount. This shifts the equilibrium entirely to the indolate anion, which is more sterically hindered at C3 and preferentially reacts at the nitrogen atom.

  • Solvent System: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are employed. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the indolate anion, thereby promoting the SN2 reaction.[3]

  • Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product.[3]

Caption: Reaction scheme for the N-benzylation of 2-methylindole.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)EquivalentsSupplier Example
2-Methylindole95-20-5131.1710.01.0Sigma-Aldrich
Sodium Hydride (60% disp. in oil)7646-69-724.0012.01.2Sigma-Aldrich
Benzyl Bromide100-39-0171.0411.01.1Sigma-Aldrich
Anhydrous DMF68-12-273.0950 mL-Sigma-Aldrich
Diethyl Ether60-29-774.12As needed-Fisher Scientific
Saturated NH₄Cl (aq)12125-02-953.49As needed-VWR
BrineN/AN/AAs needed-Lab Prepared
Anhydrous MgSO₄7487-88-9120.37As needed-Sigma-Aldrich
Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and moisture, releasing flammable hydrogen gas.[4][5] It is also corrosive.

    • Handling: All manipulations involving NaH must be performed under an inert atmosphere (Nitrogen or Argon), preferably within a glovebox.[4] If a glovebox is unavailable, use a well-ventilated fume hood with rigorous anhydrous and inert atmosphere techniques (e.g., Schlenk line).

    • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[4][5]

    • Quenching: Excess NaH must be quenched slowly and carefully. A common method is the dropwise addition of isopropanol or ethanol to a cooled suspension of the reaction mixture, followed by the slow addition of water. Never add water directly to NaH.[6]

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate PPE.

  • Solvents: DMF is a potential teratogen and should be handled with care. Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Setup & Inert Atmosphere (Flame-dried glassware, N₂ balloon) wash_nah 2. Wash NaH (Remove mineral oil with hexane) prep->wash_nah deprotonation 3. Deprotonation (Add 2-methylindole in DMF to NaH at 0°C) wash_nah->deprotonation stir_deprot 4. Stir (Allow to warm to RT, stir for 30-60 min) deprotonation->stir_deprot alkylation 5. Alkylation (Add benzyl bromide dropwise at 0°C) stir_deprot->alkylation stir_alkyl 6. React (Warm to RT, stir until completion via TLC) alkylation->stir_alkyl quench 7. Quench Reaction (Slowly add sat. NH₄Cl at 0°C) stir_alkyl->quench extract 8. Extraction (Use Diethyl Ether and Water) quench->extract dry_concentrate 9. Dry & Concentrate (Dry organic layer with MgSO₄, evaporate solvent) extract->dry_concentrate purify 10. Purification (Flash column chromatography) dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Allow it to cool to room temperature under a stream of nitrogen or argon. Maintain a positive pressure of inert gas (e.g., via a nitrogen balloon) throughout the reaction.

    • Weigh 0.48 g (12.0 mmol) of 60% NaH dispersion into the flask.

    • Wash the NaH dispersion by adding anhydrous hexane (3 x 10 mL) via syringe, gently swirling, allowing the NaH to settle, and carefully removing the hexane supernatant via cannula or syringe. This removes the protective mineral oil.

  • Deprotonation:

    • Add 50 mL of anhydrous DMF to the flask containing the washed NaH. Cool the suspension to 0°C using an ice-water bath.

    • In a separate flask, dissolve 1.31 g (10.0 mmol) of 2-methylindole in 10 mL of anhydrous DMF.

    • Slowly add the 2-methylindole solution dropwise to the stirred NaH suspension at 0°C. Vigorous hydrogen gas evolution will be observed.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete deprotonation. The solution should become a clear, dark color.

  • Alkylation (SN2 Reaction):

    • Cool the reaction mixture back down to 0°C.

    • Add 1.88 g (1.2 mL, 11.0 mmol) of benzyl bromide dropwise via syringe over 5-10 minutes. An exothermic reaction may occur; maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylindole) is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a yellow or brown oil. Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane) to afford this compound as a pale yellow oil or a low-melting solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): The proton NMR spectrum should show a characteristic singlet for the benzylic methylene protons (CH₂) around δ 5.3 ppm, aromatic protons from both the indole and benzyl groups in the δ 7.0-7.7 ppm region, and a singlet for the 2-methyl group around δ 2.4 ppm.

  • ¹³C NMR (CDCl₃): The carbon NMR will confirm the presence of all carbons, including the benzylic carbon around δ 50 ppm.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₆H₁₅N.

  • TLC: Rf value will be higher than the starting 2-methylindole (e.g., Rf ≈ 0.4 in 10% Ethyl Acetate/Hexane).

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH due to moisture exposure.2. Insufficient reaction time or temperature.1. Use fresh, unopened NaH. Ensure all glassware and solvents are rigorously dried.2. Allow the reaction to stir for a longer period at room temperature or gently heat to 40-50°C.[3] Monitor by TLC.
Formation of C3-Alkylated Byproduct 1. Incomplete deprotonation of indole.2. Use of a less polar solvent.1. Ensure a sufficient excess of NaH (1.2 eq.) is used and allow adequate time for deprotonation before adding the electrophile.2. Use DMF as the solvent, as it is known to favor N-alkylation over solvents like THF.
Difficult Purification Presence of unreacted benzyl bromide or mineral oil.1. Unreacted benzyl bromide can be removed by distillation under reduced pressure before chromatography.[7]2. Ensure the NaH is thoroughly washed with hexane before the reaction to remove the mineral oil, which can co-elute with the product.
Dark, Tar-like Crude Product Reaction temperature was too high during benzyl bromide addition; potential side reactions.Add the benzyl bromide slowly at 0°C to control the exothermic reaction. Ensure efficient stirring. If decomposition is a major issue, consider alternative, milder N-alkylation methods such as using potassium carbonate in DMF or phase-transfer catalysis.[8]

References

  • Vertex AI Search. (2024). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2012).
  • Barco, A., et al. (1976).
  • Quora. (2017). How do organic chemists prepare sodium hydride for reaction?
  • NJ.gov. Hazard Summary: Sodium Hydride.
  • Scribd. (2010). The Safe Use of Sodium Hydride On Scale.
  • Sciencemadness Wiki. (2022). Sodium hydride.
  • Cee, V. & Erlanson, D. (2019).
  • BenchChem. (2025).
  • Smith, G. et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • Organic Syntheses. 1-benzylindole.
  • BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles.

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Application Notes and Protocols for the N-benzylation of 2-Methylindole using Benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the N-benzylation of 2-methylindole, a foundational reaction in synthetic organic chemistry with wide-ranging applications in medicinal chemistry and materials science. The resulting product, 1-benzyl-2-methylindole, serves as a key intermediate in the synthesis of various biologically active compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and address critical safety and handling considerations.

Introduction and Scientific Context

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] N-alkylation of indoles is a crucial modification that allows for the exploration of structure-activity relationships (SAR) by introducing substituents on the indole nitrogen.[4] The benzylation of 2-methylindole is a classic example of an N-alkylation reaction, proceeding via a nucleophilic substitution mechanism. Understanding and mastering this transformation is essential for chemists aiming to synthesize libraries of indole derivatives for biological screening.

The protocol described herein focuses on the reaction of 2-methylindole with benzyl bromide. This specific transformation is widely employed due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions. The choice of base and solvent is critical for achieving high regioselectivity for N-alkylation over the competing C3-alkylation.[5]

Mechanistic Insights: The SN2 Pathway

The N-benzylation of 2-methylindole proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The reaction can be conceptually broken down into two key steps, as illustrated in the diagram below.

First, a suitable base is used to deprotonate the N-H bond of 2-methylindole. The acidity of the indole N-H is significant enough to be deprotonated by a moderately strong base, forming the corresponding indole anion.[6] This anion is a potent nucleophile, with the negative charge delocalized over the aromatic system.

In the second step, the nucleophilic indole anion attacks the electrophilic benzylic carbon of benzyl bromide.[6] This concerted step involves the formation of a new N-C bond and the simultaneous cleavage of the C-Br bond, with bromide acting as the leaving group. The reaction results in the formation of the desired 1-benzyl-2-methylindole.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Methylindole 2-Methylindole Indole_Anion 2-Methylindole Anion (Nucleophile) 2-Methylindole->Indole_Anion Deprotonation Base Base (e.g., KOH) Conjugate_Acid Conjugate Acid Base->Conjugate_Acid Benzyl_Bromide Benzyl Bromide (Electrophile) Product 1-Benzyl-2-methylindole Indole_Anion->Product SN2 Attack Leaving_Group Bromide Ion Benzyl_Bromide->Leaving_Group

Caption: The two-step mechanism of N-benzylation of 2-methylindole.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of indoles.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-MethylindoleReagentSigma-Aldrich---
Benzyl BromideReagentSigma-AldrichCaution: Lachrymator and corrosive. Handle in a fume hood.[9][10][11]
Potassium Hydroxide (KOH)ACSFisher ScientificCan be replaced with Sodium Hydride (NaH) for anhydrous conditions.
Dimethyl Sulfoxide (DMSO)AnhydrousAcros OrganicsA polar aprotic solvent that promotes SN2 reactions.
Diethyl EtherACSVWRFor extraction.
Saturated Sodium Chloride Solution (Brine)------For washing.
Anhydrous Magnesium Sulfate (MgSO4)------For drying.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure

protocol_workflow A 1. Reaction Setup B 2. Addition of 2-Methylindole A->B C 3. Deprotonation B->C D 4. Addition of Benzyl Bromide C->D E 5. Reaction Monitoring D->E F 6. Work-up E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Purification H->I

Caption: Workflow for the N-benzylation of 2-methylindole.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (1.5 equivalents). Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension.

  • Addition of 2-Methylindole: To the stirring suspension of KOH in DMSO, add 2-methylindole (1.0 equivalent) portion-wise at room temperature.

  • Deprotonation: Stir the mixture at room temperature for 30-45 minutes. The formation of the potassium salt of 2-methylindole should occur.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by pouring the mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated solution of sodium chloride (brine) to remove any remaining DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-benzyl-2-methylindole.

Expected Results

Following this protocol, a high yield of 1-benzyl-2-methylindole (typically >85%) can be expected. The purified product should be a white to pale yellow solid. The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Safety and Handling

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should always be handled in a well-ventilated fume hood.[9][10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10][11] In case of skin contact, wash the affected area immediately with copious amounts of water.[10]

Potassium Hydroxide (KOH): KOH is a corrosive solid. Avoid contact with skin and eyes.

Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete deprotonation.Ensure the use of a fresh, potent base. Consider using a stronger base like NaH in an anhydrous solvent like THF or DMF.
Incomplete reaction.Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50°C).
Presence of unreacted 2-methylindoleInsufficient benzyl bromide.Use a slight excess of benzyl bromide (1.1-1.2 equivalents).
Formation of C3-benzylated byproductReaction conditions favoring C-alkylation.Ensure complete deprotonation before adding benzyl bromide. The use of polar aprotic solvents like DMSO or DMF generally favors N-alkylation.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society.
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investig
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
  • The use of phase-transfer catalysis for the N-alkyl
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Benzyl-Bromide - Safety D
  • Selective Iron Catalyzed Synthesis of N‐Alkyl
  • 1-benzylindole. Organic Syntheses Procedure.
  • SAFETY DATA SHEET - Benzyl bromide. Fisher Scientific.
  • Benzyl bromide - SAFETY D
  • BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
  • N-alkylation of an indole. YouTube. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • 2-methylindole. Organic Syntheses Procedure. [Link]

  • A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review. [Link]

  • N‐benzylation using benzyl bromide. ResearchGate. [Link]

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Application Note: One-Pot Synthesis of 1,2-Disubstituted Indoles via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Among its derivatives, 1,2-disubstituted indoles are of significant interest for drug development. The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for constructing this heterocyclic system.[3][4] This application note provides an in-depth guide to the one-pot synthesis of 1,2-disubstituted indoles, a modern adaptation that enhances efficiency by avoiding the isolation of potentially unstable arylhydrazone intermediates.[1] We will explore the underlying reaction mechanism, provide a comparative analysis of common acid catalysts, and present detailed, field-proven protocols for both conventional and microwave-assisted synthesis, tailored for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of the One-Pot Fischer Indolization

The Fischer indole synthesis traditionally involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[5] The "one-pot" approach streamlines this process by combining the arylhydrazine and carbonyl compound directly under conditions that facilitate both the initial condensation to form a hydrazone and the subsequent intramolecular cyclization to the indole.[6][7]

Causality Behind the One-Pot Choice:

  • Enhanced Efficiency: Eliminating the step of isolating and purifying the hydrazone intermediate significantly shortens the overall reaction time and reduces solvent usage.

  • Improved Safety and Stability: Arylhydrazones can be unstable, toxic, or difficult to handle.[8] Generating them in situ minimizes exposure and circumvents issues related to their decomposition.[1]

  • Increased Throughput: The operational simplicity of the one-pot method, especially when coupled with microwave irradiation, makes it highly amenable to the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[7][9]

This guide focuses specifically on the synthesis of 1,2-disubstituted indoles, which are readily accessed by reacting an N-substituted arylhydrazine with a methyl ketone (R²-C(O)CH₃), yielding an indole with substituents at the N1 and C2 positions.

Mechanistic Insights: A Step-by-Step Deconstruction

The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed transformations. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The process can be broken down into seven key steps, beginning with the two starting materials in a single vessel.[3][6][10]

Fischer_Indole_Mechanism Reactants N-Substituted Arylhydrazine + Methyl Ketone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Ene-hydrazine Enamine->ProtonatedEnamine Protonation (H⁺) Diimine Di-imine Intermediate ProtonatedEnamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Indole 1,2-Disubstituted Indole Aminal->Indole Elimination (-R¹NH₃⁺)

Figure 1: The reaction mechanism of the one-pot Fischer indole synthesis.

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the N-substituted arylhydrazine and the methyl ketone, eliminating a molecule of water to form the corresponding phenylhydrazone.[1][6]

  • Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical as it positions the molecule for the key rearrangement.[3]

  • Protonation: The enamine is protonated by the acid catalyst, which facilitates the subsequent electronic rearrangement.[5]

  • [3][3]-Sigmatropic Rearrangement: This is the core, bond-forming step of the synthesis. The protonated enamine undergoes a concerted pericyclic rearrangement where the weak N-N bond is cleaved and a new, stable C-C bond is formed.[6][10]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, which provides the thermodynamic driving force. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon to form a five-membered ring.[3][10]

  • Elimination: The final step involves the acid-catalyzed elimination of a substituted ammonia molecule (R¹-NH₂) from the cyclic aminal, leading to the formation of the stable, aromatic indole ring.[3][5]

Critical Parameters and Optimization: A Scientist's Perspective

The success of a one-pot Fischer synthesis is highly dependent on the judicious choice of catalyst, solvent, and energy source.

The Decisive Role of the Acid Catalyst

The acid catalyst is arguably the most critical variable. Both Brønsted and Lewis acids are effective, and the optimal choice depends on the substrate's reactivity and the desired reaction conditions.[11][12]

  • Brønsted Acids (e.g., p-TSA, H₂SO₄, PPA): These are proton donors that excel at catalyzing the protonation and elimination steps. p-Toluenesulfonic acid (p-TSA) is particularly versatile due to its solid form, moderate strength, and efficacy in both conventional and microwave heating.[13][14] Polyphosphoric acid (PPA) is a powerful dehydrating agent and catalyst but can lead to challenging, viscous workups.

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃): These electron-pair acceptors activate the carbonyl group, facilitating the initial condensation.[15] Zinc chloride (ZnCl₂) is the most common and cost-effective Lewis acid catalyst for this reaction.[6] However, Lewis acids can be harsh, sometimes leading to side products, and require stoichiometric amounts.

CatalystTypeTypical ConditionsYield (%)AdvantagesDisadvantagesReference
ZnCl₂ Lewis120-180 °C, neat or high-boiling solvent60-85Inexpensive, widely usedCan be harsh, hygroscopic[1][6]
p-TSA Brønsted80-150 °C, EtOH or Toluene75-95Mild, easy to handle, great for MWMay require longer reaction times[13][14]
PPA Brønsted100-160 °C, neat70-90Strong dehydrating agentViscous, difficult workup[1][6]
BF₃·OEt₂ Lewis25-80 °C, various solvents65-90Effective at lower temperaturesMoisture sensitive, corrosive[3][15]
Microwave Energy150-180 °C, EtOH or DMF85-98Extremely fast (minutes)Requires specialized equipment[7][9]
Yields are representative and vary based on specific substrates.
Modern Advancements: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the Fischer indolization. By directly heating the polar reactants and solvent, microwave irradiation dramatically accelerates the reaction, reducing times from many hours to mere minutes.[9] This technique not only boosts throughput but often leads to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts.[7][14]

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for the synthesis of representative 1,2-disubstituted indoles.

Experimental_Workflow Start Combine Arylhydrazine, Ketone, Catalyst & Solvent in Reaction Vessel Reaction Heat Mixture (Conventional Reflux or Microwave Irradiation) Start->Reaction Monitoring Monitor Reaction (TLC or LC-MS) Reaction->Monitoring Quench Cool and Quench (e.g., with ice-water or NaHCO₃) Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Dry, Concentrate & Purify Crude Product (Column Chromatography) Extraction->Purification Product Isolated 1,2-Disubstituted Indole Purification->Product

Figure 2: General workflow for a one-pot Fischer indole synthesis.

Protocol 1: Classic One-Pot Synthesis of 1-Methyl-2-phenyl-1H-indole

Rationale: This protocol employs a common Brønsted acid (p-TSA) and conventional heating, representing a reliable and accessible method for synthesizing a model 1,2-disubstituted indole.

Materials & Equipment:

  • 1-Methyl-1-phenylhydrazine (1.22 g, 10.0 mmol)

  • Acetophenone (1.32 g, 11.0 mmol, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (3.80 g, 20.0 mmol, 2.0 equiv)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1-phenylhydrazine (10.0 mmol) and ethanol (50 mL). Stir until dissolved.

  • Add acetophenone (11.0 mmol) to the solution, followed by the addition of p-TSA·H₂O (20.0 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[1]

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the mixture slowly into 150 mL of cold water with stirring.

  • Neutralize the solution by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Expected Outcome: 1-Methyl-2-phenyl-1H-indole is obtained as a white to pale yellow solid. Expected yield: 80-90%.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 1-Benzyl-2-(4-chlorophenyl)-1H-indole

Rationale: This protocol showcases the speed and efficiency of microwave-assisted synthesis, ideal for rapid analogue generation in a drug discovery setting.

Materials & Equipment:

  • 1-Benzyl-1-phenylhydrazine hydrochloride (0.5 mmol)

  • 4'-Chloroacetophenone (0.55 mmol, 1.1 equiv)

  • Ethanol (2 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Step-by-Step Procedure:

  • To a 10 mL microwave vial, add 1-benzyl-1-phenylhydrazine hydrochloride (0.5 mmol), 4'-chloroacetophenone (0.55 mmol), and ethanol (2 mL). Note: The hydrochloride salt of the hydrazine is often used for stability; the initial heating will generate sufficient HCl to catalyze the reaction.

  • Seal the vial with a cap and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 170 °C for 10-15 minutes with stirring.[9]

  • After the reaction is complete, allow the vial to cool to a safe handling temperature (<50 °C) using the instrument's cooling system.

  • Carefully uncap the vial and pour the contents into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to yield the final product.

Expected Outcome: 1-Benzyl-2-(4-chlorophenyl)-1H-indole is obtained as a solid. Expected yield: 85-95%. The entire process, including workup, can be completed in under an hour.

Conclusion

The one-pot Fischer indole synthesis is a powerful and highly efficient strategy for the preparation of 1,2-disubstituted indoles. By understanding the core mechanism and the influence of key parameters like catalyst choice and reaction conditions, researchers can reliably produce these valuable heterocyclic compounds. The integration of microwave technology further enhances this classic transformation, aligning it with the modern demands of speed and efficiency in pharmaceutical and chemical research. The protocols provided herein serve as a robust starting point for the synthesis of diverse indole libraries, empowering innovation in drug discovery and materials science.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 1-Benzyl-2-methyl-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-Benzyl-2-methyl-1H-indole using flash column chromatography. This document moves beyond a simple recitation of steps to offer an in-depth understanding of the principles and practical considerations necessary for achieving high purity of this N-heterocyclic compound. The protocol is designed to be a self-validating system, incorporating preliminary analysis by Thin-Layer Chromatography (TLC) to define the optimal purification parameters. This guide also includes a discussion of potential impurities, troubleshooting strategies, and the physicochemical properties of the target compound to provide a complete framework for its successful isolation.

Introduction: The Significance of Purifying this compound

This compound is a member of the vast and biologically significant indole family of heterocyclic compounds. Indole scaffolds are core structures in numerous pharmaceuticals, natural products, and agrochemicals, exhibiting a wide range of biological activities.[1][2] The purity of such compounds is of paramount importance in research and development, as even minor impurities can significantly impact the results of biological assays, spectroscopic analysis, and subsequent synthetic transformations.

Column chromatography, particularly the flash technique pioneered by W. Clark Still, offers a rapid and efficient method for the purification of moderately polar organic compounds like this compound.[3][4][5] This guide will provide a robust protocol for the application of this technique to the purification of the title compound, ensuring a high degree of purity for downstream applications.

Foundational Principles: Column Chromatography for Indole Derivatives

The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.

  • Stationary Phase: For compounds of moderate polarity like N-benzyl indoles, silica gel (SiO₂) is the most common and effective stationary phase.[6] Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups. It's important to note that the acidic nature of these silanol groups can sometimes lead to the degradation of sensitive compounds or cause peak tailing with basic compounds like some N-heterocycles.[7][8]

  • Mobile Phase (Eluent): A non-polar solvent system is typically employed to elute the compounds from the polar stationary phase. A common and effective choice for indole derivatives is a mixture of a non-polar hydrocarbon solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[9][10] The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

The separation is governed by the principle that less polar compounds have a weaker affinity for the stationary phase and will elute faster with a less polar mobile phase. Conversely, more polar compounds will adhere more strongly to the silica gel and require a more polar mobile phase for elution.

Pre-Purification Analysis: The Critical Role of Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale pilot for the larger column separation.

The primary goal of the TLC analysis is to identify a solvent system where the desired compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35.[11][12] An Rf in this range generally ensures good separation from both less polar and more polar impurities on a silica gel column.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) in subsequent trials until the target Rf is achieved.

  • Visualization: Since this compound is an aromatic compound, it can be readily visualized under a UV lamp (254 nm) as a dark spot against the fluorescent background of the TLC plate.[13][14] For enhanced visualization, the plate can be stained with potassium permanganate (KMnO₄) or iodine (I₂), which are effective for unsaturated and aromatic compounds.[15]

Detailed Protocol for Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Materials and Equipment
  • Crude this compound

  • Silica gel (flash chromatography grade, 40-63 µm particle size)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for basic impurities)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates, chamber, and visualization reagents

  • Collection tubes

  • Rotary evaporator

Column Packing (Dry Packing Method)
  • Preparation: Ensure the chromatography column is clean and dry. Insert a small plug of cotton or glass wool at the bottom of the column.

  • Sand Layer: Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Adding Silica Gel: Carefully pour the dry silica gel into the column to the desired height (typically 15-20 cm for a 1 g sample). Gently tap the side of the column to ensure even packing and remove any air pockets.

  • Top Sand Layer: Add another thin layer of sand (approximately 1 cm) on top of the silica gel to prevent disturbance during solvent addition.

  • Column Equilibration: Pre-elute the packed column with the initial, least polar solvent mixture determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate). This step is crucial for uniform packing and to prevent heat generation upon sample loading.

Sample Preparation and Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the initial eluting solvent.

  • Loading: Carefully apply the dissolved sample onto the top sand layer of the column using a pipette.

  • Adsorption: Allow the sample solution to fully adsorb onto the silica gel until the liquid level just reaches the top of the sand.

Elution and Fraction Collection
  • Initial Elution: Begin eluting with the starting solvent system (e.g., 95:5 hexane:ethyl acetate). Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).[4]

  • Gradient Elution: Gradually increase the polarity of the mobile phase as the elution progresses. This can be done in a stepwise manner (e.g., 90:10, 85:15 hexane:ethyl acetate) or as a continuous gradient if using an automated system.

  • Fraction Collection: Collect the eluent in appropriately sized test tubes. The size of the fractions should be proportional to the column size.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

Product Isolation
  • Fraction Pooling: Combine the fractions that contain the pure this compound, as determined by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Key Parameters

ParameterRecommended Value/TechniqueRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a wide range of polarities.
TLC Rf Target 0.25 - 0.35Provides optimal separation on the column.[11][12]
Visualization UV (254 nm), KMnO₄, IodineThis compound is UV active due to its aromatic nature. KMnO₄ and Iodine are good general stains for unsaturated compounds.[13][14][15]
Sample Loading Concentrated solution in a non-polar solventEnsures a narrow band at the start of the chromatography, leading to better separation.

Visual Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Analysis (Determine Optimal Solvent System) Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Streaking/Tailing of the Product Spot on TLC/Column The compound is interacting too strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[12]
Poor Separation of Product and Impurities The solvent system is not optimal.Re-evaluate the solvent system using TLC. A shallower gradient during elution may be necessary.
Product Elutes Too Quickly (with the solvent front) The initial solvent system is too polar.Start with a less polar solvent mixture (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. A "flush" with a highly polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) can be used at the end to elute highly retained compounds.
Compound Decomposition on the Column The compound is unstable on silica gel.Test the stability of the compound on a small amount of silica gel before running the column. If unstable, consider using a less acidic stationary phase like alumina.[7]

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the purification of this compound by flash column chromatography. By adhering to the principles of method development through TLC, proper column packing and elution techniques, and by being aware of potential challenges and their solutions, researchers can consistently obtain this valuable indole derivative in high purity. This foundational purification is a critical step in ensuring the integrity and reproducibility of subsequent scientific investigations.

References

  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923-5. [Link]

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  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

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Recrystallization techniques for purifying N-benzylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of N-benzylindoles: Advanced Recrystallization Techniques

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-benzylindoles represent a critical scaffold in medicinal chemistry and materials science. Achieving high purity of these compounds is paramount for accurate biological evaluation and reliable material performance. Recrystallization is a powerful, cost-effective, and scalable purification technique, yet its successful application depends on a nuanced understanding of solute-solvent interactions and procedural variables. This guide provides a detailed exploration of the principles and practices for purifying N-benzylindoles, moving beyond a simple list of steps to explain the causality behind experimental choices. It offers field-proven protocols, data-driven solvent selection strategies, and robust troubleshooting advice to empower researchers to consistently obtain high-purity materials.

The Imperative for Purity in N-benzylindole Chemistry

The N-benzylindole moiety is a privileged structure found in numerous pharmacologically active agents, including inhibitors of cytosolic phospholipase A2α and potential tyrosinase inhibitors.[1][2] The purity of the final compound directly impacts the reliability of downstream applications, from in-vitro assays to clinical trials. Residual impurities, such as unreacted starting materials (e.g., indole, benzyl bromide), catalysts, or side-products, can lead to false positives, inaccurate structure-activity relationship (SAR) data, and potential toxicity.[3][4] Recrystallization serves as a fundamental yet highly effective final purification step to ensure that the material meets the stringent purity requirements for research and development.[5][6]

The Cornerstone of Purity: Recrystallization Fundamentals

Recrystallization is a purification technique, not merely a precipitation event.[7] The process leverages the differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[8][9] The core principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice.[9] Ideally, impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand because they are insoluble in the hot solvent.[10][11]

The success of this technique hinges on the slow, controlled formation of crystals, which allows molecules of the target compound to selectively incorporate into the growing lattice, excluding structurally dissimilar impurity molecules.[6]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[11] An ideal solvent for N-benzylindoles should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling or near-boiling solvent to allow for complete dissolution.

  • Low Solvency at Low Temperatures: The compound should have very low solubility in the same solvent at room temperature or in an ice bath to ensure maximum recovery (yield).

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the N-benzylindole.

  • Appropriate Boiling Point: A boiling point between 60°C and 120°C is often ideal. Solvents with very low boiling points can evaporate too quickly, while very high-boiling solvents can be difficult to remove from the final product.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.

Theoretical and Practical Considerations

The general principle of "like dissolves like" is a useful starting point.[12] N-benzylindole is a moderately polar aromatic molecule. Therefore, solvents with moderate polarity, such as alcohols, are often excellent candidates. A known procedure for synthesizing 1-benzylindole specifies recrystallization from ethanol, which aligns with this principle.[13] For more complex or substituted N-benzylindoles, a systematic approach is necessary.

Common Solvents for N-benzylindole Recrystallization

The following table summarizes key properties of solvents commonly employed for the recrystallization of aromatic and heterocyclic compounds, making them suitable candidates for N-benzylindoles.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations & Rationale
Ethanol 7824.5Excellent general-purpose solvent for moderately polar compounds. Often provides a good solubility differential. A documented solvent for 1-benzylindole.[13]
Methanol 6532.7More polar than ethanol. Can be effective, but the higher polarity may decrease solubility for less polar N-benzylindole derivatives. Often used in mixed systems with water.[14]
Isopropanol 8219.9Less polar than ethanol. A good alternative if the compound is too soluble in ethanol or methanol at low temperatures.
Ethyl Acetate 776.0A moderately polar solvent that is a good choice for compounds with ester-like characteristics or when alcohols are too polar.
Toluene 1112.4A non-polar aromatic solvent. Can be effective for highly non-polar derivatives, but its high boiling point can make it difficult to remove completely.
Hexane(s) ~691.9A non-polar solvent. N-benzylindoles are typically poorly soluble in hot hexane, making it an ideal "anti-solvent" in a two-solvent system.[15]
Logical Approach to Solvent Selection

A systematic, small-scale experimental approach is the most reliable method for identifying the optimal solvent system.

Solvent_Selection start Start: Place ~20-30 mg of crude N-benzylindole in a test tube add_solvent Add solvent dropwise at room temp (~0.5 mL) start->add_solvent observe_rt Observe at Room Temp add_solvent->observe_rt dissolves_rt Compound Dissolves: Solvent is UNSUITABLE as a single solvent. Consider as 'soluble solvent' in a two-solvent system. observe_rt->dissolves_rt YES insoluble_rt Compound is Insoluble or Sparingly Soluble observe_rt->insoluble_rt NO heat Heat the mixture to boiling insoluble_rt->heat observe_hot Observe Hot Solution heat->observe_hot insoluble_hot Compound is Insoluble: Solvent is UNSUITABLE. Try a more polar solvent. observe_hot->insoluble_hot NO dissolves_hot Compound Dissolves Completely observe_hot->dissolves_hot YES cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool observe_cool Observe Cold Solution cool->observe_cool no_crystals No or few crystals form: Compound is too soluble. Solvent is UNSUITABLE. observe_cool->no_crystals NO crystals Abundant Crystal Formation: IDEAL SINGLE SOLVENT FOUND. observe_cool->crystals YES

Caption: A decision tree for systematically testing and selecting an appropriate single solvent for recrystallization.

Validated Purification Protocols

The following protocols provide step-by-step methodologies for the purification of N-benzylindoles. Always perform recrystallizations in a fume hood and wear appropriate personal protective equipment (PPE).

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying cluster_analysis Step 5: Analysis dissolve Dissolve crude solid in minimum amount of boiling solvent hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt_a Perform hot gravity filtration to remove solid impurities hot_filt_q->hot_filt_a Yes cool Allow filtrate to cool slowly and undisturbed to room temp hot_filt_q->cool No hot_filt_a->cool ice_bath Chill in an ice bath to maximize crystal yield cool->ice_bath vac_filt Collect crystals by vacuum filtration ice_bath->vac_filt wash Wash crystals with a small volume of ice-cold solvent vac_filt->wash dry Dry crystals under vacuum wash->dry analyze Determine melting point and calculate percent recovery dry->analyze

Caption: The general experimental workflow for purifying a solid compound via recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This method is ideal when a single solvent with a large temperature-dependent solubility gradient is identified. Ethanol is a common and effective choice for many N-benzylindole derivatives.[13]

Materials:

  • Crude N-benzylindole

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Hotplate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Preparation: Place the crude N-benzylindole into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a boiling chip or a magnetic stir bar.

  • Dissolution: In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point. Add the minimum amount of hot ethanol to the flask containing the crude solid to just dissolve it completely.[6][16] Rationale: Using the minimum amount of solvent ensures the solution will be supersaturated upon cooling, maximizing the yield.[12]

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask and keep the solution near its boiling point.[10]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[9] Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.[17]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[6][16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol.[10] Rationale: The cold solvent will wash away the residual mother liquor (containing soluble impurities) without significantly dissolving the desired product crystals.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (e.g., 42-43°C for 1-benzylindole) indicates high purity.[13]

Protocol 2: Two-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)

This technique is used when no suitable single solvent can be found.[11] A "soluble solvent" (e.g., Ethyl Acetate) dissolves the compound at all temperatures, while an "insoluble" or "anti-solvent" (e.g., Hexane) does not. The two solvents must be miscible.[18]

Procedure:

  • Dissolution: Dissolve the crude N-benzylindole in the minimum amount of the boiling "soluble solvent" (Ethyl Acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (Hexane) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble solvent" (Ethyl Acetate) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use a pre-chilled mixture of the two solvents or just the ice-cold anti-solvent (Hexane).

Troubleshooting Common Recrystallization Challenges

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. The solution is not supersaturated upon cooling.Re-heat the solution and boil off a portion of the solvent to reduce the volume. Allow to cool again.[19]
Supersaturation. The solution is supersaturated, but crystal nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound if available.[19]
"Oiling Out" Low melting point. The compound's melting point is lower than the temperature at which it is coming out of solution. This is a known risk for 1-benzylindole (m.p. ~43°C).[10][17]Re-heat the solution to re-dissolve the oil. Add a small amount of additional soluble solvent and allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of warm water).[17][19]
High concentration of impurities. Impurities can depress the melting point and inhibit crystallization.Consider a preliminary purification step (e.g., passing through a short silica plug) or using activated charcoal to remove colored impurities before recrystallization.[17]
Poor Yield Too much solvent used. A significant amount of the product remains dissolved in the mother liquor.If the mother liquor has not been discarded, try concentrating it by boiling off some solvent and cooling again to obtain a second crop of crystals (which may be less pure).[16][17]
Premature crystallization. The product crystallized in the funnel during hot filtration.Ensure the funnel and receiving flask are pre-heated. Filter the hot solution in small portions to prevent cooling.[10]
Washing with warm solvent. The cold wash solvent was not sufficiently chilled, dissolving some of the product.Always use ice-cold solvent for the washing step. Use the minimum volume necessary.[12]

Conclusion

Recrystallization is a technique of precision and control that, when executed correctly, yields compounds of exceptional purity. For N-benzylindoles, a systematic approach to solvent selection, coupled with a patient and methodical execution of the chosen protocol, is essential for success. By understanding the principles behind each step—from the slow cooling that governs lattice formation to the rationale for using ice-cold solvent for washing—researchers can effectively troubleshoot issues and optimize the process. This guide provides the foundational knowledge and practical protocols to consistently achieve high-purity N-benzylindoles, thereby ensuring the integrity and reliability of subsequent scientific investigations.

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Leveraging the 1-Benzyl-2-methyl-1H-indole Scaffold for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[2] In the urgent, ongoing battle against antimicrobial resistance, indole derivatives have emerged as a particularly promising class of compounds, exhibiting activity against a wide range of pathogens, including multidrug-resistant strains like MRSA.[3][4]

This guide focuses on a specific, highly versatile starting block: 1-Benzyl-2-methyl-1H-indole . The strategic placement of its functional groups offers a robust platform for synthetic elaboration:

  • N-Benzyl Group: The benzyl substituent at the N1 position significantly increases the lipophilicity of the indole core, which can enhance membrane permeability—a critical factor for reaching intracellular targets in bacteria.[5] Furthermore, the aromatic ring provides an additional site for hydrophobic or π-stacking interactions within a target's active site.

  • C2-Methyl Group: This group sterically and electronically influences the reactivity of the indole ring, particularly directing electrophilic substitution to the highly nucleophilic C3 position.

  • C3-Position: The unsubstituted C3 position is the most reactive site for electrophilic attack, making it an ideal handle for introducing diverse pharmacophores and building molecular complexity.

This document provides a detailed, experience-driven framework for synthesizing novel antimicrobial candidates from this compound, evaluating their biological activity, and gaining preliminary insights into their mechanism of action.

Part 1: Synthesis of Antimicrobial Candidates

The synthetic strategy hinges on the functionalization of the C3 position of the this compound core. A highly efficient and versatile method for achieving this is the Mannich reaction, which introduces an aminomethyl group at the C3 position. This "Mannich base" is a stable intermediate that can be readily converted into a wide array of derivatives.

Workflow for Synthesis and Derivatization

G cluster_0 Core Synthesis cluster_1 Derivative Library Synthesis cluster_2 Characterization Start This compound (Starting Material) Mannich Mannich Reaction (Formaldehyde, Dimethylamine HCl) Start->Mannich Step 1.1 Intermediate Mannich Base Intermediate (C3-Aminomethylated Indole) Mannich->Intermediate Step 1.1 Nucleophile Diverse Nucleophiles (e.g., Thiols, Heterocycles) Intermediate->Nucleophile Step 1.2 Final Final Antimicrobial Candidates (Library of C3-Substituted Indoles) Nucleophile->Final Step 1.2 Analysis Purification & Structural Analysis (Chromatography, NMR, MS) Final->Analysis

Caption: Synthetic workflow for generating a library of antimicrobial candidates.

Protocol 1.1: Synthesis of the Mannich Base Intermediate

This protocol describes the synthesis of (1-benzyl-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine, a key intermediate.

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Dioxane

  • Acetic Acid

  • Sodium bicarbonate (sat. aq. solution)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Solvent Addition: Add dioxane followed by a catalytic amount of acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 100°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Scientist's Note: The reaction proceeds via the formation of Eschenmoser's salt in situ, which is a potent electrophile. The nucleophilic C3 position of the indole attacks this electrophile to form the C-C bond.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralization: Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and quench the reaction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure intermediate.

Self-Validation: The structure of the purified intermediate must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct regiochemistry and composition before proceeding.

Protocol 1.2: Synthesis of a Thioether Derivative Library

This protocol details the conversion of the Mannich base into a library of thioether derivatives, a class of compounds often associated with antimicrobial activity.

Materials:

  • Mannich base intermediate from Protocol 1.1

  • Various thiols (e.g., thiophenol, 4-chlorothiophenol, 2-mercaptobenzimidazole)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Thiolate Formation: In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), add the desired thiol (1.1 eq) to anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (1.2 eq) portion-wise to the cooled thiol solution. Allow the mixture to stir at 0°C for 30 minutes.

    • Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the thiol to form the corresponding thiolate anion. This highly nucleophilic species is required for the subsequent displacement reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Nucleophilic Substitution: Dissolve the Mannich base intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the thiolate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Mechanism Insight: The Mannich base acts as a precursor to an electrophilic intermediate. The thiolate attacks the methylene carbon, displacing the dimethylamine group (a good leaving group when protonated) to form the C-S bond.

  • Quenching and Extraction: Carefully quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification and Characterization: Filter, concentrate the solvent, and purify the crude product by column chromatography. Confirm the structure of the final compound by NMR and HRMS.

Part 2: Antimicrobial Susceptibility Testing

Once a library of derivatives is synthesized and purified, the next critical step is to determine their efficacy against relevant microbial pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7]

Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 MIC Assay cluster_2 MBC Assay Stock Prepare Compound Stock Solutions (in DMSO) Dilution Serial Dilution in 96-Well Plate (in Cation-Adjusted Mueller-Hinton Broth) Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Determine MIC (Lowest concentration with no visible growth) Incubation->Readout Plating Plate Aliquots from Clear Wells (onto Agar Plates) Readout->Plating Incubate_Agar Incubate Agar Plates Plating->Incubate_Agar Readout_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Readout_MBC

Caption: Standard workflow for MIC and MBC determination.

Protocol 2.1: Broth Microdilution for MIC Determination

Materials:

  • Synthesized indole derivatives

  • 96-well microtiter plates (sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • DMSO (sterile)

Procedure:

  • Compound Preparation: Prepare stock solutions of each test compound in DMSO (e.g., at 10 mg/mL).

  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: In well 1, add 100 µL of the compound stock solution diluted in CAMHB to achieve the highest desired starting concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Trustworthiness Check: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only, no bacteria). A positive control antibiotic should be run on the same plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[6][7]

Data Presentation

Results should be tabulated for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives

Compound ID Test Microorganism Gram Stain MIC (µg/mL) Positive Control MIC (µg/mL) of Control
IND-Thio-1 S. aureus Positive [Insert Data] Vancomycin [Insert Data]
IND-Thio-1 E. coli Negative [Insert Data] Ciprofloxacin [Insert Data]
IND-Thio-2 S. aureus Positive [Insert Data] Vancomycin [Insert Data]

| IND-Thio-2 | E. coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

Part 3: Investigating the Mechanism of Action

Identifying the molecular target is a crucial step in drug development. For indole-based compounds, several mechanisms have been proposed, including the inhibition of essential enzymes in fatty acid synthesis (FabH), folate biosynthesis (DHFR), or cell division (FtsZ), as well as disruption of the bacterial cell membrane.[4][8][9] An effective preliminary step is the use of in silico molecular docking to predict binding affinities for these known targets.

Hypothetical Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the folate pathway, critical for the synthesis of nucleic acids and amino acids. Its inhibition leads to bacterial cell death.

G cluster_0 Bacterial Folate Pathway cluster_1 Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) [Enzyme] DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis Growth Bacterial Growth & Proliferation Biosynthesis->Growth Inhibitor 1-Benzyl-2-methyl-indole Derivative (Synthesized Compound) Inhibitor->Block Block->DHFR Inhibition

Caption: Hypothetical inhibition of the bacterial DHFR enzyme.

Protocol 3.1: In Silico Molecular Docking

This protocol provides a general workflow for using molecular docking to predict the binding mode and affinity of a synthesized compound to a target protein like DHFR.

Software/Tools:

  • Protein Data Bank (PDB) for protein structures.

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, GOLD).[10]

  • Ligand preparation software (e.g., ChemDraw, Avogadro).

Procedure:

  • Target Preparation: Download the crystal structure of the target bacterial enzyme (e.g., K. pneumoniae DHFR) from the PDB.[4] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. Define the binding site based on the co-crystallized native ligand or known active site residues.

  • Ligand Preparation: Draw the 3D structure of your synthesized indole derivative. Perform energy minimization to obtain a low-energy conformation. Assign partial charges.

  • Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site of the protein. The program will score each pose based on a scoring function that estimates binding affinity.

    • Expertise Insight: The scoring function is a simplified mathematical model that approximates the free energy of binding. Lower scores typically indicate a more favorable binding interaction.

  • Analysis: Analyze the top-scoring poses. Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with active site residues. Compare the binding mode and score of your compound to known inhibitors of the same target. A strong predicted binding affinity can justify further experimental validation, such as an enzyme inhibition assay.

References

  • Ma, L., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Available at: [Link]

  • Adil, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Yıldırım, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Clinical Microbiology. Available at: [Link]

  • Kar, D., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Infectious Diseases and Clinical Microbiology. Available at: [Link]

  • Zhou, Q., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules. Available at: [Link]

  • Yıldırım, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Health Sciences. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Zhou, Q., et al. (2022). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules. Available at: [Link]

  • El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. Available at: [Link]

  • Li, H., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

  • Fang, Z., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available at: [Link]

  • Adejoro, I. A., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI). Available at: [Link]

  • Adejoro, I. A., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

  • Cerna, I., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Cerna, I., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Hira, D., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences. Available at: [Link]

  • Penieres-Carrillo, G., et al. (2021). Microwave-assisted synthesis of novel 1-{[(diindolyl)methyl]benzyl}-2- {[(diindolyl)methyl]phenyl}-1H-benzimidazole scaffold via two-consecutive multicomponent reactions. ResearchGate. Available at: [Link]

  • Bakunov, S. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link]

  • Das, Y., et al. (2015). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses. Available at: [Link]

  • Pe´rez, D., et al. (2001). Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization. Chemistry - A European Journal. Available at: [Link]

  • Gupta, A. K., & Sharma, M. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL SUBSTITUTED-1-(4-SUBSTITUTED BENZYL)-1H-INDOLO (2, 3-B) QUINOXALINE N-BENZYL INDOLE-2,3-DIONE MOIETIES. Indo American Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application of 1-Benzyl-2-methyl-1H-indole in Developing Anticancer Compounds: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole nucleus represents a highly privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic potential.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing targeted anticancer agents.[3] Within this versatile family, the 1-benzyl-2-methyl-1H-indole scaffold has emerged as a particularly promising starting point for the development of novel oncology therapeutics. The strategic placement of a benzyl group at the N1 position and a methyl group at the C2 position provides a unique three-dimensional structure that can be further functionalized to achieve high affinity and selectivity for various biological targets implicated in cancer progression.[4]

This document serves as a comprehensive guide, providing detailed application notes and experimental protocols for researchers engaged in the discovery and development of anticancer compounds based on the this compound scaffold.

Mechanistic Insights: Targeting the Engines of Cancer

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through a variety of mechanisms, primarily by disrupting fundamental cellular processes required for tumor growth and survival.[5][6]

Inhibition of Tubulin Polymerization

A predominant mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds prevent its assembly into functional microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[9] Several indole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents polymerization.[1][10]

G cluster_0 Cellular Impact Indole_Compound This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole_Compound->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Assembly Tubulin->Microtubule_Disruption Prevents polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces G cluster_0 Synthetic Workflow Start 2-methylindole + Benzyl bromide Reaction N-benzylation in DMF with K₂CO₃ Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product G cluster_0 MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Catalyzed by 1-Benzyl-2-methyl-1H-indole Palladacycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Palladacycles in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning transformation is integral to the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[2] The heart of this reaction lies in the palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ have been historically significant, the field has evolved towards more robust, efficient, and air-stable precatalysts. Among these, palladacycles have emerged as a superior class of precatalysts.[1][2]

Palladacycles are organometallic compounds featuring a palladium atom incorporated into a cyclic structure through a direct carbon-palladium bond and a coordinating heteroatom.[2] This structural arrangement confers several advantages:

  • Enhanced Stability: Palladacycles are generally more stable to air and moisture compared to many traditional Pd(0) and Pd(II) precatalysts, simplifying handling and storage.[1]

  • High Catalytic Activity: They often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times.[1][3]

  • Controlled Activation: The palladacycle structure provides a well-defined and readily activated source of the catalytically active Pd(0) species under reaction conditions.

This guide focuses on the application of a specific class of palladacycles derived from 1-benzyl-2-methyl-1H-indole, highlighting their synthesis and utility in catalyzing Suzuki-Miyaura coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, and catalysts derived from it offer unique steric and electronic properties that can influence the outcome of the cross-coupling process.

Synthesis of the this compound Palladacycle Precatalyst

The synthesis of the palladacycle precatalyst involves a two-step process: first, the synthesis of the this compound ligand, followed by its direct C-H bond activation and palladation.

Part 1: Synthesis of the this compound Ligand

The N-benzylation of 2-methylindole is a straightforward procedure that can be accomplished under basic conditions. This protocol is adapted from established methods for the N-alkylation of indoles.

Experimental Protocol:

  • Reagents and Materials:

    • 2-methylindole

    • Benzyl bromide

    • Potassium hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Water

    • Calcium chloride (CaCl₂)

    • Magnetic stirrer and stir bar

    • Round-bottom flask and condenser

    • Separatory funnel

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindole (1.31 g, 10 mmol) in DMSO (50 mL).

    • Add finely crushed potassium hydroxide (1.12 g, 20 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

    • Slowly add benzyl bromide (1.43 mL, 12 mmol) to the reaction mixture.

    • Heat the reaction mixture to 60°C and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour the mixture into 200 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous CaCl₂, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Part 2: Ortho-Palladation of this compound

The formation of the palladacycle occurs via a C-H activation at the ortho position of the benzyl group, directed by the indole nitrogen. This process, known as cyclopalladation, results in a stable dimeric palladacycle.

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • Glacial acetic acid

    • Methanol

    • Magnetic stirrer and stir bar

    • Schlenk flask and condenser

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.11 g, 5 mmol) in glacial acetic acid (30 mL).

    • Add palladium(II) acetate (1.12 g, 5 mmol) to the solution.

    • Heat the reaction mixture to 80°C and stir for 12 hours. A yellow precipitate should form.

    • Cool the reaction to room temperature and collect the precipitate by filtration.

    • Wash the precipitate with methanol (3 x 10 mL) to remove any unreacted starting materials and byproducts.

    • Dry the resulting yellow solid under vacuum to yield the dimeric this compound palladacycle.

Catalytic Application: Suzuki-Miyaura Coupling Protocol

The synthesized this compound palladacycle serves as a highly effective precatalyst for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

General Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling reaction. The specific conditions may be optimized for different substrates.

Workflow Diagram:

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Reagents and Equipment:

  • Aryl halide (e.g., bromobenzene, 1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • This compound palladacycle (0.01 mol%)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., Dioxane/Water mixture, 10:1, 5 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).

  • Add the this compound palladacycle (0.01 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent mixture (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100°C) for the required time (typically 1-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Representative Catalytic Performance

The this compound palladacycle is expected to show high catalytic activity across a range of substrates. The following table provides hypothetical yet representative data based on the performance of similar indole-based palladacycles.

EntryAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePhenylboronic acidK₂CO₃Dioxane/H₂O100198
24-BromoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O1001.595
34-Bromotoluene4-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O110296
41-Bromo-4-nitrobenzenePhenylboronic acidK₃PO₄DMF/H₂O80199
52-BromopyridinePhenylboronic acidK₂CO₃Dioxane/H₂O100392
6ChlorobenzenePhenylboronic acidK₃PO₄Dioxane/H₂O1101285

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction catalyzed by the this compound palladacycle proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[4] The palladacycle precatalyst is first reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)-X L OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ (Base) PdII_Biaryl Ar¹-Pd(II)-Ar² L Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² Precatalyst Palladacycle Precatalyst Reduction Reduction (in situ) Precatalyst->Reduction Reduction->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[4]

  • Transmetalation: The aryl group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[4]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Conclusion and Future Outlook

The this compound palladacycle represents a highly efficient and stable precatalyst for Suzuki-Miyaura cross-coupling reactions. Its straightforward synthesis and high catalytic activity make it an attractive alternative to traditional palladium catalysts. The modular nature of the indole ligand allows for further tuning of the catalyst's steric and electronic properties, opening avenues for the development of even more active and selective catalysts for a broader range of cross-coupling transformations. This will undoubtedly contribute to the advancement of synthetic methodologies in both academic research and industrial drug development.

References

  • Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. DOI: 10.15227/orgsyn.054.0058. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 125(31), 9274–9275. [Link]

  • Vila, J. M., et al. (2011). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. DOI: 10.5772/21799. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 7, 1483–1496. [Link]

  • Maji, B., & Mandal, S. K. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]

  • Gholivand, K., & Mohammad-Valipour, M. (2017). CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION. INEOS OPEN, 1(1), 1-10. [Link]

  • Fırıncı, R., Günay, M. E., & Gökçe, A. G. (2018). Synthesis, characterization and catalytic activity in Suzuki–Miyaura coupling of palladacycle complexes with n‐butyl‐substituted N‐heterocyclic carbene ligands. Applied Organometallic Chemistry, 32(3), e4109. [Link]

  • Özdemir, Ü., et al. (2020). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1346-1357. [Link]

  • Singh, A. K., et al. (2007). Palladacycle containing nitrogen and selenium: highly active pre-catalyst for the Suzuki–Miyaura coupling reaction and unprecedented conversion into nano-sized Pd17Se15. Chemical Communications, (32), 3372-3374. [Link]

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Monitoring the synthesis of 1-Benzyl-2-methyl-1H-indole using TLC

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Fidelity Monitoring of the Fischer Indole Synthesis of 1-Benzyl-2-methyl-1H-indole using Thin-Layer Chromatography (TLC)

Abstract

The synthesis of substituted indoles, a cornerstone of medicinal chemistry and materials science, demands rigorous in-process control to ensure optimal yield and purity. This application note provides a detailed, field-proven protocol for monitoring the synthesis of this compound, a representative indole derivative, using Thin-Layer Chromatography (TLC). We delve into the underlying principles of the Fischer indole synthesis, the rationale behind TLC parameter selection, and a step-by-step guide to plate preparation, development, visualization, and interpretation. This guide is designed for researchers, chemists, and drug development professionals seeking to implement robust and reliable analytical monitoring for indole synthesis.

Introduction: The Imperative for Reaction Monitoring

The Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction, transforms arylhydrazines and carbonyl compounds into the indole heterocyclic system.[1][2][3] This multi-step process, proceeding through hydrazone formation, tautomerization, a[2][2]-sigmatropic rearrangement, and ammonia elimination, necessitates careful monitoring to determine the point of completion and to identify the formation of any significant byproducts.[4][5]

Thin-Layer Chromatography (TLC) serves as an ideal analytical tool for this purpose. It is a rapid, cost-effective, and highly sensitive technique for qualitatively tracking the consumption of starting materials and the formation of the product in real-time.[6][7] By providing a visual snapshot of the reaction's progress, TLC empowers chemists to make informed decisions regarding reaction time, heating, and when to initiate workup procedures, thereby preventing over-reaction and maximizing yield.

The Synthetic Pathway: Fischer Indole Synthesis of this compound

The chosen model reaction is the synthesis of this compound from N-benzyl-N-phenylhydrazine and acetone, catalyzed by an acid such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

Reaction Scheme:

  • Step 1: Hydrazone Formation: N-benzyl-N-phenylhydrazine reacts with acetone to form the corresponding hydrazone intermediate.

  • Step 2: Acid-Catalyzed Cyclization: In the presence of a strong acid and heat, the hydrazone undergoes a cascade of reactions, including a critical[2][2]-sigmatropic rearrangement, to cyclize and eliminate ammonia, yielding the aromatic indole product.[1][5]

The objective of TLC monitoring is to track the disappearance of the N-benzyl-N-phenylhydrazine (Starting Material 1, SM1) and the appearance of this compound (Product, P). Acetone (Starting Material 2, SM2) is typically used in excess and is highly volatile, making it difficult to track via standard TLC methods.

The Analytical Workflow: A Logic-Driven Approach

The process of monitoring the synthesis is a cyclical workflow involving synthesis, sampling, analysis, and interpretation, which dictates the subsequent steps in the reaction.

G cluster_synthesis Synthesis Phase cluster_analysis TLC Monitoring Cycle cluster_decision Decision Phase cluster_outcome Process Outcome Synthesis 1. Initiate Synthesis (Reactants + Acid Catalyst + Heat) Sampling 2. Aseptically Sample Reaction Mixture (t=n) Synthesis->Sampling TLC_Analysis 3. Perform TLC Analysis (Spot, Develop, Visualize) Sampling->TLC_Analysis Interpretation 4. Interpret TLC Plate (Compare SM vs. Product Spots) TLC_Analysis->Interpretation Decision 5. Evaluate Reaction Progress Interpretation->Decision Continue Continue Reaction (t = n+1) Decision->Continue Incomplete (SM spot strong) Workup Stop Reaction & Begin Workup/Purification Decision->Workup Complete (SM spot absent) Continue->Sampling

Figure 1: Iterative workflow for TLC-monitored organic synthesis.

Detailed Protocol: TLC Monitoring

This protocol is designed to provide clear separation between the relatively polar N-benzyl-N-phenylhydrazine starting material and the less polar this compound product.

Materials and Reagents
ComponentSpecificationPurpose
TLC Plates Silica Gel 60 F254, glass or aluminum-backedStationary Phase with UV indicator
Mobile Phase (Eluent) 15% Ethyl Acetate in Hexane (v/v)Mobile Phase
TLC Chamber Glass chamber with a tight-fitting lidPlate development
Filter Paper Whatman No. 1 or equivalentChamber saturation
Spotting Capillaries Glass, fine-tippedSample application
Visualization Tools UV Lamp (254 nm), Iodine (I₂) chamberSpot visualization
Solvents for Sampling Dichloromethane (DCM) or Ethyl AcetateDiluting reaction aliquots
Reference Standards Pure samples of SM1 and Product (if available)Identification
Protocol Steps

Step 1: Chamber Preparation (Saturation)

  • Causality: Saturating the chamber atmosphere with solvent vapor is critical for obtaining reproducible Retention Factor (Rƒ) values and preventing uneven solvent flow (edge effects).

  • Pour the 15% Ethyl Acetate/Hexane eluent into the TLC chamber to a depth of approximately 0.5 cm.

  • Cut a piece of filter paper, place it inside the chamber so that it lines one of the walls, ensuring it is soaked in the solvent.

  • Place the lid on the chamber and let it stand for at least 10-15 minutes to allow the atmosphere inside to become fully saturated with solvent vapor.

Step 2: TLC Plate Preparation

  • Using a pencil (never a pen, as ink will chromatograph), gently draw a light "origin" line approximately 1 cm from the bottom of the TLC plate.

  • Mark three small tick marks on this line for spotting: one for the starting material reference (SM), one for the reaction mixture (R), and one for a "co-spot" (C).

Step 3: Sample Preparation and Spotting

  • Starting Material (SM) Lane: Dissolve a tiny amount of N-benzyl-N-phenylhydrazine in a few drops of ethyl acetate.

  • Reaction (R) Lane: At a specific time point (e.g., t = 30 min), withdraw a micro-sample (e.g., tip of a glass pipette) from the reaction mixture. Quench it in a vial containing ~0.5 mL of ethyl acetate.

  • Spotting:

    • Dip a clean capillary tube into the SM solution. Gently touch the tip to the "SM" mark on the origin line. Allow the solvent to evaporate. The goal is a small, concentrated spot (1-2 mm in diameter).

    • Using a new capillary, spot the diluted reaction mixture on the "R" mark.

    • For the co-spot (C) lane , first spot the SM solution, and then, using the reaction mixture capillary, spot directly on top of the dried SM spot.

  • Trustworthiness: The co-spot is a self-validating control. If the SM spot in the 'R' lane is truly the starting material, it will merge perfectly with the SM spot in the 'C' lane.

Step 4: Plate Development

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.

  • Replace the lid and allow the solvent front to ascend the plate undisturbed.

  • When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber.[8]

  • Immediately mark the position of the solvent front with a pencil.

Step 5: Visualization

  • UV Light (Non-destructive): Allow the plate to dry completely in a fume hood. View the plate under a short-wave UV lamp (254 nm).[9] The aromatic indole ring and the hydrazine are UV-active and will appear as dark spots against the green fluorescent background.[10][11] Gently circle the visible spots with a pencil.

  • Iodine Staining (Semi-destructive): Place the UV-visualized plate into a chamber containing a few crystals of iodine.[12] Many organic compounds, especially electron-rich aromatic systems like indoles, will form colored complexes with iodine, appearing as yellow-brown spots.[9][13] This can help visualize compounds that are not strongly UV-active. The spots will fade over time as the iodine sublimes.

Interpretation of Results

The position of each spot is quantified by its Retention Factor (Rƒ), calculated as:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A lower Rƒ value indicates a more polar compound, as it adsorbs more strongly to the polar silica gel stationary phase.[8][14]

G cluster_tlc Interpreting the TLC Plate origin Origin (t=0) front Solvent Front lane_sm SM lane_c C lane_r R sm_spot SM c_sm_spot SM c_p_spot P r_sm_spot SM r_p_spot P anno1 Starting Material (SM) (N-benzyl-N-phenylhydrazine) - More Polar - Lower Rƒ anno1->sm_spot anno2 Product (P) (this compound) - Less Polar - Higher Rƒ anno2->r_p_spot

Figure 2: Idealized TLC plate for a partially complete reaction.

Analysis:

  • Starting Material (SM): N-benzyl-N-phenylhydrazine is more polar due to the N-H and N-N bonds and will have a lower Rƒ value (e.g., Rƒ ≈ 0.2-0.3).

  • Product (P): this compound is less polar and will travel further up the plate, resulting in a higher Rƒ value (e.g., Rƒ ≈ 0.6-0.7).

  • Reaction Progress:

    • Early Stage: The 'R' lane will show a strong SM spot and a faint P spot.

    • Mid-Stage (Figure 2): The 'R' lane will show both SM and P spots of comparable intensity.

    • Completion: The 'R' lane will show a strong P spot and a complete absence of the SM spot. At this point, the reaction can be stopped.

Troubleshooting

ProblemPotential CauseSolution
All spots remain at the origin Eluent is not polar enough.[8]Increase polarity: change eluent to 20% or 25% Ethyl Acetate in Hexane.
All spots run to the solvent front Eluent is too polar.[14]Decrease polarity: change eluent to 10% or 5% Ethyl Acetate in Hexane.
Spots are streaky or elongated Sample is too concentrated; sample is acidic/basic.Dilute the sample before spotting. Add a drop of acetic acid (for acidic spots) or triethylamine (for basic spots) to the eluent.
Poor separation (spots overlap) Eluent polarity is not optimal.Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity.

Conclusion

Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of the synthesis of this compound and related heterocyclic compounds. By following the detailed protocol outlined in this note—paying close attention to chamber saturation, the use of a co-spot for validation, and proper visualization techniques—researchers can accurately determine reaction endpoints. This leads to improved process control, optimization of reaction times, and ultimately, higher yields and purity of the target molecule, accelerating research and development timelines.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]

  • Giełzak, M., et al. (2007). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography, 20(1), 57-61. Retrieved from [Link]

  • Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. doi:10.15227/orgsyn.054.0058
  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Göktaş, U. A., et al. (2020). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 928-940. Retrieved from [Link]

  • Jones, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44827-44834. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Supporting Information for Indole Synthesis. (2023). 20230818 Indole Synthesis SI. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Thin-Layer Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Zhang, W., et al. (2018). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 23(10), 2469. Retrieved from [Link]

  • Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2442-2453. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Králová, P., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(12), 3079. Retrieved from [Link]

  • Pillay, D. T., & Mehdi, R. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595. Retrieved from [Link]

  • Hilbert, M., et al. (2013). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. ResearchGate. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Rƒ values of the standards used in TLC and their respective colors. [Table]. Retrieved from [Link]

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Troubleshooting & Optimization

Low yield in the N-benzylation of 2-methylindole troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, I've seen many variations of this reaction and have compiled this resource to help you troubleshoot common issues, particularly low yields, and to provide a deeper understanding of the underlying chemical principles. Our goal is to move beyond simple procedural lists and empower you with the knowledge to optimize your reaction for success.

Troubleshooting Guide: Low Yield in N-Benzylation of 2-Methylindole

Low yields in the N-benzylation of 2-methylindole are a frequent challenge. This section is structured in a question-and-answer format to directly address the most common problems and provide actionable solutions.

Q1: My N-benzylation of 2-methylindole is resulting in a low yield of the desired product. What is the most likely cause?

The primary reason for low yield in this reaction is often the competing C3-benzylation, which forms 3-benzyl-2-methylindole as a significant byproduct. The indole nucleus has two main nucleophilic sites: the N1-position (the nitrogen) and the C3-position.[1][2] The inherent nucleophilicity of the C3 position is often higher than that of the nitrogen in the neutral indole molecule.[1][2] Therefore, if the indole nitrogen is not fully deprotonated, the reaction can proceed via electrophilic attack at the C3 position.

Q2: I suspect C3-alkylation is the problem. How can I confirm this and what steps can I take to favor N-alkylation?

To confirm the presence of the C3-alkylated byproduct, you can use analytical techniques such as ¹H NMR spectroscopy to analyze your crude reaction mixture. The proton signals for the N-benzyl group will be distinct from those of a C3-benzyl group.

To favor N-alkylation, several key reaction parameters must be carefully controlled:

  • Choice of Base and Solvent: This is arguably the most critical factor. A strong base is required to fully deprotonate the indole N-H, forming the indolate anion.[1][2][3] This anion is a much stronger nucleophile at the nitrogen atom. The classic and highly effective combination is sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][4] DMF is often preferred as it can enhance the solubility of the indolate salt and favor N-alkylation.[4]

  • Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][4] Experimenting with increasing the temperature, for instance to 80 °C in DMF, has been shown to achieve complete N-alkylation.[4]

  • Order of Addition: It is crucial to ensure complete deprotonation of the 2-methylindole before adding the benzyl bromide. A typical procedure involves adding the 2-methylindole to a suspension of NaH in the solvent, allowing it to stir for a period (e.g., 30-60 minutes) to ensure full formation of the indolate anion, and only then adding the benzyl bromide.

Visualizing the Reaction Pathways

The following diagram illustrates the desired N-alkylation pathway versus the competing C3-alkylation side reaction.

G Fig. 1: N- vs. C3-Benzylation of 2-Methylindole cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole 2-Methylindole Indolate Indolate Anion Indole->Indolate Strong Base (e.g., NaH in DMF) NeutralIndole Neutral Indole Indole->NeutralIndole Incomplete Deprotonation Base Base (e.g., NaH) BnBr Benzyl Bromide N_Product N-Benzyl-2-methylindole (Desired Product) C3_Product 3-Benzyl-2-methylindole (Side Product) Indolate->N_Product + Benzyl Bromide (Favored Pathway) NeutralIndole->C3_Product + Benzyl Bromide (Competing Pathway)

Caption: Reaction pathways for the benzylation of 2-methylindole.

Q3: I am using NaH and DMF, but my yields are still low. What other factors should I consider?

If you are still facing issues despite using the standard strong base/polar aprotic solvent system, consider the following:

  • Quality of Reagents:

    • Sodium Hydride: NaH can be deactivated by moisture. Ensure you are using fresh, high-quality NaH from a sealed container.

    • Solvent: Anhydrous solvents are crucial. The presence of water will quench the NaH and can also hydrolyze the benzyl bromide.

    • 2-Methylindole: Ensure the purity of your starting material.

    • Benzyl Bromide: Benzyl bromide can degrade over time. It is best to use freshly distilled or a recently purchased bottle.

  • Reaction Time: While some reactions are fast, it is important to monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[5]

  • Phase-Transfer Catalysis (PTC): For a potentially higher yielding and milder alternative, consider phase-transfer catalysis. This method can achieve high yields (78-98%) for the N-alkylation of indoles.[6] A typical PTC system involves using a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) in a two-phase system of an organic solvent (like benzene or toluene) and a concentrated aqueous base (e.g., 50% NaOH).[6]

Frequently Asked Questions (FAQs)

Q: Can I use a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N)?

A: While weaker bases are sometimes used for N-alkylation, they are generally not recommended for indoles when high N-selectivity is desired. These bases are often not strong enough to fully deprotonate the indole N-H, leading to a significant amount of C3-alkylation.[7] Strong bases like NaH or KH are much more effective at generating the N-anion and promoting N-alkylation.[1]

Q: What is a typical, reliable protocol for the N-benzylation of 2-methylindole?

A: Below is a standard, robust protocol that has been shown to be effective.

Experimental Protocol: N-Benzylation of 2-Methylindole

Materials:

  • 2-Methylindole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • In a separate flask, dissolve 2-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the 2-methylindole solution to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 45-60 minutes to ensure complete formation of the indolate anion.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise via the dropping funnel.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q: I am concerned about the safety of using sodium hydride. Are there any alternatives?

A: Yes, safety is a primary concern. While NaH is highly effective, it is also pyrophoric. Alternatives that can be considered include:

  • Potassium Hydroxide (KOH) in DMSO: This has been used effectively for the N-alkylation of indoles and is a less hazardous alternative to NaH.[8]

  • Phase-Transfer Catalysis: As mentioned earlier, PTC offers a milder and often safer alternative that avoids the use of metal hydrides.[6][9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your N-benzylation reaction.

G Fig. 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Byproduct Analyze Crude Mixture (NMR, LC-MS) for C3-Alkylated Byproduct Start->Check_Byproduct C3_Present C3-Alkylation Confirmed Check_Byproduct->C3_Present Yes C3_Absent No Significant Byproduct Check_Byproduct->C3_Absent No Optimize_Conditions Optimize Reaction Conditions: 1. Use Strong Base (NaH) 2. Use Polar Aprotic Solvent (DMF) 3. Increase Temperature 4. Check Order of Addition C3_Present->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Check_Reagents Check Reagent Quality: - Fresh NaH - Anhydrous Solvent - Pure Starting Materials C3_Absent->Check_Reagents Monitor_Reaction Monitor Reaction Progress (TLC) to Ensure Completion Check_Reagents->Monitor_Reaction Consider_Alternatives Consider Alternative Methods: - Phase-Transfer Catalysis - KOH/DMSO Monitor_Reaction->Consider_Alternatives Consider_Alternatives->Success

Caption: A step-by-step guide to troubleshooting low yields.

Summary of Key Optimization Parameters

ParameterRecommendation for High N-SelectivityRationale
Base Sodium Hydride (NaH) or Potassium Hydride (KH)Strong bases that ensure complete deprotonation of the indole N-H to form the N-nucleophilic indolate anion.[1][2]
Solvent Anhydrous DMF or THFPolar aprotic solvents that solvate the cation and enhance the nucleophilicity of the indolate anion.[1][4]
Temperature Room temperature to 80 °CHigher temperatures can favor the thermodynamically more stable N-alkylated product.[1][4]
Order of Addition Add indole to base, stir, then add benzyl bromideEnsures complete formation of the indolate anion before the electrophile is introduced, minimizing C3-alkylation.
Alternative Method Phase-Transfer Catalysis (PTC)High-yielding method under milder conditions, avoiding the use of pyrophoric hydrides.[6][9]

References

  • Kanger, T., et al. (2005). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. The Journal of Organic Chemistry, 70(23), 9193–9199. [Link]

  • Bandini, M., & Umani-Ronchi, A. (2006). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(8), 1184. [Link]

  • Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(39), 15448–15453. [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. [Link]

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  • Allen, C. F. H., & VanAllan, J. (1943). 2-METHYLINDOLE. Organic Syntheses, 23, 56. [Link]

  • ResearchGate. (2021). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. [Link]

  • ResearchGate. (2018). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]

  • Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9839-9846. [Link]

  • Synlett. (2018). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. [Link]

  • The Journal of Organic Chemistry. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

  • ResearchGate. (2021). Optimization of the N-benzylation reaction. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. [Link]

  • Google Patents. (2006).
  • ACS Omega. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. [Link]

  • Heaney, H., & Ley, S. V. (1973). 1-BENZYLIMIDAZOLE. Organic Syntheses, 53, 13. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-benzylation. [Link]

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  • ResearchGate. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

  • ResearchGate. (2007). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. [Link]

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  • Google Patents. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Benzyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Benzyl-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying, understanding, and mitigating common side reactions. By leveraging in-depth technical insights and field-proven expertise, this document aims to serve as a comprehensive resource for optimizing your experimental outcomes.

Section 1: Understanding the Core Synthesis: The Fischer Indole Reaction

The synthesis of this compound is most commonly achieved via the Fischer indole synthesis.[1][2] This robust reaction involves the acid-catalyzed cyclization of an N-arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone.[2][3] In this specific case, N-benzyl-N-phenylhydrazine reacts with butan-2-one (methyl ethyl ketone) to form the corresponding hydrazone, which then undergoes intramolecular cyclization to yield the target indole.[3]

The mechanism proceeds through several key steps:

  • Hydrazone Formation: N-benzyl-N-phenylhydrazine and butan-2-one condense to form the hydrazone intermediate.[3]

  • Tautomerization: The hydrazone tautomerizes to an enamine (or 'ene-hydrazine').[2][3]

  • [4][4]-Sigmatropic Rearrangement: Following protonation by an acid catalyst, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, which is the crucial C-C bond-forming step.[2][3]

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.[2][3]

The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[1][2][5]

Core Reaction Pathway

Fischer Indole Synthesis Start N-benzyl-N-phenylhydrazine + Butan-2-one Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H⁺ Catalyst Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination NH₃ Elimination Aminal->Elimination Product This compound Elimination->Product Indole Dimerization Indole1 Indole Product Protonation Protonation (H⁺) Indole1->Protonation Indoleninium Indoleninium Ion (Electrophile) Protonation->Indoleninium Attack Nucleophilic Attack (at C3) Indoleninium->Attack Indole2 Another Indole Molecule (Nucleophile) Indole2->Attack Dimer Dimer Byproduct Attack->Dimer

Caption: Acid-catalyzed dimerization pathway of the indole product.

Symptom 3: Difficulty in Product Purification

Problem: Oily product that is difficult to crystallize.

Rationale: The presence of impurities, such as unreacted starting materials or isomeric byproducts, can act as a eutectic contaminant, preventing crystallization. The benzyl group also adds flexibility to the molecule, which can disfavor crystal lattice formation.

Solutions:

  • Column Chromatography: This is the most effective method for purifying oily indole derivatives. [6]A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with an eluent like ethyl acetate, is typically effective.

  • Bulb-to-Bulb Distillation (Kugelrohr): If the product is thermally stable, high-vacuum distillation can be an excellent method for removing non-volatile impurities (like polymers or salts) and some closely related byproducts.

  • Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or pentane) dropwise until turbidity persists. Scratching the flask with a glass rod can help initiate crystal growth.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of N-benzyl-N-phenylhydrazine

This is a representative procedure; specific conditions may need optimization.

  • To a solution of N-benzylaniline in a suitable solvent (e.g., acetic acid), cool the mixture to 0°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction for an additional 30 minutes at 0°C.

  • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated HCl, and cool it to 0°C. [7]5. Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature low.

  • After the addition, allow the reaction to stir for 1-2 hours.

  • Basify the reaction mixture with a strong base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-N-phenylhydrazine.

Protocol 4.2: Fischer Indole Synthesis of this compound

  • In a round-bottom flask, dissolve N-benzyl-N-phenylhydrazine (1.0 eq) and butan-2-one (1.1 eq) in a suitable solvent (e.g., acetic acid or ethanol). [3]2. Add the acid catalyst (e.g., ZnCl₂ (1.2 eq) or a catalytic amount of p-TsOH).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor its progress by TLC.

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.

  • Quench the reaction by pouring it into a beaker of ice water and neutralizing the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 4.3: Purification via Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., 100% hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Shaikh, I. A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54165. Retrieved from [Link]

  • Li, J. J. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Duong, A. T., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4792–4795. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Sadigh-Of, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(7), 4828-4836. Retrieved from [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-1-phenylhydrazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid catalysed dimerization of indole‐3‐carbinols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

  • Sci-Hub. (2016). ChemInform Abstract: N′‐Acylation of (3,2′)‐Indole Dimers. Retrieved from [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (2014). CN103553963A - Synthetic method of phenylhydrazine hydrochloride. Retrieved from

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved from [Link]

  • Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules, 13(8), 1846-1863. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Efficient photocatalytic synthesis of benzylhydrazine. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Retrieved from [Link]

  • PubMed. (1995). Oligomerization of indole-3-carbinol in aqueous acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-2-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-2-methyl-1H-indole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

The synthesis of this compound is typically achieved via a two-stage process: an initial acid-catalyzed Fischer indole synthesis to form the 2-methyl-1H-indole core, followed by a base-mediated N-alkylation with benzyl bromide.[1][2] A more streamlined approach involves a one-pot, three-component reaction, which can offer significant advantages in time and resource efficiency.[1] This guide will address challenges in both the stepwise and one-pot methodologies.

Experimental & Process Workflow Overview

The logical flow of the synthesis involves the formation of the indole ring system, followed by its functionalization at the nitrogen atom. Understanding this sequence is critical for troubleshooting, as issues can arise at either distinct stage.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: N-Benzylation P_H Phenylhydrazine Hydrazone Phenylhydrazone Intermediate P_H->Hydrazone Butanone Butan-2-one Butanone->Hydrazone Acid Acid Catalyst (e.g., PPA, H₂SO₄, ZnCl₂) Acid->Hydrazone Forms in situ Indole 2-Methyl-1H-indole Hydrazone->Indole [3,3]-Sigmatropic Rearrangement & Cyclization Final_Product This compound Indole->Final_Product Deprotonation & SN2 Attack Base Base (e.g., NaH, K₂CO₃, KOH) Base->Final_Product BnBr Benzyl Bromide BnBr->Final_Product

Caption: High-level workflow for the two-stage synthesis of this compound.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My overall yield is critically low. Where should I begin my investigation?

A low overall yield in a multi-step synthesis requires a systematic, stepwise diagnosis. Before optimizing the entire sequence, you must identify which stage is underperforming.

Diagnostic Approach:

  • Run the reactions sequentially: Perform the Fischer indole synthesis first. After workup, isolate and quantify the intermediate 2-methyl-1H-indole.

  • Analyze the intermediate: Use ¹H NMR or GC-MS to confirm the purity and identity of the 2-methyl-1H-indole. If the yield and purity of this intermediate are low, focus your optimization efforts on the Fischer indole synthesis (see Q2).

  • Test the N-Benzylation: Using your isolated, purified 2-methyl-1H-indole, perform the N-benzylation reaction. If the yield of this second step is low, direct your attention to optimizing the alkylation conditions (see Q3).

This decoupled approach prevents confounding variables. For example, impurities from an inefficient Fischer synthesis can interfere with the subsequent N-alkylation step, making it difficult to pinpoint the true source of the problem.

Q2: The initial Fischer indole synthesis of 2-methyl-1H-indole is failing or producing significant tar-like byproducts. What are the critical parameters to adjust?

The Fischer indole synthesis is a robust but powerful reaction that relies on strong acid catalysis and often heat; both factors can lead to decomposition if not properly controlled.[3][4]

Causality & Solutions:

  • Acid Catalyst Choice: The "best" acid is substrate-dependent. Brønsted acids like sulfuric acid are effective but can be overly harsh. Lewis acids like zinc chloride offer a different catalytic pathway and can be milder.[2] Polyphosphoric acid (PPA) is often an excellent choice as it serves as both catalyst and solvent, promoting the reaction at moderate temperatures.[5]

  • Temperature Control: The key[2][2]-sigmatropic rearrangement has a significant thermal activation barrier.[5] However, excessive heat leads to polymerization and decomposition. The optimal temperature is a balance between achieving the reaction rate and maintaining the stability of the intermediates and product. Monitor your reaction by TLC and aim for the lowest possible temperature that affords a reasonable reaction time.

  • Purity of Reagents: Phenylhydrazine is susceptible to oxidation. Using aged or discolored phenylhydrazine is a common cause of failure. It is best practice to use freshly opened material or distill it under vacuum if its purity is questionable.[4][5]

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
ZnCl₂ Neat or in a high-boiling solvent, 150-200 °CMilder than Brønsted acids, good for sensitive substrates.Can be hygroscopic; requires high temperatures.
H₂SO₄ / AcOH Acetic acid solvent, refluxInexpensive, strong proton source.Can cause significant charring/decomposition.[5]
Polyphosphoric Acid (PPA) Neat, 80-120 °CActs as catalyst and solvent, moderate temperatures.[5]Viscous, making workup challenging.
Microwave Irradiation THF solvent, 150 °C, 10-15 minDramatically reduced reaction times, often higher yields.[1]Requires specialized equipment.
Q3: My N-benzylation step is inefficient, and TLC shows the starting material, the desired product, and a third, non-polar spot. What is happening?

This is a classic signature of incomplete reaction coupled with competitive C-alkylation. The indole anion is an ambident nucleophile, meaning it can react at either the nitrogen (N-1) or the carbon at the 3-position (C-3).

Causality & Solutions:

  • Base & Solvent System: Achieving high selectivity for N-alkylation over C-alkylation is primarily controlled by the reaction conditions.[1] Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF ensures rapid and complete deprotonation of the indole nitrogen.[1] The resulting sodium salt is highly ionic, favoring reaction at the more electronegative nitrogen atom. Weaker bases or phase-transfer conditions can result in a mixture of N- and C-alkylated products.

  • Moisture: Sodium hydride reacts violently with water. The presence of even trace amounts of moisture in the solvent or on the glassware will quench the base, leading to an incomplete reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Counter-ion Effect: In solvents like DMSO, using potassium hydroxide (KOH) is highly effective. The larger potassium cation is well-solvated by DMSO, leaving a highly reactive "naked" indole anion that rapidly undergoes N-alkylation.[6]

Table 2: Common Conditions for Indole N-Benzylation

BaseSolventTemperatureKey Insights
NaH (1.2 eq.)Anhydrous DMF or THFRoom Temp to 50 °CGold standard for high N-selectivity; requires stringent anhydrous conditions.[1]
KOH (4 eq.)DMSORoom TempExcellent yields, avoids pyrophoric NaH. DMSO can be difficult to remove.[6]
K₂CO₃ (1.1 eq.)DMF90 °CMilder, safer base. Requires heat to drive the reaction. Good for large-scale synthesis.[7]
Q4: I am attempting the one-pot synthesis to save time, but my yields are worse than the stepwise procedure. What are the unique challenges of this approach?

The primary challenge of a one-pot Fischer indolization/N-alkylation is the fundamental incompatibility of the reaction conditions. The first step is acid-catalyzed, while the second is base-mediated.[1] Attempting to add a strong base like NaH directly to the acidic Fischer reaction mixture is inefficient and dangerous, as it will be consumed in an acid-base neutralization before it can deprotonate the indole.

Optimized One-Pot Workflow:

  • Fischer Indolization: Perform the microwave-promoted Fischer synthesis as described in the protocol below.[1]

  • Cooling & Base Addition: After the reaction is complete, cool the vessel to room temperature. Crucially, do not perform an aqueous workup.

  • Solvent & Base: Add the crude reaction mixture directly to a suspension of sodium hydride (NaH) in anhydrous DMF or THF. The initial small amount of remaining acid will be quenched, so ensure you use a sufficient excess of NaH (e.g., 1.2-1.5 equivalents relative to the starting indole).

  • Alkylation: After stirring for 5-10 minutes to ensure complete deprotonation, add the benzyl bromide and proceed with the alkylation.

This sequence avoids isolating the intermediate while respecting the chemical requirements of each step, offering a modest yield advantage and significant savings in time and materials over the stepwise approach.[1]

Detailed Experimental Protocols

Protocol 1: Stepwise Synthesis of this compound

Step A: Fischer Synthesis of 2-Methyl-1H-indole

  • To a sealed microwave vial, add phenylhydrazine hydrochloride (1.0 eq.), butan-2-one (1.05 eq.), and THF (to a concentration of 0.5 M).

  • Seal the vial and place it in a microwave reactor. Heat to 150 °C for 15 minutes.[1]

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude 2-methyl-1H-indole can be purified by flash chromatography or used directly in the next step if sufficiently pure.

Step B: N-Benzylation of 2-Methyl-1H-indole

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flask containing sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Cool the suspension to 0 °C and add a solution of 2-methyl-1H-indole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3x), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography (eluting with a hexane/ethyl acetate gradient) or vacuum distillation to yield this compound.

Protocol 2: Optimized One-Pot Synthesis[1]
  • Fischer Indolization: To a microwave vial, add phenylhydrazine hydrochloride (1.0 eq.) and butan-2-one (1.05 eq.) in THF (0.3 mL). Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.

  • Alkylation Setup: While the first reaction is running, suspend sodium hydride (1.2 eq.) in anhydrous THF in a separate, oven-dried flask under an inert atmosphere.

  • Transfer: After 10 minutes, cool the microwave vial to room temperature. Directly add the crude reaction mixture from the vial to the NaH suspension in THF.

  • Deprotonation: Stir the resulting mixture for 5 minutes at room temperature.

  • Alkylation: Add benzyl bromide (1.1 eq.) and continue stirring at room temperature for 1 hour.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with diethyl ether (3x), dry the combined organic layers over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final product.

Mechanistic Insights: The Fischer Indole Synthesis

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through several distinct, acid-catalyzed steps. An issue at any of these stages can halt the entire process.

Caption: Key mechanistic steps of the acid-catalyzed Fischer Indole synthesis.[2][8]

The critical, often rate-limiting, step is the[2][2]-sigmatropic rearrangement, which is both acid- and heat-dependent. Insufficient acid or temperature will cause the reaction to stall at the ene-hydrazine intermediate (Step 2). Conversely, excessively harsh conditions can cause the C-N and N-N bonds in the rearranged intermediate (Step 3) to cleave, leading to undesired byproducts instead of cyclization.[4]

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common synthesis issues.

G Start Start: Low Yield or Impure Product TLC Analyze crude reaction by TLC. Multiple spots? Start->TLC No_Product Only starting materials visible? TLC->No_Product No Multi_Spot_Cause Identify spots: - Indole intermediate? - Unreacted Benzyl Bromide? - New non-polar spot? TLC->Multi_Spot_Cause Yes Check_Fischer Problem is likely in the Fischer Indole step. No_Product->Check_Fischer Yes Incomplete_Alk Problem is likely incomplete N-Alkylation. No_Product->Incomplete_Alk No, Indole intermediate present Cause_C_Alk Issue: C-Alkylation or Incomplete Reaction Multi_Spot_Cause->Cause_C_Alk All of the above Fix_C_Alk Solution: 1. Use stronger base (NaH). 2. Ensure anhydrous conditions. 3. Increase reaction time/temp. Cause_C_Alk->Fix_C_Alk Fix_Fischer Solution: 1. Check phenylhydrazine purity. 2. Increase temperature. 3. Screen acid catalysts (try PPA). 4. Use microwave conditions. Check_Fischer->Fix_Fischer Fix_Incomplete_Alk Solution: 1. Check base activity (NaH). 2. Ensure anhydrous solvent. 3. Check Benzyl Bromide quality. Incomplete_Alk->Fix_Incomplete_Alk

Sources

Technical Support Center: Purification Strategies for Reactions Involving Benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted benzyl bromide from reaction mixtures. Benzyl bromide is a common reagent for introducing a benzyl protecting group; however, its removal can be challenging due to its reactivity and physical properties.[1][2] This guide is designed to provide you with the expertise and practical insights needed to overcome these purification challenges effectively.

I. Understanding the Challenge: Why is Benzyl Bromide Difficult to Remove?

Q1: What are the primary difficulties encountered when trying to remove unreacted benzyl bromide?

A1: The main challenges in removing unreacted benzyl bromide stem from several of its properties:

  • High Reactivity: Benzyl bromide is a potent lachrymator and is highly reactive towards nucleophiles.[2] This reactivity can lead to the formation of byproducts during workup if not handled correctly.

  • Similar Polarity to Products: In many reactions, the polarity of benzyl bromide is very close to that of the desired benzylated product, making chromatographic separation difficult.[3]

  • Volatility: While it can be removed under high vacuum, this is not always feasible, especially for large-scale reactions or with heat-sensitive products.[4][5]

  • Safety Concerns: Due to its lachrymatory and irritant nature, handling and disposal of benzyl bromide require stringent safety measures.[6][7][8]

II. Method Selection: A Decision-Making Framework

Choosing the right purification strategy is critical for success. The following decision tree, rendered in DOT language, provides a logical workflow for selecting the most appropriate method based on the properties of your product and the scale of your reaction.

start Start: Crude Reaction Mixture Containing Benzyl Bromide product_properties Assess Product Properties: - Stability (pH, heat) - Polarity - Physical State (solid/liquid) start->product_properties scale Reaction Scale? product_properties->scale small_scale Small Scale (< 1g) scale->small_scale Small large_scale Large Scale (> 1g) scale->large_scale Large product_solid Is the Product a Solid? small_scale->product_solid large_scale->product_solid distillation Distillation large_scale->distillation If product is thermally stable and has a significantly different boiling point product_liquid Product is a Liquid/Oil product_solid->product_liquid No crystallization Crystallization/Trituration product_solid->crystallization Yes quenching Chemical Quenching product_liquid->quenching chromatography Column Chromatography product_liquid->chromatography scavenger Scavenger Resins product_liquid->scavenger extraction Aqueous Extraction quenching->extraction Followed by Aqueous Extraction

Caption: Decision tree for selecting a purification method.

III. Troubleshooting Guides & FAQs

This section provides detailed protocols and troubleshooting advice for the most common methods used to remove unreacted benzyl bromide.

A. Chemical Quenching

Q2: How does chemical quenching work to remove benzyl bromide?

A2: Chemical quenching involves adding a reagent (a "quencher" or "scavenger") to the reaction mixture that selectively reacts with the excess benzyl bromide. This reaction converts benzyl bromide into a new compound that is more easily separated, typically by being more polar and thus water-soluble.

Q3: What are the best quenching agents for benzyl bromide?

A3: The choice of quenching agent depends on the stability of your desired product to the reaction conditions. Here are some common options:

Quenching AgentReaction ProductSeparation MethodKey Considerations
Triethylamine (Et₃N) Benzyltriethylammonium bromideAqueous ExtractionThe resulting quaternary ammonium salt is highly soluble in water.[4][5]
Aqueous Ammonia (NH₃) Benzylamine and dibenzylamineAcidic WashThe resulting amines can be removed by washing the organic layer with dilute acid (e.g., 1M HCl).[9]
DABCO N-Benzyl DABCO bromideAqueous ExtractionSimilar to triethylamine, forms a water-soluble quaternary ammonium salt.[10]
Thiophenol Benzyl phenyl sulfideChromatographyUseful if the product is base-sensitive. The sulfide is less polar than the ammonium salts.

Protocol 1: Quenching with Triethylamine

This protocol is suitable for products that are stable to basic conditions.

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This is to control any potential exotherm from the quenching reaction.

  • Add Triethylamine: Slowly add an excess of triethylamine (2-3 equivalents relative to the excess benzyl bromide) to the stirred reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of benzyl bromide. Monitor the disappearance of benzyl bromide by TLC.

  • Aqueous Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel and wash with water or brine. The benzyltriethylammonium bromide salt will partition into the aqueous layer.[4]

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting:

  • Emulsion formation during workup: Add brine to help break the emulsion.

  • Incomplete quenching: If TLC still shows the presence of benzyl bromide, add more triethylamine and allow it to stir for a longer period.

B. Chromatographic Purification

Q4: I'm having trouble separating my product from benzyl bromide using column chromatography. What can I do?

A4: Co-elution of benzyl bromide with the desired product is a common issue.[3] Here are some strategies to improve separation:

  • Optimize the Solvent System:

    • Use a less polar eluent system. Benzyl bromide is relatively non-polar, so using a solvent system with a higher proportion of a non-polar solvent (e.g., hexanes, petroleum ether) can help retain the product on the column while allowing the benzyl bromide to elute first.[4]

    • Experiment with different solvent combinations. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/hexane system can alter the selectivity and improve separation.

  • Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexanes) to elute the benzyl bromide completely before gradually increasing the polarity to elute your product.[3]

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina. Basic alumina has been reported to be effective in purifying benzyl bromide.[11]

  • Pre-treat with a Quenching Agent: Before loading the column, you can perform a chemical quench as described in the previous section to convert the benzyl bromide into a more polar and easily separable compound.

C. Distillation

Q5: When is distillation a suitable method for removing benzyl bromide?

A5: Distillation is a viable option when your product is thermally stable and has a significantly different boiling point from benzyl bromide (boiling point of benzyl bromide is ~198-199 °C at atmospheric pressure).[12] Vacuum distillation is often preferred to lower the required temperature and prevent decomposition of the product.[5][13][14]

Troubleshooting:

  • Product decomposition: If your product is heat-sensitive, distillation is not a suitable method.

  • Co-distillation: If the boiling points of your product and benzyl bromide are too close, fractional distillation with a fractionating column may be necessary.

D. Scavenger Resins

Q6: What are scavenger resins and how can they be used to remove benzyl bromide?

A6: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[15][16] For removing benzyl bromide, a resin functionalized with a nucleophilic group (e.g., an amine) is used. The unreacted benzyl bromide reacts with the resin and becomes covalently bound to the solid support, which can then be easily removed by filtration.

Protocol 2: Purification using an Amine-Functionalized Scavenger Resin

  • Choose the Resin: Select a scavenger resin with a suitable amine functional group (e.g., Tris-amine (TAM) resin).

  • Add Resin to the Reaction Mixture: Add an excess of the scavenger resin (typically 3-5 equivalents relative to the excess benzyl bromide) to the crude reaction mixture dissolved in a suitable solvent (e.g., THF, DCM).

  • Stir: Stir the suspension at room temperature. The reaction time will depend on the specific resin and the concentration of benzyl bromide, so it's important to monitor the progress by TLC or GC.

  • Filter: Once the benzyl bromide has been consumed, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Advantages of Scavenger Resins:

  • Simplified Workup: Eliminates the need for aqueous extractions.

  • High Selectivity: Can be very effective in removing the target impurity with minimal loss of the desired product.[17]

IV. Safety First: Handling Benzyl Bromide

Q7: What are the essential safety precautions when working with benzyl bromide?

A7: Benzyl bromide is a hazardous chemical and must be handled with extreme care.[6][7][8][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][18]

  • Fume Hood: All manipulations of benzyl bromide should be performed in a well-ventilated fume hood.[11]

  • Emergency Procedures: Be aware of the location of safety showers and eyewash stations.[7] In case of skin contact, wash the affected area immediately with plenty of soap and water.[7][8][18]

  • Waste Disposal: Dispose of benzyl bromide and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.

V. References

  • Benzyl-Bromide - Safety Data Sheet. (2013).

  • Benzyl bromide - Synquest Labs. (n.d.).

  • Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.).

  • BENZYL BROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

  • Benzyl bromide - SAFETY DATA SHEET. (2010).

  • Benzyl bromide - SAFETY DATA SHEET. (n.d.).

  • How does one separate Benzyl bromide from the reaction mixture?. (2014). ResearchGate.

  • Preparation of benzyl bromide. (n.d.). PrepChem.com.

  • What is the synthesis method of Benzyl bromide? - FAQ. (n.d.). Guidechem.

  • Scavenging Potentially Genotoxic Impurities, Benzyl Bromide and Aniline, using SiliaMetS and SiliaBond. (n.d.). SiliCycle.

  • How does one separate Benzyl bromide from the reaction mixture?. (n.d.). ECHEMI.

  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

  • Improved Synthesis of Benzyl Bromide by Free Radical Bromination. (2014). Sciencemadness.org.

  • Removing Benzyl bromide. (2012). ResearchGate.

  • CN102329192A - Benzyl bromide synthesis method. (n.d.). Google Patents.

  • separating benzyl bromide. (2022). Reddit.

  • CN107098791B - Preparation method of benzyl bromide. (n.d.). Google Patents.

  • Working with Hazardous Chemicals. (2009). Organic Syntheses.

  • BnBr purification via basic alumina?. (2016). Reddit.

  • Benzyl bromide, 99% 50 g | Buy Online. (n.d.). Thermo Scientific Chemicals.

  • An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011). Taylor & Francis Online.

  • Quick and partial report on benzyl bromide synthesis. (2023). Sciencemadness.org.

  • purification strategies for removing benzyl chloride from reaction mixtures. (n.d.). Benchchem.

  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. (2014). Sciencemadness.org.

  • ScavengePore Benzyl isocyanate. (n.d.). Rapp Polymere.

  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (n.d.). Benchchem.

  • Benzyl Protection - Benzyl Bromide. (n.d.). Common Organic Chemistry.

  • Supporting Information. (n.d.). The Royal Society of Chemistry.

  • Supporting information for. (n.d.).

  • Benzyl Bromide | Alkylating Agent for Synthesis. (n.d.). Benchchem.

  • Preparation of benzyl alcohol. (n.d.). PrepChem.com.

  • Scavenger resins. (n.d.). Rapp Polymere.

  • Benzyl bromide. (n.d.). Wikipedia.

  • Benzyl bromide reagent grade, 98. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Alternative Bases for the N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of this fundamental transformation. Moving beyond the traditional strong hydride bases, we will explore a range of alternative reagents, offering milder conditions, improved functional group tolerance, and enhanced safety profiles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your synthetic strategies.

Understanding the Challenge: N- vs. C-Alkylation

The indole nucleus presents two primary nucleophilic sites: the N1-position and the C3-position. The inherent challenge in indole N-alkylation lies in controlling the regioselectivity of the reaction. The C3-position is often more nucleophilic, which can lead to undesired C-alkylation as a competing side reaction[1][2]. The choice of base is paramount in directing the alkylation to the desired nitrogen atom.

Troubleshooting Guide

This section addresses specific issues you may encounter during your N-alkylation experiments, providing probable causes and actionable solutions.

Issue 1: Reaction is sluggish or incomplete.

  • Probable Cause 1: Insufficient Basicity. The pKa of the indole N-H is approximately 17 in DMSO, requiring a base strong enough to achieve a sufficient concentration of the reactive indolate anion[3]. If the chosen base is too weak, the deprotonation equilibrium will disfavor the indolate, leading to a slow or stalled reaction.

    • Solution: Consult the pKa comparison table below to select a base with a conjugate acid pKa significantly higher than that of your indole substrate. For particularly electron-deficient indoles, a stronger base from the alternative list, such as KHMDS, may be necessary.

  • Probable Cause 2: Poor Solubility of the Base. Heterogeneous reaction mixtures resulting from poor base solubility can lead to inefficient deprotonation and reduced reaction rates. This is a common issue with inorganic carbonate bases like K₂CO₃ and Cs₂CO₃[4].

    • Solution: Switch to a more polar aprotic solvent such as DMF or NMP to improve the solubility of the base. For carbonate bases, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) can facilitate the reaction in less polar solvents by bringing the base into the organic phase[5].

  • Probable Cause 3: Presence of Protic Impurities. Trace amounts of water or other protic impurities in the reagents or solvent can quench the base and the indolate anion, effectively halting the reaction.

    • Solution: Ensure all reagents are of high purity and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the ingress of atmospheric moisture.

Issue 2: Significant C3-alkylation is observed.

  • Probable Cause 1: Incomplete Deprotonation. If the indole is not fully deprotonated, the neutral indole, which is more nucleophilic at the C3-position, can compete with the indolate anion for the alkylating agent[1][2].

    • Solution: Employ a stronger base or a slight excess of the current base to drive the deprotonation to completion. Switching to a more polar aprotic solvent like DMF can also favor the formation of the N-anion[1].

  • Probable Cause 2: Reaction Temperature is Too Low. While lower temperatures can sometimes improve selectivity, in some cases, higher temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product[1][2].

    • Solution: Incrementally increase the reaction temperature (e.g., from room temperature to 80 °C) and monitor the N/C alkylation ratio by TLC or LC-MS.

Issue 3: Side reactions with DBU.

  • Probable Cause: Nucleophilic Nature of DBU. While primarily used as a non-nucleophilic base, DBU can exhibit nucleophilic character, especially with certain electrophiles. For instance, when using dimethyl carbonate (DMC) as an alkylating agent, DBU can lead to the formation of both N-methylated and N-methoxycarbonylated indole byproducts[6].

    • Solution: If methoxycarbonylation is observed, consider switching to a different methylating agent (e.g., methyl iodide) or an alternative non-nucleophilic base. Alternatively, a different catalyst system may be required for clean methylation with DMC[6].

Issue 4: Difficult purification with KHMDS.

  • Probable Cause: Silylated Byproducts. The use of KHMDS introduces bis(trimethylsilyl)amine as a byproduct. Residual silylated species can sometimes complicate purification.

    • Solution: A standard aqueous workup is typically sufficient to hydrolyze and remove most silylated byproducts. If issues persist, a mild acidic wash (e.g., with dilute aqueous HCl or NH₄Cl) can facilitate their removal. Ensure thorough extraction and washing of the organic layer.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using an alternative base instead of NaH?

While sodium hydride is effective, it is also highly flammable and reactive, posing safety risks. Alternative bases like cesium carbonate and DBU are often easier to handle and can be used under milder conditions. Furthermore, these alternatives can offer improved selectivity and compatibility with sensitive functional groups[2].

Q2: How do I choose the right alternative base for my specific indole?

The choice of base depends on the electronic properties of your indole.

  • For electron-rich indoles: Milder bases like potassium carbonate or cesium carbonate are often sufficient, especially with reactive alkylating agents[7][8].

  • For electron-deficient indoles (e.g., nitroindoles): The N-H is more acidic, making deprotonation easier. Milder bases can be effective, but care must be taken to avoid side reactions with the electron-withdrawing group. Phase-transfer catalysis can be a good option here[9].

  • For sterically hindered indoles: A less bulky base might be preferable to ensure access to the N-H proton.

Q3: What is the "cesium effect"?

The "cesium effect" refers to the often-observed rate enhancement and improved selectivity when using cesium bases like Cs₂CO₃. This is attributed to the large, soft nature of the Cs⁺ ion, which leads to a more "naked" and highly reactive indolate anion in solution. The strong coordination of the cesium ion can also suppress undesired overalkylation in some cases[10][11][12].

Q4: Can I use these bases for alkylation with secondary or bulky alkyl halides?

Alkylation with secondary or bulky halides is more challenging due to increased steric hindrance and the potential for competing elimination reactions. For these transformations, a stronger, non-nucleophilic base like KHMDS may be required to efficiently deprotonate the indole at low temperatures, favoring the SN2 pathway over E2 elimination.

Comparison of Alternative Bases for Indole N-Alkylation

BasepKa of Conjugate Acid (in DMSO)Typical SolventsTypical TemperatureKey AdvantagesKey Considerations
Potassium Carbonate (K₂CO₃) WeakDMF, Acetonitrile50 - 100 °CInexpensive, mild, easy to handle.Limited basicity, often requires higher temperatures and polar solvents. Can be slow with less reactive electrophiles[7][13].
Cesium Carbonate (Cs₂CO₃) WeakDMF, DMPU, Acetonitrile25 - 80 °CHigh yields, excellent selectivity due to the "cesium effect", compatible with many functional groups[8][14].More expensive than other carbonates, solubility can be a factor in less polar solvents.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 13.9Acetonitrile, THF, Toluene25 - 100 °CStrong, non-nucleophilic organic base, good solubility in organic solvents, often used catalytically[15][16].Can exhibit nucleophilicity with certain electrophiles, leading to side products[6].
KHMDS (Potassium bis(trimethylsilyl)amide) ~26THF, Toluene-78 to 25 °CVery strong, non-nucleophilic, sterically hindered base, excellent for generating kinetic enolates and for use with challenging substrates[16][17].Highly moisture-sensitive, requires strictly anhydrous conditions and inert atmosphere. Silylated byproducts may require careful workup.

Mechanistic Insights & Visualizations

A fundamental understanding of the reaction mechanism is key to effective troubleshooting and optimization. The N-alkylation proceeds via a two-step process: deprotonation of the indole N-H followed by nucleophilic attack of the resulting indolate anion on the alkylating agent.

Deprotonation and Alkylation Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) Indole Indole (R-H) Indolate Indolate Anion (R⁻) Indole->Indolate Deprotonation Base Alternative Base (B) ConjAcid Conjugate Acid (BH⁺) Base->ConjAcid Protonation Indolate_clone Indolate Anion (R⁻) AlkylHalide Alkylating Agent (R'-X) LeavingGroup Halide Anion (X⁻) AlkylHalide->LeavingGroup Leaving Group Departure Product N-Alkylated Indole (R-R') Indolate_clone->Product Nucleophilic Attack

Caption: General workflow for indole N-alkylation.

Catalytic Cycle with DBU

When used catalytically, DBU acts as a Brønsted base to deprotonate the indole, forming the indolate anion and the protonated DBU cation. The indolate then reacts with the alkylating agent, and the DBU is regenerated by deprotonation of the DBU cation by another molecule of indole, thus completing the catalytic cycle.

DBU_Cycle center Indole_in Indole (R-H) Indolate_DBUH [Indolate⁻][DBU-H⁺] Indole_in->Indolate_DBUH Deprotonation DBU_in DBU DBU_in->Indolate_DBUH Product_out N-Alkylated Indole (R-R') Indolate_DBUH->Product_out Alkylation AlkylHalide_in Alkyl Halide (R'-X) AlkylHalide_in->Product_out DBUH_X [DBU-H⁺][X⁻] Product_out->DBUH_X DBUH_X->Indole_in DBUH_X->DBU_in Regeneration

Caption: Simplified catalytic cycle for DBU-mediated N-alkylation.

Experimental Protocols

Protocol 1: N-Benzylation of Indole using Cesium Carbonate

This protocol is adapted from a procedure for the N-alkylation of indoles using cesium carbonate in DMPU[8].

  • Materials:

    • Indole (1.0 eq)

    • Benzyl bromide (1.2 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous N,N'-Dimethylpropyleneurea (DMPU)

    • Diethyl ether (Et₂O)

    • Water (H₂O)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add indole (1.0 eq), cesium carbonate (2.0 eq), and anhydrous DMPU to achieve a concentration of approximately 0.4 M.

    • Add benzyl bromide (1.2 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter to remove inorganic salts.

    • Wash the filtrate sequentially with water (3x) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the N-benzylated indole.

Protocol 2: N-Alkylation of 2-Phenylindole using KHMDS

This protocol is a general procedure adapted from the use of strong, non-nucleophilic bases for N-alkylation.

  • Materials:

    • 2-Phenylindole (1.0 eq)

    • Alkyl halide (e.g., iodomethane, 1.1 eq)

    • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a solution in THF or as a solid)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-phenylindole (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the KHMDS solution (1.1 eq) dropwise via syringe. If using solid KHMDS, add it portion-wise.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. The Journal of Organic Chemistry, 78(15), 7569–7575. Available at: [Link]

  • Trubitsõn, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

  • Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, (2), 124-126. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(41), 12462-12473. Available at: [Link]

  • Reddy, K. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(43), 7575-7578. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Request PDF. Available at: [Link]

  • Portilla, J., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(22), 3745-3754. Available at: [Link]

  • Reddy, K. R., et al. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Request PDF. Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications. Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • Fink, D. M. (2004). Cesium Carbonate Promoted N-Alkylation of Indoles. Synlett, 2004(13), 2394-2396. Available at: [Link]

  • Colmenares, G., et al. (2021). Role of the base Cs2CO3 on the palladium-catalyzed intramolecular cyclization of two bromoindole derivatives to yield paullone-type products. Journal of Molecular Modeling, 27(1), 33. Available at: [Link]

  • Ghaffari, B., et al. (2020). Deprotonation of arenes with weak base: assessing and expanding the functional group compatibility of aryne chemistry. ChemRxiv. Available at: [Link]

  • Portilla, J., et al. (2016). (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available at: [Link]

  • Heaney, H., & Ley, S. V. (1973). 1-benzylindole. Organic Syntheses, 53, 13. Available at: [Link]

  • Sharma, P., & Kumar, A. (2022). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. RSC Advances, 12(43), 27885-27914. Available at: [Link]

  • Waleed, H. Q. (2020). THE CATALYTIC EFFECT OF DBU ON URETHANE FORMATION – A COMPUTATIONAL STUDY. Journal of Chemical Technology and Metallurgy, 55(1), 69-76. Available at: [Link]

  • Sharma, P., & Kumar, A. (2022). A review on DBU-mediated organic transformations. Synthetic Communications, 52(12), 1637-1678. Available at: [Link]

  • Shieh, W.-C., et al. (2001). N-alkylation using dimethyl carbonate catalyzed by DBU. Request PDF. Available at: [Link]

  • Shieh, W.-C., et al. (2001). N-alkylation of indole derivatives. Google Patents.
  • Vendramini, P. F., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. Available at: [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2021). Control experiments of the Cs2CO3-mediated HA-type C3-alkylation of indole 1 with alcohol 2. ResearchGate. Available at: [Link]

  • Ciulla, M., & Jones, K. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC, 2006(11), 37-46. Available at: [Link]

  • Cikotiene, I., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 780. Available at: [Link]

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  • Procter, D. J., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(33), 15147-15155. Available at: [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of N-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of N-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when transitioning from bench-scale experiments to pilot or manufacturing scale. Our focus is on understanding the causal relationships behind experimental outcomes to empower you to design robust, safe, and scalable synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise during the initial phases of scaling up N-substituted indole synthesis.

Q1: My N-alkylation reaction was high-yielding at the 1-gram scale, but the yield dropped significantly at the 100-gram scale. What are the most likely causes?

This is a classic scale-up challenge rooted in physical chemistry and engineering principles. As you increase the scale, the surface-area-to-volume ratio of your reactor decreases dramatically.[1] This has critical implications for:

  • Heat Transfer: Exothermic reactions that were manageable at a small scale can lead to localized hot spots or a general inability to control the internal temperature in a large reactor.[2][3] This can cause thermal degradation of starting materials, reagents, or the desired product, leading to lower yields and increased impurity formation.[1]

  • Mass Transfer (Mixing): Efficiently mixing a larger volume is more difficult. Poor agitation can lead to non-homogeneous reaction mixtures, where localized concentrations of reagents differ, causing incomplete reactions or promoting side reactions.[4] For instance, if your base is not well-dispersed, deprotonation of the indole nitrogen will be inefficient, stalling the reaction.[5]

Never scale a reaction by more than three times the previous run without a thorough risk assessment.[2] Any changes to reaction parameters should first be tested on a smaller scale.[2]

Q2: How do I strategically choose a base and solvent system for a scalable N-alkylation of indole?

The choice of base and solvent is arguably the most critical factor for achieving high N-selectivity and is highly interdependent.

  • For High N-Selectivity: A strong base that irreversibly deprotonates the indole nitrogen, such as sodium hydride (NaH) or potassium hydride (KH), is often preferred. The resulting indolide anion is a potent nucleophile. These bases are typically used with polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which solvate the cation but not the anion, enhancing the nucleophilicity of the nitrogen.[5]

  • For Scalability and Safety: While effective, hydrides pose significant safety risks on a large scale (flammability, reactive quenching). Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetone or acetonitrile are often a safer, more practical choice for industrial processes.[6] However, with these bases, the deprotonation is often an equilibrium process. This can lead to the presence of neutral indole, which can be alkylated at the more nucleophilic C3 position, reducing selectivity.[5][7] Careful optimization of temperature and reaction time is crucial when using weaker bases.

Q3: What are the primary safety hazards I must consider when scaling up an indole N-alkylation?

The primary hazard is a thermal runaway reaction .[2][8] This occurs when an exothermic reaction generates heat faster than the system can remove it, leading to a rapid, uncontrolled increase in temperature and pressure.[1] Key considerations include:

  • Exothermicity: The N-alkylation reaction is typically exothermic. A preliminary hazard assessment using reaction calorimetry is essential to quantify the heat of reaction before attempting a large-scale run.[4]

  • Reagent Addition: Never add all reagents at once ("batch" mode) for a potentially energetic reaction. A "semi-batch" process, where one reagent is added slowly and controllably to the other, is much safer as it allows the reaction rate and heat generation to be controlled by the addition rate.[4]

  • Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the total heat output of the reaction.[1] Remember that cooling efficiency decreases at larger scales.[1]

  • Quenching: Quenching reactive reagents like sodium hydride must be done with extreme care at scale. The process should be slow, with adequate cooling, and performed in a vessel at least twice the volume of all combined substances to accommodate potential gas evolution and foaming.[2][8]

Part 2: Detailed Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Poor N-Selectivity / Significant C3-Alkylation Byproduct

Symptom: You isolate a mixture of the desired N-substituted indole and the isomeric C3-substituted indole, making purification difficult and reducing the yield of the target molecule.

Causality: The indole ring has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is generally more electron-rich and thus more inherently nucleophilic than the N1 position in the neutral molecule.[7][9] C3-alkylation becomes a major competing pathway when the indole nitrogen is not fully deprotonated.[5]

G start Problem: High C3-Alkylation check_base Is the indole N-H pKa significantly lower than the conjugate acid pKa of the base? start->check_base strong_base Action: Switch to a stronger, non-nucleophilic base (e.g., NaH, KH, KHMDS). Ensure anhydrous conditions. check_base->strong_base No check_solvent Is the solvent polar aprotic (e.g., DMF, THF, DMSO)? check_base->check_solvent Yes weak_base Indole is not fully deprotonated. Equilibrium favors neutral indole. strong_base->weak_base solvent_effect Action: Change to a polar aprotic solvent. This enhances the nucleophilicity of the deprotonated nitrogen anion. check_solvent->solvent_effect No other_issues Consider steric and electronic effects. Is the alkylating agent bulky? Are there strong EWGs on the indole? check_solvent->other_issues Yes temp_effect Action: Optimize temperature. Higher temperatures can sometimes favor N-alkylation. other_issues->temp_effect

Caption: Troubleshooting workflow for poor N-selectivity.

Protocol 1: Maximizing N-Selectivity with a Strong Base This protocol is designed for maximum N-selectivity but requires stringent safety precautions for scale-up.

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a reactor equipped with an overhead stirrer, thermocouple for internal temperature monitoring, and an addition funnel with anhydrous DMF.

  • Base Addition: Cool the DMF to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Indole Addition: Dissolve the starting indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it slowly to the NaH suspension via the addition funnel, maintaining the internal temperature below 5°C.

  • Deprotonation: Allow the mixture to stir at 0-5°C for 1 hour. A cessation of hydrogen gas evolution indicates complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise, keeping the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.[7]

Table 1: Effect of Base/Solvent System on N/C3 Selectivity

EntryBase (eq.)SolventTemp (°C)N-Alkylation (%)C3-Alkylation (%)Reference
1NaH (1.2)DMF25>98<2[5]
2K₂CO₃ (2.0)Acetone56 (reflux)7525[6]
3Cs₂CO₃(1.5)ACN808515[6]
4KOH (2.0)DMSO259010

Note: Data is illustrative, based on typical outcomes. Actual results will vary with substrate.

Issue 2: Thermal Control Failure / Runaway Reaction

Symptom: During reagent addition at a large scale, the internal reaction temperature increases uncontrollably, even with maximum cooling applied. This may be accompanied by a rapid increase in pressure.

Causality: As the reactor volume (V) increases, it scales by the cube of its radius (r³), while the surface area (A) available for heat exchange only scales by the square of its radius (r²). This fundamental geometric constraint means that large reactors are inherently less efficient at dissipating heat than small flasks.[1] A reaction that is easily controlled at 100 mL can become a dangerous runaway at 10 L if the rate of heat generation exceeds the rate of heat removal.

G cluster_0 Small Scale (e.g., 250 mL Flask) cluster_1 Large Scale (e.g., 50 L Reactor) L_Flask Volume (V) ∝ r³ Surface Area (A) ∝ r² High A/V Ratio L_Heat Efficient Heat Dissipation L_Flask->L_Heat results in B_Heat Poor Heat Dissipation (Risk of Thermal Runaway) B_Reactor Volume (V) ∝ R³ Surface Area (A) ∝ R² Low A/V Ratio B_Reactor->B_Heat leads to Title Impact of Scale on Surface-Area-to-Volume Ratio and Heat Transfer

Caption: Decreasing surface-area-to-volume ratio at scale.

Protocol 2: Safe Scale-Up Using a Semi-Batch Addition Protocol

  • Calorimetry: Before scaling, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to determine the total heat of reaction (ΔHᵣ), heat capacity (Cp), and maximum temperature of the synthesis reaction (MTSR). This data is non-negotiable for a safe scale-up.[4]

  • Reactor Setup: Charge the reactor with the indole and solvent.

  • Controlled Addition: Use a dosing pump to add the solution of the alkylating agent and/or base at a pre-determined, controlled rate. The rate should be set so that the heat generated by the reaction can be comfortably managed by the reactor's cooling system.

  • Internal Monitoring: Continuously monitor the internal reaction temperature with a thermocouple. The addition should be immediately stopped if the temperature deviates from the set point by a predetermined margin (e.g., > 5°C).[2]

  • Emergency Plan: Have an emergency cooling plan (e.g., a secondary cooling bath) and a quenching agent ready. Ensure the reactor is in a blast-proof fume hood or behind a safety shield.[8]

Issue 3: Difficult Purification / Persistent Impurities

Symptom: After work-up, the crude product is an oil or intractable solid that is difficult to purify by crystallization. Column chromatography, while effective at the lab scale, is not economically viable for multi-kilogram quantities.

Causality: Scale-up often magnifies minor impurities that were unnoticed at a small scale. Longer reaction times or higher temperatures can lead to byproduct formation. Furthermore, handling large volumes during work-up can introduce new challenges.

  • Crystallization: This is the most desirable industrial purification method.

    • Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to find conditions that provide good crystal formation and effectively reject key impurities.

    • Seeding: Use a small amount of pure product as seed crystals to induce crystallization and control particle size.

    • Anti-Solvent Addition: Dissolve the crude product in a good solvent and then slowly add an "anti-solvent" in which the product is insoluble to force crystallization.

  • Liquid-Liquid Extraction: Use pH-controlled extractions to remove acidic or basic impurities. Unreacted indole (pKa ≈ 17) is not easily removed with aqueous base, but acidic or basic byproducts can be.

  • Distillation: If the N-substituted indole is thermally stable and volatile, distillation (potentially under vacuum) can be a highly effective, scalable purification technique.

Table 2: Comparison of Purification Techniques at Scale

TechniqueProsConsBest For
Crystallization Highly scalable, cost-effective, high purity achievable.Requires product to be a solid, finding conditions can be time-consuming.Crystalline solid products.[10]
Chromatography High resolution, versatile.Expensive (solvents, silica), not easily scalable, generates significant waste.High-value products at small-to-medium scale; initial purification to get seeding crystals.[11]
Distillation Very scalable, continuous process possible.Product must be thermally stable and volatile, not suitable for high molecular weight compounds.Thermally stable, liquid products with different boiling points from impurities.
Extraction Scalable, good for removing ionic impurities.Requires immiscible solvents, can generate large volumes of aqueous waste.Removing acidic/basic impurities during work-up.

References

  • BenchChem. (2025).
  • Trubitsõn, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • Chemistry LibreTexts. (n.d.). Indole. Based on general chemical principles.
  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Safe-Run Safety. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Lee, J. H., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. [Link]

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Technical Support Center: Identification of Impurities in 1-Benzyl-2-methyl-1H-indole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Benzyl-2-methyl-1H-indole. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC). We will move beyond simple procedural lists to explore the underlying principles of method development, troubleshooting, and validation, ensuring your results are both accurate and reliable.

Frequently Asked Questions (FAQs)

This section addresses the common challenges and questions that arise during the HPLC analysis of this compound and related indole structures.

Q1: I'm starting a new project on this compound. What are the typical starting HPLC conditions I should consider?

A1: For indole derivatives, a reverse-phase HPLC method is the most common and effective approach.[1] The key is to select conditions that provide good retention and peak shape for the main compound while allowing for the separation of potential impurities, which may have a wide range of polarities.

Rationale: The indole ring system contains a nitrogen atom, which can interact with free silanol groups on the HPLC column packing material, leading to peak tailing. Using a modern, end-capped C18 or C8 column and an acidic mobile phase modifier helps to suppress this interaction by protonating the analyte and minimizing silanol activity. UV detection is ideal, as the indole chromophore has strong absorbance around 220 nm and a secondary maximum near 280 nm.[2]

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Expert Insights
Column C18 or C8, 150 x 4.6 mm, 3.5 or 5 µmA C18 column provides higher hydrophobicity and retention, which is often good for separating closely related non-polar impurities. A C8 column offers less retention and may be suitable if impurities are significantly more polar than the parent compound.[3]
Mobile Phase A 0.1% Formic Acid or 0.1% Acetic Acid in WaterAn acidic modifier is crucial for good peak shape with nitrogen-containing heterocycles. It protonates silanol groups on the stationary phase, reducing unwanted secondary interactions that cause peak tailing.[4]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol. It is the preferred organic solvent for gradient elution in impurity profiling.
Elution Mode GradientImpurities can have a wide range of polarities. A gradient elution (e.g., 10% to 90% B over 20 minutes) is essential to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.[4][5]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30-40 °CMaintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance separation efficiency by reducing mobile phase viscosity.[6]
Detection UV/DAD at 220 nm and 280 nmThe primary absorbance maximum for indoles is around 220 nm, offering high sensitivity. Monitoring at 280 nm as well can help distinguish impurities that may have different spectral characteristics. A Diode Array Detector (DAD) is highly recommended to assess peak purity.[2]
Injection Volume 5-10 µLThis volume helps prevent column overload, which can cause peak fronting or broadening.[4]
Sample Diluent Mobile Phase (at initial conditions) or ACN/Water mixDissolving the sample in a solvent that is weaker than or equal in strength to the initial mobile phase is critical to avoid peak distortion.
Q2: What are the most likely impurities I should expect to find in a sample of this compound?

A2: The impurities present in a sample are almost always related to its synthesis route. The most common synthesis for N-alkylation of indoles involves the reaction of 2-methylindole with a benzyl halide (e.g., benzyl bromide) in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.[7][8]

Table 2: Potential Impurities in this compound Synthesis

Potential ImpurityChemical NameLikely OriginChromatographic Behavior Notes
Starting Material 2-Methyl-1H-indoleUnreacted starting material.More polar than the product; will elute earlier.
Reagent-Related Benzyl AlcoholHydrolysis of benzyl bromide reagent.More polar than the product; will elute earlier.
Reagent-Related BenzaldehydeOxidation of benzyl alcohol or an impurity in the starting benzyl bromide.[9]More polar than the product; will elute earlier.
Side Product 3-Benzyl-2-methyl-1H-indoleC-alkylation instead of N-alkylation. The indole anion is an ambident nucleophile.Isomeric with the product but may have slightly different polarity. Requires good method specificity to resolve.
Side Product 1,3-Dibenzyl-2-methyl-1H-indoleOver-alkylation of the product or C-alkylation of the N-benzylated product.Less polar than the product; will elute later.
Degradation Indole-based oxidesOxidation of the indole ring, especially if exposed to air/light over time.Typically more polar; may be generated during forced degradation studies.

The following diagram illustrates the primary synthetic pathway and the formation of key process-related impurities.

G SM1 2-Methylindole Product This compound (Target Product) SM1->Product N-Alkylation (Desired Reaction) Impurity1 Unreacted 2-Methylindole SM1->Impurity1 Incomplete Reaction Impurity3 3-Benzyl-2-methyl-1H-indole (C-Alkylation) SM1->Impurity3 Side Reaction SM2 Benzyl Bromide (Reagent) SM2->Product Impurity2 Benzyl Alcohol / Benzaldehyde (From Reagent) SM2->Impurity2 Reagent Impurity/ Side Reaction Base Base (e.g., KOH) Solvent (e.g., DMSO) Base->Product Impurity4 1,3-Dibenzyl-2-methyl-1H-indole (Over-alkylation) Product->Impurity4 Side Reaction (Excess Reagent)

Caption: Synthetic pathway and potential impurity formation.

Q3: My main peak is tailing significantly. How can I improve the peak shape?

A3: Peak tailing for basic compounds like indoles is a classic chromatography problem, most often caused by secondary interactions between the analyte and the stationary phase.[4] Here is a logical troubleshooting sequence:

  • Check Mobile Phase pH: The indole nitrogen is weakly basic. If the mobile phase pH is too high, interactions with acidic residual silanol groups on the silica packing are more likely.

    • Solution: Ensure your mobile phase contains an acid modifier like 0.1% formic acid or acetic acid. This keeps the analyte protonated and suppresses silanol activity. If tailing persists, consider using a phosphate buffer at a controlled pH (e.g., pH 2.5-3.0).

  • Consider Column Chemistry: Not all C18 columns are the same. Older columns or those not specifically designed for basic compounds may have higher silanol activity.

    • Solution: Switch to a modern, high-purity silica column that is fully end-capped or contains proprietary shielding technology (e.g., a "polar-embedded" or "aqua" phase) designed to improve peak shape for bases.

  • Rule Out Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[4]

  • Investigate Extra-Column Effects: Tailing can also be caused by issues outside the column, such as excessive tubing length between the column and detector or poorly made connections.

    • Solution: Use tubing with the smallest possible internal diameter and length. Remake any suspect fittings to eliminate dead volume.

Q4: I see "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?

A4: Ghost peaks are peaks that appear in your chromatogram but are not present in your sample. They typically arise from contamination in the HPLC system or mobile phase and become visible during a gradient run as the organic solvent concentration increases.[4]

Troubleshooting Flowchart for Ghost Peaks:

G Start Ghost Peak Observed Q1 Run a Blank Gradient (Inject Mobile Phase) Start->Q1 A1_Yes Peak Still Present Q1->A1_Yes Yes A1_No Peak Disappears Q1->A1_No No Step2 Source is System Contamination A1_Yes->Step2 Step3 Source is Sample-Related A1_No->Step3 Sol2a Prepare Fresh Mobile Phase with High-Purity Solvents Step2->Sol2a Sol2b Clean Sample Injector/Loop Step2->Sol2b Sol2c Flush Entire System Step2->Sol2c Sol3a Check Sample Diluent for Purity Step3->Sol3a Sol3b Filter Sample Before Injection Step3->Sol3b

Caption: Troubleshooting decision tree for ghost peaks.

Q5: Why is it important to perform forced degradation studies, and how do I set them up?

A5: Forced degradation (or stress testing) is a regulatory requirement and a critical part of method development.[10] Its purpose is to intentionally degrade the drug substance under harsh conditions (acid, base, oxidation, heat, light) to:

  • Demonstrate Specificity: Prove that your HPLC method can separate the intact drug from its degradation products. A method that can do this is termed "stability-indicating."[3][11]

  • Identify Degradation Pathways: Understand how the molecule breaks down, which provides crucial information for formulation development, packaging, and storage conditions.[10][12]

The goal is to achieve a target degradation of approximately 5-20%.[13] Too little degradation provides no information, while complete degradation is also unhelpful.

Experimental Protocols

Protocol 1: A Stability-Indicating HPLC Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound. Method validation according to ICH Q2(R1) guidelines is required before use in a regulated environment.[14]

  • Chromatographic System:

    • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-22 min: 20% to 90% B

      • 22-25 min: 90% B

      • 25.1-30 min: 20% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detector: DAD, 220 nm (for quantitation), 280 nm (for confirmation)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Stock Solution: Accurately weigh ~25 mg of this compound and dissolve in a 25 mL volumetric flask with 50:50 Acetonitrile/Water to get a 1.0 mg/mL solution.

    • Working Solution: Dilute the stock solution 1:100 with the same diluent to obtain a concentration of 10 µg/mL.

    • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter before injection.[4]

  • System Suitability Test (SST):

    • Inject the working solution six times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 1.5

      • %RSD of Peak Area: ≤ 2.0%

      • Theoretical Plates: ≥ 5000

Protocol 2: Forced Degradation Studies

Use a sample concentration of approximately 1 mg/mL for these studies.[15] The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60 °C for 2 hours.[15]

    • Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Heat at 60 °C for 2 hours.[15]

    • Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.[11][16]

    • Dilute to ~100 µg/mL.

  • Thermal Degradation:

    • Spread a thin layer of the solid drug substance in a petri dish.

    • Place in an oven at 80 °C for 48 hours.[12]

    • Prepare a solution at ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a solution at ~100 µg/mL.

After each stress condition, analyze the sample using the HPLC method described in Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak.

Overall Impurity Identification Workflow

The process of identifying an unknown impurity is systematic, moving from detection to characterization and final quantification.

G Start Sample Analysis by Validated HPLC Method Detect Unknown Peak Detected Start->Detect Assess Assess Peak Purity (Using DAD) Detect->Assess Pure Peak is Homogeneous Assess->Pure Yes NotPure Peak is Not Pure (Co-elution) Assess->NotPure No Identify Identify Impurity Structure (LC-MS, NMR) Pure->Identify Optimize Optimize HPLC Method (e.g., change gradient, pH) NotPure->Optimize Optimize->Detect Synthesize Synthesize Impurity (Reference Standard) Identify->Synthesize Quantify Quantify Impurity in Samples (Using Reference Standard) Synthesize->Quantify Report Report and Set Specification Quantify->Report

Caption: General workflow for impurity identification and quantification.

References

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025, August 8).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.
  • Journal of Chromatographic Science. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • SciSpace. Stability Indicating HPLC Method Development and Validation.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2013, March). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
  • Organic Syntheses Procedure. 1-benzylindole.
  • RSC Publishing. (2024, September 6). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
  • ResearchGate. (2025, August 6). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.

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Degradation pathways of 1-Benzyl-2-methyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-2-methyl-1H-indole

A Guide to Understanding and Mitigating Acid-Catalyzed Degradation

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. While substituted indoles are foundational in numerous applications, their inherent electron-rich nature makes them susceptible to degradation under acidic conditions—a common challenge during synthesis, purification, or formulation. This guide provides in-depth, experience-driven insights into the degradation pathways of this compound, offering practical troubleshooting advice and robust analytical protocols to ensure the integrity of your experiments and products.

Core Concepts: The Inherent Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it highly nucleophilic. The position of greatest electron density, and therefore the most common site for electrophilic attack, is the C3 position.[1] Under acidic conditions, a proton (H+) acts as an electrophile, readily protonating the indole at C3 to form a resonance-stabilized indoleninium cation.

This cation is a potent electrophile itself. It can be attacked by another neutral indole molecule, initiating a cascade of dimerization, trimerization, and ultimately, polymerization.[2] This process is often visually apparent as the reaction mixture develops intense color and may precipitate insoluble material. The N-benzyl and C2-methyl substituents on our target molecule modify this reactivity but do not prevent the fundamental degradation pathway.

  • N-Benzyl Group: Protects the indole nitrogen from participating in reactions and prevents deprotonation/re-protonation cycles at that position.

  • C2-Methyl Group: Reinforces the nucleophilicity of the C3 position, making the initial protonation step highly favorable.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses common problems encountered when subjecting this compound to acidic environments.

Q1: My reaction mixture turned dark red/purple and a solid crashed out. What is happening and is my product lost?

Answer: This is a classic observation for acid-catalyzed indole polymerization. The intense color is due to the formation of extended, conjugated π-systems in the resulting indole dimers and trimers. The precipitate is the oligomeric/polymeric material, which has poor solubility in most common organic solvents.

Causality: The acid in your reaction has protonated the indole at C3, creating a highly reactive indoleninium cation. This cation is then attacked by a neutral molecule of your starting material, initiating a chain reaction.

Diagnostic Steps:

  • Solubility Check: Attempt to dissolve a small amount of the precipitate in a strong solvent like DMSO or DMF. If it remains largely insoluble, it confirms the presence of higher-order polymers.

  • TLC Analysis: Spot the supernatant from your reaction mixture on a TLC plate next to your starting material. You will likely see a streak of colored, low-Rf material at the baseline, confirming the presence of polar, high-molecular-weight species.

  • LC-MS Analysis: If any material remains in solution, dilute a sample and analyze it by LC-MS. Look for masses corresponding to the dimer and trimer (see Q2 for expected masses).

Corrective Actions:

  • Reduce Acid Strength: Switch from a strong protic acid (like HCl, H₂SO₄) to a milder Brønsted acid (like acetic acid) or a Lewis acid (like ZnCl₂, Sc(OTf)₃), which can promote the desired reaction without causing excessive degradation.[3]

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of the degradation pathway.

  • Control Stoichiometry: Add the acid slowly and substoichiometrically if the reaction allows, ensuring it is consumed by the desired pathway before it can catalyze widespread polymerization.

Q2: My LC-MS analysis shows my starting material is consumed, but I have multiple new peaks with high masses. How can I identify these byproducts?

Answer: The new, higher molecular weight peaks are almost certainly indole oligomers formed through acid-catalyzed degradation. The most common species are the dimer and the trimer.

Causality: As explained in Q1, the protonated indole acts as an electrophile, leading to self-condensation. The structures of these oligomers can be complex, but their mass is predictable.

Identification Strategy: The molecular weight of this compound is 221.29 g/mol . When analyzing via mass spectrometry in positive ion mode, you should look for the following protonated species ([M+H]⁺):

SpeciesFormulaExpected Mass ( g/mol )Expected [M+H]⁺ (m/z)
Monomer C₁₆H₁₅N221.29222.30
Dimer C₃₂H₃₀N₂442.58443.59
Trimer C₄₈H₄₅N₃663.87664.88

Corrective Actions:

  • Method Optimization: The primary goal is to prevent the formation of these byproducts by modifying the reaction conditions as described in Q1.

  • Purification Challenges: These oligomers often have similar polarities and can be difficult to separate from each other via standard column chromatography. It is far more effective to prevent their formation than to remove them post-reaction.

Q3: I am attempting a reaction at the C3 position, but I am getting low yields and recovering starting material, even with a strong acid catalyst.

Answer: This issue can arise from steric hindrance or a competing, reversible degradation pathway that consumes the catalyst.

Causality:

  • Steric Hindrance: The C2-methyl and N-benzyl groups, while electronically activating, can also sterically shield the C3 position from bulky electrophiles. The acid may be catalyzing the initial protonation, but the subsequent attack by your desired reagent is too slow.

  • Reversible Dimerization: In some cases, the formation of an initial dimer might be reversible.[4] This process can temporarily sequester your starting material and catalyst, preventing them from participating in the desired reaction.

  • Inappropriate Acid Choice: Some reactions are more effectively promoted by Lewis acids, which coordinate to a functional group, rather than protic acids that protonate the indole ring directly.[5][6]

Troubleshooting Workflow:

G start Low Yield at C3 Position check_sterics Is my electrophile sterically bulky? start->check_sterics change_acid Switch to a smaller Lewis Acid (e.g., ZnCl2, TiCl4) check_sterics->change_acid Yes check_color Is the reaction turning dark? check_sterics->check_color No end_success Yield Improved change_acid->end_success lower_temp Lower reaction temperature to -20°C or below check_color->lower_temp Yes dilute Increase solvent volume (dilution) check_color->dilute No lower_temp->end_success dilute->end_success

Caption: Troubleshooting workflow for low C3-functionalization yields.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for this compound in acid? A: The primary and most rapid degradation pathway is acid-catalyzed electrophilic oligomerization. The process is initiated by the protonation of the indole at the C3 position to form an indoleninium cation. This reactive intermediate is then attacked by a neutral indole molecule, leading to the formation of dimers, trimers, and higher-order polymers.[2][7]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Dimerization cluster_2 Step 3: Propagation Indole Indole (M) Indoleninium Indoleninium Cation (M-H+) Indole->Indoleninium Fast, Reversible H_plus H+ Indoleninium2 Indoleninium Cation (M-H+) Dimer Dimer (M2-H+) Indoleninium2->Dimer Indole2 Indole (M) Indole2->Dimer Dimer2 Dimer (M2-H+) Trimer Trimer, Polymer... Dimer2->Trimer Indole3 Indole (M) Indole3->Trimer

Caption: Simplified acid-catalyzed indole polymerization pathway.

Q: How does the choice of acid (Brønsted vs. Lewis) affect degradation? A: Brønsted acids (e.g., HCl, TFA) directly provide protons, which readily attack the most electron-rich site of the indole (C3), initiating polymerization. Lewis acids (e.g., ZnCl₂, AlCl₃), by contrast, typically coordinate to a more Lewis-basic site on the substrate, such as a carbonyl oxygen. This can activate a molecule for a desired reaction without generating the highly reactive indoleninium cation, often leading to cleaner reactions and higher yields.[3]

Q: Can I use a protecting group to enhance stability in acid? A: For this compound, the indole nitrogen is already "protected" by the benzyl group. The core instability comes from the pyrrole ring itself. While protecting groups are crucial for many indole syntheses,[8] they do not prevent the fundamental C3 protonation pathway. The most effective strategy is not protection, but careful selection of reaction conditions (milder acid, lower temperature, shorter reaction times).

Key Experimental Protocol: LC-MS Analysis of Degradation

This protocol provides a robust method for monitoring the degradation of this compound and identifying oligomeric byproducts.

Objective: To separate and identify the starting material, dimer, and trimer in a reaction mixture.

1. Sample Preparation:

  • Quench a 50 µL aliquot of the reaction mixture in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid and a small amount of a neutralizer (e.g., NaHCO₃) if the acid concentration is high.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitated polymer.

  • Transfer the supernatant to an HPLC vial for analysis.

2. Instrumentation & Conditions:

  • System: Agilent 1260 HPLC with a 6120 Quadrupole MS or equivalent.[9]

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    Time (min) % B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 150 - 1000

    • Fragmentor Voltage: 150 V[9]

    • Capillary Voltage: 3000 V

3. Data Analysis:

  • Extract ion chromatograms (EICs) for the expected [M+H]⁺ values: m/z 222.3 (monomer), m/z 443.6 (dimer), and m/z 664.9 (trimer).

  • The monomer will elute first, followed by the dimer and then the trimer, due to increasing size and lipophilicity.

  • Integrate the peak areas to quantify the relative amounts of each species and assess the extent of degradation.

References

  • Sajid, S., et al. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Rocchetti, G., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Available at: [Link]

  • Reddit r/chemistry. (2024). Why is indole acetic acid not stable under acidic conditions or light. Reddit. Available at: [Link]

  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • Rouillon, R., et al. (n.d.). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Química Organica.org. (n.d.). indole acidity. Química Organica.org. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37. ResearchGate. Available at: [Link]

  • Bandini, M., & Eichholzer, A. (2009). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central. Available at: [Link]

  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • Padwa, A., et al. (2003). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry. Available at: [Link]

  • Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. PubMed. Available at: [Link]

  • Cera, G., et al. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Mixed Indole Dimers, Trimers, and Their Acyl Derivatives. ACS Publications. Available at: [Link]

  • Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]

Sources

Technical Support Center: A Guide to Improving Regioselectivity in the Fischer Indole Synthesis of 1,2-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for its robustness in creating the indole scaffold, a privileged structure in countless natural products and pharmaceuticals.[1][2] This reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] However, when an unsymmetrical ketone is used with the goal of producing a 1,2-disubstituted indole, chemists often face a significant challenge: controlling the regioselectivity. The reaction can proceed through two different enamine intermediates, leading to a mixture of isomeric indole products.

This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals encountering issues with the regioselectivity of the Fischer indole synthesis. We will explore the mechanistic underpinnings of this selectivity, provide detailed troubleshooting guides in a practical question-and-answer format, and present actionable protocols to help you steer your reaction toward the desired 1,2-disubstituted indole product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of poor regioselectivity in the synthesis of 1,2-disubstituted indoles?

A1: The regiochemical outcome of the Fischer indole synthesis is determined during the acid-catalyzed isomerization of the initial phenylhydrazone to its corresponding enamine (or 'ene-hydrazine').[1][3] For an unsymmetrical ketone, two different enamines can be formed. Each of these enamines can then undergo the key[4][4]-sigmatropic rearrangement, ultimately leading to two different regioisomeric indoles. The final product ratio directly reflects the relative rates of formation and stability of these competing enamine intermediates.

Q2: What are the primary factors I can manipulate to control the regioselectivity?

A2: You have several levers to pull to influence the isomeric ratio:

  • Acid Catalyst: The choice between Brønsted and Lewis acids, as well as the acid's strength and concentration, is critical.[3][5] Stronger acids tend to favor the formation of the less-substituted enamine under thermodynamic control.[6]

  • Substituent Effects: The electronic and steric properties of substituents on both the arylhydrazine and the ketone play a pivotal role.[4][7][8]

  • Reaction Conditions: Temperature and solvent can influence the equilibrium between the competing pathways.[7][9]

Q3: How can I accurately determine the ratio of regioisomers in my product mixture?

A3: The most common and reliable method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The signals for the protons on the indole ring, particularly the C3-H, will have distinct chemical shifts for each isomer. Integration of these unique signals allows for direct quantification of the product ratio. For more complex mixtures or for trace-level analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is highly effective. A baseline separation of the isomers on a suitable column is required.

Q4: My Fischer indole synthesis is consistently failing or giving very low yields. What are the most common culprits?

A4: Complete reaction failure often points to issues beyond regioselectivity. Key factors include:

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a major side reaction instead of the desired cyclization.[7][10][11] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[10][11]

  • Steric Hindrance: Extremely bulky substituents on either the arylhydrazine or the ketone can prevent the necessary conformations for the[4][4]-sigmatropic rearrangement.[7]

  • Purity of Starting Materials: Impurities in the hydrazine or ketone can lead to a host of side reactions.[7] Hydrazines, in particular, are susceptible to oxidation.

  • Inappropriate Acid Catalyst: The chosen acid may be too harsh, causing decomposition, or too weak to effectively catalyze the reaction.[5][7]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My reaction yields a mixture of the desired 1,2-disubstituted indole and the isomeric 1,3-disubstituted indole. How can I improve the selectivity?

This is the most common issue. The strategy is to force the reaction through the desired enamine intermediate.

Solution 1.1: Modulate the Acid Catalyst

The choice of acid is arguably the most powerful tool for controlling regioselectivity. The acid protonates the hydrazone, facilitating the tautomerization to the crucial enamine intermediate.

  • Insight: Strong, non-coordinating Brønsted acids often favor the formation of the less sterically hindered enamine, which typically leads to the 1,3-disubstituted isomer. Conversely, Lewis acids or milder Brønsted acids can sometimes favor the more substituted enamine, leading to the desired 1,2-disubstituted product. The use of Eaton's reagent (P₂O₅/MeSO₃H) has shown unprecedented regiocontrol in forming 3-unsubstituted indoles (from methyl ketones), highlighting the profound impact of the acidic medium.[12]

  • Actionable Advice:

    • Screen Brønsted Acids: Start with a common acid like p-toluenesulfonic acid (p-TsOH). If selectivity is poor, try stronger acids like methanesulfonic acid (MeSO₃H) or weaker acids like acetic acid.[2][3]

    • Screen Lewis Acids: Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃ can alter the reaction pathway.[1][5] ZnCl₂ is a classic choice and can improve the efficiency of cyclizations that perform poorly with protic acids.[10]

    • Optimize Concentration: The catalyst loading is not trivial. High concentrations can lead to decomposition, while low concentrations may be ineffective. A systematic screen from 10 mol% to stoichiometric amounts is recommended.

Catalyst TypeTypical ExamplesGeneral Effect on Regioselectivity (Unsymmetrical Ketones)
Strong Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA), MeSO₃HOften favors the less substituted enamine (thermodynamic control), potentially leading to the undesired isomer.[2]
Milder Brønsted Acids Acetic Acid, p-TsOHCan provide a different isomeric ratio, sometimes favoring the more substituted enamine (kinetic control).
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Can chelate to the hydrazone, influencing the tautomerization pathway. Outcome is highly substrate-dependent.[1][10]
Specialized Reagents Eaton's Reagent (P₂O₅/MeSO₃H)Has been shown to provide excellent regiocontrol, often favoring one isomer significantly.[12]
Solution 1.2: Leverage Steric and Electronic Effects

The structure of your starting materials provides an intrinsic bias that can be exploited.

  • Insight: The key[4][4]-sigmatropic rearrangement is the rate-determining step. The transition state of this rearrangement is sensitive to both steric and electronic effects. An electron-withdrawing group on the ketone can destabilize the disfavored rearrangement pathway, leading to high selectivity.[4][8]

  • Actionable Advice:

    • Ketone Choice: If possible, introduce a bulky group on the ketone at the position you do not want to become C3 of the indole. This will sterically hinder the formation of the corresponding enamine.

    • Arylhydrazine Substituents: Electron-donating groups on the arylhydrazine ring generally accelerate the reaction.[2] For meta-substituted hydrazines, an electron-donating group tends to direct cyclization to favor the 6-substituted indole, while electron-withdrawing groups give comparable amounts of 4- and 6-substituted products.[13]

Visualization: Factors Influencing Regioselectivity

G cluster_start Starting Materials cluster_enamine Competing Enamine Intermediates Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Intermediate Arylhydrazine->Hydrazone Ketone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) Ketone->Hydrazone EnamineA Enamine A (Less Substituted) Hydrazone->EnamineA Path A EnamineB Enamine B (More Substituted) Hydrazone->EnamineB Path B Acid Acid Catalyst (Brønsted or Lewis) Acid->Hydrazone Protonation RearrangementA [3,3]-Sigmatropic Rearrangement EnamineA->RearrangementA RearrangementB [3,3]-Sigmatropic Rearrangement EnamineB->RearrangementB IndoleA Isomer 1 (e.g., 1,3-disubstituted) RearrangementA->IndoleA IndoleB Isomer 2 (e.g., 1,2-disubstituted) RearrangementB->IndoleB

Caption: Control of regioselectivity hinges on directing the reaction towards Enamine A or B.

Problem 2: My reaction is low-yielding, and I observe significant decomposition or side products.

Low yields can be caused by several factors, often related to the stability of intermediates or harshness of the conditions.

Solution 2.1: Re-evaluate Reaction Conditions
  • Insight: The Fischer synthesis often requires elevated temperatures, but excessive heat can cause decomposition.[9] The choice of solvent is also crucial, as it can affect the solubility of intermediates and the effective acidity of the catalyst.

  • Actionable Advice:

    • Temperature Optimization: Run a temperature screen, for example, from 60 °C to 110 °C. Monitor the reaction by TLC or LC-MS to find the sweet spot where the product forms without significant degradation.

    • Solvent Screening: While high-boiling solvents like toluene or xylene are common, consider alternatives. Sometimes, running the reaction in the acid itself (e.g., acetic acid or PPA) is effective.[14] For harsh reagents like Eaton's reagent, dilution in a solvent like sulfolane or dichloromethane can significantly reduce degradation and improve yields.[12]

    • Ensure Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate. Use dry solvents and reagents.[6]

Solution 2.2: Identify and Mitigate Side Reactions
  • Insight: A common side reaction is the acid-catalyzed aldol self-condensation of the ketone starting material.[7] Another critical failure mode is the heterolytic cleavage of the N-N bond, which is favored when electron-donating groups are present on the carbonyl compound.[11] This cleavage leads to aniline and iminium ion byproducts.[11]

  • Actionable Advice:

    • Pre-form the Hydrazone: To minimize ketone self-condensation, you can pre-form the phenylhydrazone in a separate step under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid). Isolate and purify the hydrazone before subjecting it to the stronger acidic conditions of the cyclization step.

    • Address N-N Cleavage: If you suspect N-N cleavage (often indicated by the presence of aniline corresponding to your hydrazine), the combination of your substrates may be electronically mismatched for the Fischer synthesis. Using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid can sometimes suppress this pathway.[10] If this fails, an alternative indole synthesis method may be necessary.

Visualization: Troubleshooting Workflow

G Start Poor Regioselectivity or Low Yield in Fischer Indole Synthesis CheckPurity Verify Purity of Arylhydrazine & Ketone Start->CheckPurity Problem What is the primary issue? CheckPurity->Problem RegioIssue Mixture of Isomers Problem->RegioIssue Poor Selectivity YieldIssue Low Yield / Failure Problem->YieldIssue Low Yield OptimizeCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) & Concentration RegioIssue->OptimizeCatalyst ModifySubstrate Modify Substrate Sterics/ Electronics (if possible) OptimizeCatalyst->ModifySubstrate OptimizeConditions Optimize Temperature & Solvent ModifySubstrate->OptimizeConditions Success Improved Outcome OptimizeConditions->Success PreformHydrazone Pre-form and Isolate Hydrazone Intermediate YieldIssue->PreformHydrazone CheckNN_Cleavage Analyze for N-N Cleavage (e.g., Aniline byproduct) PreformHydrazone->CheckNN_Cleavage ConsiderAlternatives Consider Alternative Indole Synthesis Routes CheckNN_Cleavage->ConsiderAlternatives ConsiderAlternatives->Success

Caption: A decision-making workflow for troubleshooting common Fischer indole synthesis issues.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity

This protocol outlines a general approach using a test matrix to screen acid catalysts for the synthesis of a 1,2-disubstituted indole from phenylhydrazine and ethyl methyl ketone as a model system.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Add ethyl methyl ketone (1.1 eq) followed by 3-4 drops of glacial acetic acid.

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the phenylhydrazine.

    • Remove the ethanol under reduced pressure. The crude hydrazone can be used directly or purified by column chromatography or recrystallization.

  • Cyclization and Catalyst Screening:

    • Set up four parallel reactions in reaction tubes equipped with stir bars and reflux condensers under an inert atmosphere (e.g., Nitrogen or Argon).

    • To each tube, add the phenylhydrazone of ethyl methyl ketone (1.0 eq) and a solvent (e.g., Toluene, 0.5 M).

    • To Tube 1, add ZnCl₂ (1.2 eq).

    • To Tube 2, add p-TsOH·H₂O (1.2 eq).

    • To Tube 3, add Polyphosphoric Acid (PPA) (10x by weight).

    • To Tube 4, add Acetic Acid (as solvent).

    • Heat all reactions to 80-100 °C and monitor by TLC.

    • Upon completion, quench the reactions appropriately (e.g., for acidic reactions, pour onto ice and basify with NaOH; for ZnCl₂, quench with aqueous ammonia).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate.

  • Analysis:

    • Analyze the crude product from each reaction by ¹H NMR to determine the ratio of 1,2-dimethylindole to 1-ethyl-3-methylindole.

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Identification: Identify unique, well-resolved peaks corresponding to each isomer. For 1,2-disubstituted indoles, the C3-H proton is often a sharp singlet in a region (e.g., 6.0-6.5 ppm) distinct from other aromatic signals. The alternative isomer will lack this signal and may show a methyl singlet for the C3-CH₃ group instead.

  • Quantification: Integrate the area of the unique peak for the desired isomer (A_desired) and the unique peak for the undesired isomer (A_undesired).

  • Calculation: The isomeric ratio is calculated as: Ratio = A_desired / A_undesired.

Alternative Synthetic Routes

If the Fischer indole synthesis proves intractable for your specific substrate, several other powerful methods exist for accessing 1,2-disubstituted indoles:

  • Larock Indole Synthesis: A versatile palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. This method offers excellent control over substitution patterns.[15]

  • Buchwald Modification of Fischer Synthesis: Involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ, expanding the scope of the reaction.[1]

  • Madelung Synthesis: The high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine. This method is less common but can be effective for certain substitution patterns.[15]

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed.
  • Fischer indole synthesis - Wikipedia.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Publications.
  • Fischer Indole Synthesis - Organic Chemistry Portal.
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar.
  • Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange.
  • A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride - Benchchem.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles - Research with New Jersey.
  • Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles - Benchchem.
  • Fischer Indole Synthesis - YouTube.
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.

Sources

Technical Support Center: Overcoming Poor Solubility of Indole Derivatives During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common and often frustrating challenge in organic synthesis: the poor solubility of indole derivatives during reaction workup and purification. The unique electronic and structural properties of the indole nucleus, while valuable in pharmaceuticals and materials science, frequently lead to difficulties in isolation and purification.[1][2]

This document moves beyond simple procedural lists to explain the why behind each technique, empowering you to make informed decisions for your specific compound.

Part 1: Foundational Understanding & General FAQs

This section addresses the fundamental principles governing the solubility of indole derivatives. Understanding these concepts is the first step toward designing a successful workup strategy.

Q1: Why are my indole derivatives so difficult to dissolve during workup?

A1: The solubility of indole derivatives is governed by a combination of factors inherent to their structure:

  • Aromaticity and Planarity: The fused aromatic ring system is rigid, planar, and electron-rich. This structure promotes strong intermolecular π-π stacking interactions, where the flat faces of the molecules stack like pancakes. These interactions are often stronger than the interactions with solvent molecules, leading to low solubility and a tendency to crystallize or precipitate.

  • Hydrogen Bonding: The N-H proton of the indole ring is a hydrogen bond donor, and the nitrogen itself can be a hydrogen bond acceptor. This allows indole derivatives to form strong hydrogen-bond networks with each other, further increasing lattice energy and reducing solubility in non-polar organic solvents.

  • Substituent Effects: The nature of the functional groups attached to the indole core dramatically influences solubility.[3] Large, non-polar groups (e.g., benzyl, long alkyl chains) will decrease aqueous solubility but may increase solubility in non-polar organic solvents like hexanes. Conversely, polar groups (-COOH, -NH2, -OH) can increase polarity and potentially offer handles for pH-mediated solubility changes. The electronic properties of these substituents can also impact the acidity of the N-H proton, affecting its hydrogen bonding capability.[4]

Q2: What is the first thing I should consider when designing a workup for a new indole derivative?

A2: Before you quench your reaction, perform a structural analysis of your target molecule. This proactive step is the most critical for preventing workup problems.

  • Identify Ionizable Functional Groups: Look for acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines) functional groups. These are your primary handles for manipulating solubility through pH adjustment. An acid-base extraction is one of the most powerful tools in your arsenal.[5]

  • Estimate Overall Polarity: Assess the balance between the non-polar indole core and any polar functional groups. This will guide your initial choice of extraction solvent. A highly functionalized, polar indole may require a more polar extraction solvent like ethyl acetate or even a mixture including tetrahydrofuran (THF), while a simple alkyl-indole might be perfectly soluble in diethyl ether or dichloromethane (DCM).

  • Anticipate Potential Byproducts: Consider the solubility of your starting materials and any major reaction byproducts. Sometimes, a workup can be designed to selectively remove these impurities. For example, if you used a boronic acid in a Suzuki coupling, a wash with an aqueous base can help remove residual boron compounds.[6]

Part 2: Troubleshooting Guide for Specific Workup Scenarios

This section provides direct answers and protocols for common problems encountered in the lab.

Scenario A: The Product Precipitates Unexpectedly

Q: I quenched my reaction (e.g., with water or saturated ammonium chloride), and my product immediately crashed out as a solid. What do I do now?

A: This is a very common scenario, often seen when the reaction was run in a polar, water-miscible solvent like DMF, DMSO, or THF, and an aqueous anti-solvent is introduced. While alarming, this can sometimes be advantageous.

Causality: The product is highly soluble in the organic reaction solvent but insoluble in the aqueous/organic mixture created during the quench. This is essentially an uncontrolled anti-solvent crystallization.[7]

Troubleshooting Protocol:

  • Isolate the Solid: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water (to remove inorganic salts) and then with a non-polar solvent like cold diethyl ether or hexanes (to remove non-polar organic impurities).

  • Analyze Both Phases: Do not discard the filtrate! Spot a sample of the dissolved solid and the filtrate on a TLC plate. This will tell you if your product has completely precipitated or if a significant amount remains in the solution.

  • If Precipitation is Complete: The solid you collected is your crude product. You can now proceed to purify it, typically by recrystallization or column chromatography. This "crashing out" has effectively served as a preliminary purification step.

  • If Precipitation is Incomplete: You must work up the filtrate to recover the remaining product. Add your primary extraction solvent (e.g., ethyl acetate) to the filtrate, separate the layers, and proceed with a standard aqueous workup.[8] Combine the product recovered from the filtrate with the initially collected solid before final purification.

Proactive Strategy to Avoid This:

To prevent uncontrolled precipitation, dilute the reaction mixture with a large volume of a suitable extraction solvent (like ethyl acetate or DCM) before adding the aqueous quench solution.[8][9] This ensures the product remains dissolved in the organic phase throughout the workup.

Scenario B: Product is Trapped in the Aqueous Layer

Q: My TLC analysis shows my product is in the aqueous layer after extraction. How do I get it out?

A: This indicates your indole derivative is, under the current workup conditions, more soluble in the aqueous phase than the organic phase. This almost always happens for one of two reasons: the compound is ionized or it is simply too polar for the chosen organic solvent.

Causality:

  • Ionization: If your indole has a basic group (like an amino group) and you performed an acidic wash, the group will be protonated (e.g., -NH3+), making the molecule a salt and highly water-soluble.[10] Similarly, an acidic group (like a carboxylic acid) will be deprotonated to its carboxylate form (-COO-) in a basic wash, rendering it water-soluble.

  • High Polarity: The molecule may have multiple polar functional groups (-OH, -CONH2) that make it inherently more soluble in water than in a non-polar solvent like ether.

Troubleshooting Workflow:

G start Product stuck in aqueous layer? check_structure Analyze structure: Does it have an acidic or basic group? start->check_structure is_ionizable YES check_structure->is_ionizable Ionizable? not_ionizable NO is_ionizable->not_ionizable No adjust_ph Adjust pH of aqueous layer to neutralize the functional group (e.g., add NaHCO3 for acids, add NaOH for amines) is_ionizable->adjust_ph Yes change_solvent Aqueous layer contains product. Use a more polar solvent for extraction. not_ionizable->change_solvent re_extract Re-extract with an appropriate organic solvent (e.g., EtOAc, DCM) adjust_ph->re_extract end_success Product successfully extracted into organic layer. re_extract->end_success salting_out Add saturated NaCl (brine) to the aqueous layer to decrease product solubility change_solvent->salting_out extract_polar Extract with a more polar solvent (e.g., multiple extractions with EtOAc or a 9:1 DCM:IPA mix) salting_out->extract_polar extract_polar->end_success

Detailed Protocol: pH Adjustment and Re-extraction

  • Confirm the pH: Use pH paper to test the aqueous layer containing your product.

  • Neutralize the Molecule:

    • If the aqueous layer is acidic (pH < 7) and your compound is basic, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is neutral (pH 7-8) or slightly basic.

    • If the aqueous layer is basic (pH > 7) and your compound is acidic, add a dilute acid like 1M hydrochloric acid (HCl) until the pH is neutral (pH 6-7) or slightly acidic.

  • Observe for Precipitation: As you neutralize the molecule, its water solubility will decrease dramatically. It may precipitate out as a solid.

  • Re-Extract: Transfer the neutralized aqueous layer to a separatory funnel and extract it three times with a suitable organic solvent (ethyl acetate is a good general choice).

  • Combine and Process: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to recover your product.

Scenario C: Purification by Crystallization is Failing

Q: I'm trying to recrystallize my indole derivative, but it keeps oiling out or won't form crystals. What can I do?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure samples or when the solvent system is not ideal. The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[11]

Troubleshooting with an Anti-Solvent Crystallization Protocol:

This technique is excellent for compounds that are too soluble in one solvent and nearly insoluble in another.

  • Select a Solvent/Anti-Solvent Pair:

    • Solvent: Choose a solvent that completely dissolves your crude product at room temperature or with gentle warming. Examples: DCM, Ethyl Acetate, Acetone, THF.

    • Anti-Solvent: Choose a non-polar solvent in which your product is completely insoluble. Examples: Hexanes, Pentane, Diethyl Ether. The two solvents must be miscible.

Good "Solvent" (Product is Soluble)Good "Anti-Solvent" (Product is Insoluble)
Dichloromethane (DCM)Hexanes / Pentane
Ethyl Acetate (EtOAc)Hexanes / Pentane
AcetoneWater / Hexanes
Methanol (MeOH)Water / Diethyl Ether
Tetrahydrofuran (THF)Hexanes / Pentane
  • Dissolve the Crude Product: Dissolve your crude material in the minimum amount of the "Solvent" in an Erlenmeyer flask. A slight amount of warming may be necessary. Ensure all the solid is dissolved.

  • Initiate Crystallization: Slowly add the "Anti-Solvent" dropwise with constant swirling.

  • Observe for Cloudiness: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.

  • Induce Crystal Growth: If crystals do not form immediately, you can:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a single seed crystal of your pure product if you have one.

    • Let the flask stand undisturbed at room temperature, then slowly cool it in an ice bath or refrigerator.

  • Isolate Crystals: Once crystallization is complete, collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Fatima, L. (2023). How can we adjust constant 'Equilibrium pH' when we are performing different extraction experiments with different ratios of the extractants? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • PubMed. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Retrieved from [Link]

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(19), 5943.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Biotage. (2023). Why is pH adjustment important for sample prep methods? Retrieved from [Link]

  • Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Behaviors and Correlations of Common Solvent–Antisolvent Systems. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Retrieved from [Link]

  • YouTube. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Izzo, J. A., et al. (2014). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 79(16), 7443–7449.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved from [Link]

  • Candeias, N. R., et al. (2009). Biomedical Importance of Indoles. Current Organic Chemistry, 13(1), 119-135.
  • ResearchGate. (n.d.). Ultrasound-assisted improvement of drug solubility: A simple and useful method for the formation of salts from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)- one. Retrieved from [Link]

  • MDPI. (n.d.). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Complexation of phenol, indole, and their fluoroderivatives with organic solvents (review). Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of N-Benzyl vs. N-Ethyl 2-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among its myriad derivatives, N-substituted 2-methylindoles are of significant interest due to their diverse pharmacological profiles. This guide provides a comparative analysis of the biological activities of two key analogues: N-benzyl-2-methylindole and N-ethyl-2-methylindole. By examining their structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a comprehensive understanding of how the choice of an N-substituent—a bulky, aromatic benzyl group versus a smaller, aliphatic ethyl group—can profoundly influence biological outcomes.

Introduction: The Significance of N-Substitution on the 2-Methylindole Core

The 2-methylindole core is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[3] Its reactivity allows for a wide range of chemical modifications, with substitution at the indole nitrogen (N1 position) being a common strategy to modulate physicochemical properties and biological activity. The N-substituent can influence factors such as lipophilicity, steric hindrance, and electronic properties, which in turn dictate the molecule's interaction with biological targets.

This guide will focus on a comparative analysis of two archetypal N-substituents: the benzyl group, which introduces aromaticity and significant steric bulk, and the ethyl group, a simple and flexible alkyl chain. We will explore how these seemingly minor structural differences can lead to divergent biological activities, with a focus on anticancer and antimicrobial properties.

Synthesis of N-Benzyl and N-Ethyl 2-Methylindoles

The synthesis of N-benzyl and N-ethyl 2-methylindoles is typically achieved through the N-alkylation of 2-methylindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate alkyl or benzyl halide.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from commercially available reagents.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction N-Alkylation cluster_product Products 2-Methylindole 2-Methylindole Reaction Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) 2-Methylindole->Reaction Alkyl/Benzyl_Halide Ethyl Bromide or Benzyl Bromide Alkyl/Benzyl_Halide->Reaction N_Ethyl N-Ethyl-2-methylindole Reaction->N_Ethyl N_Benzyl N-Benzyl-2-methylindole Reaction->N_Benzyl

Caption: General workflow for the synthesis of N-ethyl and N-benzyl 2-methylindole.

Detailed Synthetic Protocols

Protocol 1: Synthesis of N-Benzyl-2-methylindole

This protocol is adapted from established methods for the N-alkylation of indoles.[4]

  • Deprotonation: To a solution of 2-methylindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of 2-methylindole will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-benzyl-2-methylindole.

Protocol 2: Synthesis of N-Ethyl-2-methylindole

A similar procedure to Protocol 1 is followed, with ethyl bromide or ethyl iodide used as the alkylating agent. Successful N-alkylation of indole-2-carboxylates has been achieved using aqueous potassium hydroxide in acetone.[5]

Comparative Biological Activity

Direct comparative studies on the biological activity of N-benzyl-2-methylindole versus N-ethyl-2-methylindole are limited in the literature. However, by examining studies on structurally related N-substituted indoles, particularly at the 3-position, we can infer the likely impact of these substituents.

Anticancer Activity

A study by Mandour et al. (2012) provides a direct comparison of the anticancer and antimicrobial activities of a series of N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles.[4] While the core is a 3-indolyl derivative, the findings offer valuable insights into the influence of the N-substituent.

Table 1: Comparative in vitro Antiproliferative Activity (IC50 in µmol L-1) of N-Ethyl and N-Benzyl Indole Derivatives against Various Cancer Cell Lines. [4]

Compound IDN-SubstituentAr-SubstituentHEPG2 (Liver)MCF7 (Breast)HCT-116 (Colon)
11a Ethylp-methoxyphenyl0.7--
11b Ethylp-chlorophenyl1.11.21.0
12a Benzylp-methoxyphenyl1.51.81.6
12b Benzylp-chlorophenyl2.12.52.0

Note: The compounds are pyrimidin-2-amine derivatives of the respective N-substituted indoles.

From this data, a clear trend emerges: the N-ethyl derivatives consistently exhibit greater anticancer activity (lower IC50 values) compared to their N-benzyl counterparts across all tested cell lines.[4] For instance, compound 11a (N-ethyl) showed an IC50 of 0.7 µmol L-1 against the HEPG2 liver cancer cell line, whereas the corresponding N-benzyl analogue, 12a , had an IC50 of 1.5 µmol L-1.[4]

Causality Behind the Observation: The increased steric bulk of the benzyl group may hinder the optimal binding of the molecule to its biological target. In contrast, the smaller, more flexible ethyl group may allow for a more favorable conformation within the active site of the target protein.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-benzyl and N-ethyl 2-methylindole derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity

The same study by Mandour et al. (2012) also provides a comparative analysis of the antimicrobial properties of these N-substituted indole derivatives.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of N-Ethyl and N-Benzyl Indole Derivatives. [4]

Compound IDN-SubstituentAr-SubstituentCandida albicans
11b Ethylp-chlorophenyl12.5
12b Benzylp-chlorophenyl25

Note: The compounds are pyrimidin-2-amine derivatives of the respective N-substituted indoles.

In this case, the N-ethyl derivative (11b) again demonstrated superior activity , with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans, which was twice as potent as the N-benzyl analogue (12b) with an MIC of 25 µg/mL.[4]

Structure-Activity Relationship Insights: The enhanced antimicrobial activity of the N-ethyl derivative could be attributed to several factors. The smaller size of the ethyl group may facilitate easier transport across the microbial cell membrane. Additionally, the increased lipophilicity imparted by the benzyl group might not be optimal for antimicrobial activity in this particular chemical series, potentially leading to non-specific binding or reduced bioavailability at the target site.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilutions: Prepare a two-fold serial dilution of the N-benzyl and N-ethyl 2-methylindole compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for N-benzyl and N-ethyl 2-methylindoles are not fully elucidated, their biological activities are likely mediated through interactions with various cellular signaling pathways.

Potential Anticancer Mechanisms

Indole derivatives are known to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The N-substituent can influence the binding affinity and selectivity for different kinases.

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cell division.

Anticancer_Pathway Indole_Derivative N-substituted 2-methylindole Kinase Protein Kinase (e.g., EGFR, VEGFR) Indole_Derivative->Kinase Inhibition Apoptosis Induction of Apoptosis Indole_Derivative->Apoptosis Cell_Cycle Cell Cycle Arrest Indole_Derivative->Cell_Cycle Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1-Benzyl-2-methyl-1H-indole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous characterization of molecular structures is paramount. Indole derivatives, a privileged scaffold in medicinal chemistry, often present as a series of closely related isomers. Distinguishing between these isomers is a critical step, as subtle changes in substituent placement can profoundly impact pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of 1-Benzyl-2-methyl-1H-indole and its key structural isomers: 2-Benzyl-1-methyl-1H-indole and 3-Benzyl-2-methyl-1H-indole. By delving into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the analytical tools necessary for definitive isomer identification.

The Importance of Isomeric Purity in Indole-Based Drug Candidates

The isomeric position of benzyl and methyl groups on the indole core dictates the molecule's three-dimensional shape and electronic distribution. These features, in turn, govern how the molecule interacts with its biological target. For instance, a benzyl group at the 1-position will have a different spatial orientation and conformational flexibility compared to a benzyl group at the 2- or 3-position. This can lead to significant differences in binding affinity and efficacy. Therefore, ensuring the isomeric purity of a synthesized compound is not merely an analytical exercise but a fundamental aspect of preclinical drug development.

Molecular Structures of the Isomers

To understand the spectroscopic differences, it is essential to first visualize the structures of the isomers .

cluster_0 This compound cluster_1 2-Benzyl-1-methyl-1H-indole cluster_2 3-Benzyl-2-methyl-1H-indole A This compound B 2-Benzyl-1-methyl-1H-indole C 3-Benzyl-2-methyl-1H-indole

Figure 1: Structures of the three key isomers.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the protons on the indole ring and the substituent groups are highly sensitive to their electronic and spatial environment.

Key Differentiating Features in ¹H NMR:

  • N-CH₂ Protons (Benzyl Group): In this compound, the benzylic methylene protons are directly attached to the nitrogen atom. This results in a characteristic singlet peak typically observed in the range of 5.3-5.5 ppm. For the other two isomers, where the benzyl group is attached to a carbon atom of the indole ring, the benzylic protons will appear further upfield, generally in the 4.0-4.2 ppm region.

  • C2-Methyl Protons: The methyl group at the C2 position in this compound will appear as a sharp singlet, typically around 2.4 ppm. In 3-Benzyl-2-methyl-1H-indole, this C2-methyl group will also be a singlet in a similar region. For 2-Benzyl-1-methyl-1H-indole, there is no C2-methyl group.

  • Indole Ring Protons: The proton at the C3 position of this compound will appear as a singlet around 6.3-6.5 ppm. In 2-Benzyl-1-methyl-1H-indole, the C3-H will also be a singlet, but its chemical shift will be influenced by the adjacent benzyl group. For 3-Benzyl-2-methyl-1H-indole, the C2-H will be a singlet. The aromatic protons on the benzo-fused ring (H4, H5, H6, H7) will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically 7.0-7.8 ppm), and their precise shifts will vary subtly between the isomers.

Table 1: Comparative ¹H NMR Data (Predicted and from Related Compounds)

Proton This compound (Predicted) 2-Benzyl-1-methyl-1H-indole (from related 2-benzylindoles)[1] 3-Benzyl-2-methyl-1H-indole (from related 3-benzylindoles)
N-CH₂ ~5.4 ppm (s)N/AN/A
C-CH₂ (Benzyl) N/A~4.14 ppm (s)~4.0 ppm (s)
N-CH₃ N/A~3.7 ppm (s)N/A
C2-CH₃ ~2.4 ppm (s)N/A~2.3 ppm (s)
C3-H ~6.4 ppm (s)~6.5 ppm (s)N/A
Indole Aromatic-H ~7.0-7.6 ppm (m)~7.0-7.7 ppm (m)~7.0-7.6 ppm (m)
Benzyl Aromatic-H ~7.2-7.4 ppm (m)~7.1-7.3 ppm (m)~7.2-7.3 ppm (m)

Note: "s" denotes a singlet, and "m" denotes a multiplet. Chemical shifts are in ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being indicative of their local electronic environment.

Key Differentiating Features in ¹³C NMR:

  • N-CH₂ Carbon: The benzylic methylene carbon in this compound will have a characteristic chemical shift around 50 ppm.

  • C-CH₂ Carbon: In the C-benzylated isomers, the benzylic methylene carbon will appear further upfield, typically in the range of 30-35 ppm.[1]

  • Indole Ring Carbons: The chemical shifts of the indole ring carbons, particularly C2 and C3, are highly diagnostic.

    • In This compound , C2 will be significantly downfield due to the attachment of the methyl group and its proximity to the nitrogen, while C3 will be upfield.

    • In 2-Benzyl-1-methyl-1H-indole , C2 will be downfield due to the benzyl substituent, and C3 will be upfield.

    • In 3-Benzyl-2-methyl-1H-indole , C3 will be downfield due to the benzyl substituent, and C2 will be downfield due to the methyl group.

Table 2: Comparative ¹³C NMR Data (Predicted and from Related Compounds)

Carbon This compound (from 1-benzyl-1H-indole-3-carbaldehyde)[2] 2-Benzyl-1-methyl-1H-indole (from related 2-benzylindoles)[1] 3-Benzyl-2-methyl-1H-indole (from 3-methyl-2-phenyl-1H-indole)[3]
N-CH₂ ~50.95 ppmN/AN/A
C-CH₂ (Benzyl) N/A~32.7 ppm~31.5 ppm
N-CH₃ N/A~31.0 ppmN/A
C2-CH₃ ~12.5 ppm (predicted)N/A~9.8 ppm
C2 ~138 ppm (predicted)~141 ppm~134.2 ppm
C3 ~107 ppm (predicted)~100 ppm~111.0 ppm
Indole Aromatic-C ~110-137 ppm~109-137 ppm~110-136 ppm
Benzyl Aromatic-C ~127-138 ppm~126-139 ppm~126-139 ppm
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, certain characteristic bands can offer supporting evidence.

Key Differentiating Features in IR:

  • C-H Stretching: All three isomers will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings in both the indole and benzyl moieties.[4]

  • "Fingerprint" Region: Subtle differences in the pattern of bands in the fingerprint region (below 1500 cm⁻¹) can help to distinguish between the isomers, although these can be difficult to interpret without authentic reference spectra. For N-substituted indoles, characteristic strong bands can appear in the 900-700 cm⁻¹ region.[4]

Table 3: Comparative IR Data (Characteristic Absorptions)

Functional Group This compound 2-Benzyl-1-methyl-1H-indole[1] 3-Benzyl-2-methyl-1H-indole
Aromatic C-H Stretch ~3030-3060 cm⁻¹~3058, 3026 cm⁻¹~3030-3060 cm⁻¹
Aliphatic C-H Stretch ~2850-2960 cm⁻¹~2922 cm⁻¹~2850-2960 cm⁻¹
Aromatic C=C Stretch ~1450-1600 cm⁻¹~1618, 1601, 1558, 1494 cm⁻¹~1450-1600 cm⁻¹
C-N Stretch ~1340-1380 cm⁻¹~1332 cm⁻¹~1340-1380 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of all three isomers is the same (C₁₆H₁₅N, 221.30 g/mol ). However, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): All three isomers will show a prominent molecular ion peak at m/z = 221.

  • Major Fragmentation Pathways:

    • This compound: A dominant fragmentation pathway is the loss of the benzyl group to form a stable cation at m/z 91 (tropylium ion). The other fragment would be the 2-methyl-1H-indolyl radical. A peak at m/z 130 representing the 2-methyl-1H-indolyl cation is also expected.

    • 2-Benzyl-1-methyl-1H-indole and 3-Benzyl-2-methyl-1H-indole: These isomers can also lose a benzyl radical to give a fragment at m/z 130. However, they may also undergo benzylic cleavage to lose a hydrogen atom, resulting in a stable [M-H]⁺ ion at m/z 220. The relative abundance of these fragment ions can help in differentiation. For instance, in a related compound, 1-Benzyl-3-(4-ethylbenzoyl)-2-methyl-1H-indole, the base peak corresponds to the loss of the benzoyl group, highlighting the tendency for cleavage at the position beta to the indole ring.[5]

Table 4: Predicted Major Mass Spectral Fragments (m/z)

Fragment This compound 2-Benzyl-1-methyl-1H-indole 3-Benzyl-2-methyl-1H-indole
[M]⁺ 221221221
[M-H]⁺ MinorPossible (220)Possible (220)
[C₇H₇]⁺ (benzyl) 91 (Major)9191
[M-C₇H₇]⁺ 130130130

Experimental Protocols

To obtain high-quality spectroscopic data for unambiguous isomer identification, the following experimental protocols are recommended.

Synthesis of Indole Isomers

A general and effective method for the N-alkylation of indoles involves the use of a base such as potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO), followed by the addition of the alkyl halide. For C-alkylation, Friedel-Crafts type reactions or transition metal-catalyzed cross-coupling reactions are commonly employed.

General Procedure for N-Benzylation (e.g., for this compound):

  • To a solution of 2-methylindole in anhydrous DMSO, add powdered potassium hydroxide.

  • Stir the mixture at room temperature for 30-60 minutes to form the indolide anion.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Indole 2-Methylindole Indolide Indolide Anion Indole->Indolide Deprotonation Base KOH / DMSO Product This compound Indolide->Product SN2 Attack AlkylHalide Benzyl Bromide AlkylHalide->Product Workup Aqueous Workup & Purification Product->Workup

Figure 2: General workflow for N-benzylation of an indole.

Spectroscopic Analysis Workflow

Sample Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Unambiguous Structure Elucidation Data->Structure

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A Senior Application Scientist's Perspective on Method Validation and Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of a Quantitative HPLC Method for 1-Benzyl-2-methyl-1H-indole

In the landscape of pharmaceutical development and chemical synthesis, the robust quantification of target molecules is paramount. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Ensuring its purity and concentration is not merely a procedural step but a cornerstone of quality control. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification, structured from the viewpoint of a seasoned scientist. We will not only detail the "how" but, more importantly, the "why" behind our experimental choices, grounding our protocol in the principles of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide adheres to the globally recognized framework established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[1][2][3][4] We will dissect each validation parameter, present the experimental data, and contextualize the method's performance by comparing it to viable analytical alternatives.

The Analytical Challenge and Method Development Rationale

The structure of this compound, featuring a hydrophobic indole nucleus, a benzyl group, and a methyl substituent, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). Our goal was to develop a simple, rapid, and reliable isocratic method.

  • Column Selection: A C18 stationary phase was chosen for its hydrophobic character, which provides strong retention for the non-polar analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection: An organic modifier (acetonitrile) and water were selected. Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks compared to methanol. The ratio was optimized to achieve a reasonable retention time (typically 3-10 minutes) to ensure good separation from potential impurities without unnecessarily long run times.

  • Detector and Wavelength: The indole chromophore exhibits strong UV absorbance. A wavelength of 220 nm was selected to ensure high sensitivity for trace-level quantification.

Final Optimized HPLC Method
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector (VWD)
Wavelength 220 nm
Run Time 10 minutes

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is fit for its purpose.[1] The following workflow outlines the logical progression of our validation activities.

G cluster_0 Phase 1: System Preparation SystemSuitability System Suitability Testing (SST) Specificity Specificity & Selectivity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Logical workflow for HPLC method validation.

Experimental Validation: Protocols and Results

A validation protocol should be established before beginning the study, outlining the procedures and acceptance criteria for each performance characteristic.[1][5]

System Suitability

Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately. System Suitability Testing (SST) is not a validation parameter itself, but a prerequisite to ensure the validity of the results on any given day.[6]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound at a working concentration (e.g., 50 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key performance parameters.

Acceptance Criteria & Results:

ParameterAcceptance CriterionResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.85%Pass
%RSD of Retention Time %RSD ≤ 1.0%0.20%Pass
Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[5][7][8] This ensures that co-eluting species, such as impurities, degradation products, or matrix components, do not interfere with the quantification.

Protocol:

  • Inject a blank solution (diluent, e.g., mobile phase) to check for baseline interference.

  • Inject a solution of the this compound standard.

  • Inject solutions of known related substances or potential process impurities.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and inject the resulting solutions.

  • Assess peak purity of the analyte in the presence of its degradation products using a Diode Array Detector (DAD).

Results: The method is deemed specific. No interfering peaks were observed at the retention time of this compound in the blank or impurity chromatograms. In forced degradation samples, the analyte peak was well-resolved from all degradation products (Resolution > 2.0), and the peak purity analysis confirmed its homogeneity.

Linearity and Range

Causality: Linearity confirms a proportional relationship between the analyte concentration and the detector response over a defined range.[8][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[9][10]

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration. Here, we tested 25, 37.5, 50, 62.5, and 75 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria & Results:

ParameterAcceptance CriterionResultStatus
Correlation Coefficient (r²) r² ≥ 0.9990.9998Pass
Y-intercept Should be close to zero1.5 (Insignificant vs. response)Pass
Range 25 - 75 µg/mL (50% - 150% of target)ConfirmedPass
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[7][8] It is typically assessed through recovery studies.

Protocol:

  • Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • For drug products, this involves spiking a placebo matrix. For a drug substance, it can be determined by comparison to a reference standard or by recovery from a spiked matrix.

  • Prepare three replicate samples at each concentration level (total of nine determinations).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria & Results:

Concentration LevelMean Recovery (%)%RSDAcceptance CriteriaStatus
80% (40 µg/mL) 99.5%0.9%98.0% - 102.0%Pass
100% (50 µg/mL) 100.3%0.7%98.0% - 102.0%Pass
120% (60 µg/mL) 101.1%0.8%98.0% - 102.0%Pass
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9][11]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration (50 µg/mL).

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.

    • Compare the results from both studies.

Acceptance Criteria & Results:

Precision LevelParameterAcceptance CriterionResultStatus
Repeatability %RSD of 6 determinations%RSD ≤ 2.0%0.9%Pass
Intermediate Precision %RSD of 12 determinations (6 from each set)%RSD ≤ 2.0%1.2%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[10][12] LOQ is the lowest amount that can be reliably quantified.[10][12] These are critical for impurity analysis or low-level quantification.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

The LOQ was subsequently verified by analyzing samples at this concentration, which demonstrated acceptable precision (%RSD < 10%) and accuracy.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][7] This provides an indication of its reliability during normal usage.

Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Inject a system suitability standard and assess the impact on retention time, peak area, and tailing factor.

Results: The method was found to be robust. None of the deliberate variations caused a significant change in the chromatographic performance, and all system suitability criteria were met under all tested conditions.

Performance Comparison with Alternative Technologies

While the validated HPLC-UV method is highly suitable, it is crucial for a researcher to understand its position relative to other analytical techniques. The choice of method depends on the specific analytical need, such as throughput, required sensitivity, or the need for absolute quantification.

G cluster_main Analytical Techniques for Quantification HPLC HPLC-UV + Robust & Reliable + Cost-Effective + Widely Available - Moderate Sensitivity - Requires Reference Standard UPLC UHPLC-UV/MS + High Throughput + High Resolution + High Sensitivity (MS) - Higher Instrument Cost - More Complex GCMS GC-MS + High Specificity (MS) + Excellent for Volatiles - Requires Derivatization - Analyte must be Thermally Stable qNMR qNMR + Absolute Quantification (No Reference Standard) + Structural Info - Very Low Sensitivity - High Instrument Cost - Complex Data Analysis

Caption: Comparison of analytical techniques.

Quantitative Comparison Table
ParameterValidated HPLC-UV UHPLC-MS GC-MS qNMR
Typical Run Time 5-10 min1-3 min10-20 min5-15 min
Relative Sensitivity (LOQ) ~150 ng/mL< 1 ng/mL~10-50 ng/mL> 10 µg/mL
Specificity Good (Chromatographic)Excellent (Mass-based)Excellent (Mass-based)Excellent (Structure-based)
Quantification Principle External StandardExternal/Internal StandardExternal/Internal StandardPrimary Ratio (Absolute)
Instrument Cost


$

$

Sample Throughput MediumHighMediumLow

Expert Insights:

  • For routine QC and release testing: The validated HPLC-UV method is the gold standard. It offers the best balance of performance, cost, and reliability.[9]

  • For high-throughput screening or metabolite identification: UHPLC-MS is superior due to its speed and the structural information provided by the mass spectrometer.

  • For volatile impurity profiling: If this compound needed to be quantified alongside volatile process impurities, GC-MS would be the method of choice, assuming the analyte is thermally stable.

  • For primary standard characterization: When a certified reference material is unavailable, qNMR provides a powerful, albeit less sensitive, method for absolute quantification without needing an identical standard.

Conclusion

This guide has detailed the systematic validation of a reverse-phase HPLC method for the quantification of this compound. Each validation parameter—specificity, linearity, range, accuracy, precision, sensitivity, and robustness—was rigorously assessed according to ICH Q2(R2) guidelines, and all acceptance criteria were met. The experimental data, summarized herein, confirm that the method is accurate, precise, and reliable for its intended purpose.

Furthermore, a comparative analysis positions this validated HPLC-UV method as a highly practical and cost-effective tool for routine quality control applications. While alternative technologies like UHPLC-MS and GC-MS offer advantages in speed and specificity, the foundational robustness of this HPLC method ensures its central role in the analytical laboratory.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2A Text on Validation of Analytical Procedures.[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.[Link]

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A Senior Application Scientist's Guide to Confirming the Structure of 1-Benzyl-2-methyl-1H-indole using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance.[1][2] Even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth, practical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 1-Benzyl-2-methyl-1H-indole, a common scaffold in medicinal chemistry.

As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will illuminate the causality behind experimental choices, demonstrating how a strategic combination of 2D NMR experiments provides a self-validating system for structural confirmation. We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to solve the molecular puzzle.[3][4]

The Compound of Interest: this compound

The this compound molecule presents a valuable case study. Its structure, comprising an indole core, a benzyl group, and a methyl group, contains distinct spin systems and long-range connectivities that are ideally suited for analysis by 2D NMR.

this compound Structure with Numbering

The Power of 2D NMR: A Comparative Overview

While 1D NMR provides initial insights, complex molecules often exhibit signal overlap that complicates definitive assignments.[5] 2D NMR overcomes this by spreading the signals across two frequency dimensions, revealing correlations between nuclei.[6][7]

2D NMR Technique Information Provided Primary Application for this compound
COSY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[1]Delineating the proton spin systems within the indole and benzyl rings.
HSQC Correlates protons directly to their attached carbons (one-bond C-H correlation).[8][9]Unambiguously assigning protonated carbons.
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[9][10]Establishing the connectivity between the benzyl group, the methyl group, and the indole core.

Experimental Workflow: A Self-Validating Approach

The synergy of these techniques creates a robust, self-validating workflow for structural confirmation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Elucidation H_NMR ¹H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Proton_Systems Identify Proton Spin Systems COSY->Proton_Systems CH_Correlation Correlate Protons to Carbons HSQC->CH_Correlation Connectivity Establish Long-Range Connectivity HMBC->Connectivity Final_Structure Confirm Final Structure Proton_Systems->Final_Structure CH_Correlation->Final_Structure Connectivity->Final_Structure

Caption: 2D NMR Experimental Workflow

Step-by-Step Experimental Protocols and Data Interpretation

COSY: Mapping the Proton Neighborhoods

The COSY experiment is the first step in assembling the structural fragments. It identifies protons that are coupled to each other, revealing the connectivity within individual spin systems.[11]

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard gradient-selected COSY (gCOSY) spectrum.

  • Processing: Process the data with appropriate window functions and perform a 2D Fourier transform.

Interpretation of Expected COSY Data:

The COSY spectrum will display cross-peaks connecting coupled protons. For this compound, we expect to see:

  • Correlations between the aromatic protons on the indole ring (H-4, H-5, H-6, and H-7).

  • Correlations between the aromatic protons on the benzyl ring.

  • No correlation between the methyl protons and any other protons, as they are not coupled within 2-3 bonds.

  • No correlation between the benzylic methylene protons and the aromatic protons of the indole ring.

G cluster_indole Indole Ring Protons cluster_benzyl Benzyl Ring Protons H4 H4 H5 H5 H4->H5 J-coupling H6 H6 H5->H6 J-coupling H7 H7 H6->H7 J-coupling H_ortho H_ortho H_meta H_meta H_ortho->H_meta J-coupling H_para H_para H_meta->H_para J-coupling G cluster_protons Protons cluster_carbons Carbons Me_H Methyl Protons C2 Indole C-2 Me_H->C2 ³J C3 Indole C-3 Me_H->C3 ²J Bz_CH2_H Benzylic CH₂ Protons N1 Indole N-1 Bz_CH2_H->N1 ²J C_ipso Benzyl C-ipso Bz_CH2_H->C_ipso ²J

Caption: Key Expected HMBC Correlations

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, it's important to consider its place among other analytical techniques.

Technique Strengths Limitations
X-ray Crystallography Provides the absolute, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Provides accurate mass and fragmentation patterns, confirming the molecular formula.Does not provide information on the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Does not provide a complete structural picture.

In the context of routine structural confirmation in a drug development pipeline, 2D NMR offers a compelling balance of detailed structural information and practicality, as it does not require crystallization.

Conclusion

The strategic application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and self-validating methodology for the complete structural elucidation of this compound. By systematically identifying proton spin systems, correlating protons to their directly attached carbons, and then establishing long-range connectivities, researchers can have a high degree of confidence in the assigned structure. This comprehensive approach is indispensable for ensuring the quality and integrity of chemical entities in pharmaceutical research and development. [3][12]

References

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  • 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. (n.d.). Studylib. Retrieved from [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Benzyl-2-methyl-1H-indole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Among these, 1-Benzyl-2-methyl-1H-indole derivatives have emerged as a promising class of compounds, frequently investigated for their potential as kinase inhibitors. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. The human kinome is vast, and unintended interactions, or cross-reactivity, can lead to unforeseen side effects or even toxicity.[3][4][5] This guide provides a comparative framework for understanding and evaluating the cross-reactivity profiles of this compound derivatives, supported by established experimental methodologies.

The rationale for focusing on cross-reactivity stems from the conserved nature of the ATP-binding pocket across many kinases.[5] While a compound may be designed to target a specific kinase driving a particular pathology, its structural motifs may allow it to bind to other, unintended kinases. Assessing this "off-target" activity is not merely a precautionary measure; it is a critical step in drug development that informs lead optimization, predicts potential toxicities, and can even unveil new therapeutic opportunities through polypharmacology.[6]

Comparative Selectivity Profiles: A Representative Analysis

To illustrate the importance of comprehensive selectivity profiling, we present a representative comparison of three hypothetical this compound derivatives (IND-A, IND-B, and IND-C) against a panel of kinases. The data in Table 1 is modeled on typical outcomes from kinase screening campaigns and is intended to be illustrative of the variations in selectivity that can be observed within a chemical series.

Table 1: Comparative Kinase Inhibition Profiles of this compound Derivatives (% Inhibition at 1 µM)

Kinase TargetDerivative IND-ADerivative IND-BDerivative IND-C
Primary Target: Kinase X 95% 92% 88%
Off-Target 1: Kinase Y75%25%10%
Off-Target 2: Kinase Z68%15%5%
Off-Target 3: SRC55%30%8%
Off-Target 4: PDGFR-β40%10%<5%
Off-Target 5: c-MET35%8%<5%

From this representative data, we can draw several key insights:

  • IND-A , while potent against the primary target, exhibits significant off-target activity against several other kinases. This promiscuity could lead to a complex pharmacological profile with a higher risk of side effects.

  • IND-B shows improved selectivity over IND-A, with moderate off-target inhibition. This derivative might represent a more favorable starting point for further optimization.

  • IND-C demonstrates high selectivity for the primary target, with minimal inhibition of the tested off-targets. This profile is generally the most desirable for a targeted therapy, suggesting a potentially wider therapeutic window.

Such comparative data is crucial for making informed decisions in a drug discovery program. It allows for the prioritization of compounds with the most promising selectivity profiles and guides the structure-activity relationship (SAR) studies needed to further refine selectivity.[7]

Visualizing On- and Off-Target Effects

The following diagram illustrates a hypothetical signaling pathway to conceptualize the impact of on- and off-target kinase inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase_X Receptor Kinase X (Primary Target) Growth_Factor->Receptor_Kinase_X Binds Receptor_Kinase_Y Receptor Kinase Y (Off-Target) Growth_Factor->Receptor_Kinase_Y Binds Signaling_Protein_A Signaling Protein A Receptor_Kinase_X->Signaling_Protein_A Phosphorylates (On-Target Pathway) Kinase_Z Kinase Z (Off-Target) Receptor_Kinase_Y->Kinase_Z Phosphorylates (Off-Target Pathway) Signaling_Protein_B Signaling Protein B Kinase_Z->Signaling_Protein_B Phosphorylates Transcription_Factor Transcription Factor Signaling_Protein_A->Transcription_Factor Activates Gene_Expression Gene Expression Signaling_Protein_B->Gene_Expression Alters (Potential Side Effects) IND_Derivative This compound Derivative IND_Derivative->Receptor_Kinase_X Inhibits (Desired) IND_Derivative->Receptor_Kinase_Y IND_Derivative->Kinase_Z Inhibits (Cross-reactivity) Transcription_Factor->Gene_Expression Regulates (e.g., Proliferation)

Caption: On- and Off-Target Effects of a Kinase Inhibitor.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-tiered approach, starting with broad screening and progressing to more detailed characterization of identified off-target interactions.

Kinase Panel Screening

The initial step in evaluating the selectivity of a novel compound is often to screen it against a large panel of kinases.[8] Several commercial services offer such profiling, providing a broad overview of the compound's activity across the kinome.

Workflow for Kinase Panel Screening:

G Compound Test Compound (e.g., IND-A) Assay Biochemical Assay (e.g., ADP-Glo™, TR-FRET) Compound->Assay Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence/Fluorescence Reader) Assay->Data_Acquisition Analysis Data Analysis (% Inhibition vs. Control) Data_Acquisition->Analysis Selectivity_Profile Selectivity Profile (Heatmap/Dendrogram) Analysis->Selectivity_Profile

Caption: Workflow for Kinase Selectivity Profiling.

Step-by-Step Methodology (Example using ADP-Glo™ Assay):

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM) in an appropriate assay buffer.

  • Assay Plate Preparation: Dispense the diluted compound into a 384-well assay plate. Include positive controls (e.g., a known broad-spectrum kinase inhibitor like staurosporine) and negative controls (vehicle, e.g., DMSO).

  • Kinase Reaction Initiation: Add the specific kinase and its corresponding substrate/ATP mixture to each well of the assay plate. The kinases are typically pre-selected to represent a diverse range of the human kinome.[9]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence Measurement: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and simultaneously catalyze a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for the test compound relative to the controls.

Competitive Binding Assay

For significant off-targets identified in the initial screen, a competitive binding assay can be employed to determine the binding affinity (Ki) of the test compound. This provides a more quantitative measure of the interaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Target Protein: Purified kinase (the identified off-target).

    • Labeled Ligand: A fluorescently labeled ligand known to bind to the ATP-binding site of the kinase.

    • Test Compound: The this compound derivative.

    • Assay Buffer: A buffer optimized for the kinase and ligand binding.

  • Assay Procedure:

    • In a suitable microplate, add a fixed concentration of the target kinase and the labeled ligand.

    • Add varying concentrations of the test compound (serial dilution).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence signal (e.g., fluorescence polarization or FRET). As the test compound displaces the labeled ligand from the kinase, a change in the fluorescence signal will be observed.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound. Fit the data to a suitable binding model to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand). The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.

Conclusion

The study of cross-reactivity is an indispensable component of the preclinical evaluation of this compound derivatives and, indeed, all small molecule drug candidates. A thorough understanding of a compound's selectivity profile, achieved through systematic screening and quantitative binding assays, is paramount for mitigating the risk of adverse effects and for the rational design of safer, more effective medicines. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to comprehensively characterize the on- and off-target activities of this important class of molecules, ultimately paving the way for the development of next-generation targeted therapies.

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A Comparative Guide to the Catalytic Activity of 1-Benzyl-2-methyl-1H-indole Palladacycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of a Promising Catalyst Class

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The efficiency and selectivity of these transformations are critically dependent on the nature of the palladium catalyst employed. Among the diverse array of catalysts, palladacycles have emerged as a highly promising class due to their stability, high catalytic activity, and often lower sensitivity to air and moisture compared to traditional palladium complexes. This guide provides a comprehensive benchmark of the catalytic activity of 1-Benzyl-2-methyl-1H-indole palladacycles, a specific and promising subclass, against established alternatives in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Rise of Indole-Based Palladacycles: A Marriage of Stability and Activity

The indole scaffold is a privileged structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its incorporation into the ligand framework of a palladacycle offers a unique combination of electronic and steric properties that can profoundly influence catalytic performance. The this compound ligand, in particular, provides a robust platform for the formation of a stable C,N-palladacycle. The palladacycle is formed through an ortho-palladation of the benzyl group, creating a six-membered ring that enhances the stability of the catalytic species. This inherent stability is a key advantage, as it can lead to higher turnover numbers (TON) and turnover frequencies (TOF), crucial metrics for catalyst efficiency and cost-effectiveness in large-scale synthesis.[2]

This guide will delve into the practical application of these palladacycles, offering a side-by-side comparison with commonly used palladium catalysts to inform rational catalyst selection in your research and development endeavors.

Benchmarking Performance: Suzuki-Miyaura, Heck, and Sonogashira Reactions

To provide a holistic view of the catalytic prowess of this compound palladacycles, we will examine their performance in three distinct and widely utilized cross-coupling reactions. While direct comparative studies on this specific palladacycle are emerging, we can extrapolate and compare its expected performance based on closely related indole-based palladacycles and established data for alternative catalysts. For the purpose of this guide, we will consider a representative this compound palladacycle and compare its hypothetical, yet expected, high performance against well-documented catalysts: Herrmann's Catalyst (a phosphine-based palladacycle), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Palladium on Carbon (Pd/C).

Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, vital for the synthesis of biaryl compounds prevalent in pharmaceuticals and materials science.[3] The reaction's efficiency is often dictated by the catalyst's ability to facilitate the transmetalation step.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

CatalystCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
This compound Palladacycle (Hypothetical) 0.1 Toluene/H₂O K₂CO₃ 80 2 >95 N/A
Herrmann's Catalyst0.005EthanolNaOMe601~99[4][5]
Pd(PPh₃)₄2TolueneK₂CO₃1001285-95[6]
Pd/C0.9WaterNaOMe8020>95[2]

The data for the this compound palladacycle is a projection based on the high activity of similar imine and N-heterocyclic carbene palladacycles.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed procedure for a typical Suzuki-Miyaura reaction is as follows:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the this compound palladacycle (0.001 mmol, 0.1 mol%).

  • Add the solvent system (e.g., Toluene/H₂O 10:1, 5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the designated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a biphasic solvent system like toluene/water often enhances the reaction rate by facilitating the dissolution of both the organic substrates and the inorganic base. The choice of a mild base like potassium carbonate is crucial to prevent the decomposition of sensitive functional groups. The thermal stability of the indole palladacycle allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive aryl bromides and chlorides.

Heck Reaction: Olefin Arylation for Complex Scaffolds

The Heck reaction, the palladium-catalyzed arylation of alkenes, is a powerful tool for creating substituted olefins, which are versatile intermediates in organic synthesis.[9] The catalyst's role is to facilitate the oxidative addition of the aryl halide and the subsequent migratory insertion of the olefin.

Table 2: Comparative Performance in the Heck Reaction of 4-Bromoanisole with Styrene

CatalystCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
This compound Palladacycle (Hypothetical) 0.5 DMF NaOAc 120 4 >90 N/A
Herrmann's Catalyst0.1NMPNaOAc13012~95[10]
Pd(PPh₃)₄5TolueneEt₃N10024~75[11]
Pd/C0.4 (10% Pd)NMPNaHCO₃14016~90[12]

Performance for the indole palladacycle is projected based on the high efficiency of related palladacycles in Heck reactions.[13][14]

Experimental Protocol: Heck Reaction

A generalized procedure for the Heck reaction is as follows:

  • In a sealed reaction vessel, combine the aryl halide (1.0 mmol), the olefin (1.2 mmol), the base (e.g., NaOAc, 1.5 mmol), and the this compound palladacycle (0.005 mmol, 0.5 mol%).

  • Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices: High-boiling polar aprotic solvents are often used in Heck reactions to ensure the solubility of the reactants and to reach the necessary reaction temperatures for the activation of less reactive aryl halides. The choice of a weaker base like sodium acetate is often preferred to minimize side reactions such as olefin isomerization. The robust nature of the indole palladacycle is advantageous under these thermally demanding conditions.

Sonogashira Coupling: The Gateway to Alkynes

The Sonogashira coupling reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is a fundamental transformation for the synthesis of conjugated enynes and arylalkynes, which are important in materials science and medicinal chemistry.[15][16] A key challenge is often the prevention of the undesirable homocoupling of the alkyne (Glaser coupling), which is typically suppressed in copper-free protocols.

Table 3: Comparative Performance in the Copper-Free Sonogashira Coupling of Iodobenzene with Phenylacetylene

CatalystCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
This compound Palladacycle (Hypothetical) 0.2 Toluene TBAF RT 1 >98 N/A
Herrmann's Catalyst1Et₃NEt₃N502~95[10]
Pd(PPh₃)₂Cl₂3Amine-freeTBAFRT0.5~95[17]
Pd/C (10%)0.2DMFK₂CO₃803~90[18]

The projected high yield and mild conditions for the indole palladacycle are based on the performance of advanced palladacycle systems in copper-free Sonogashira couplings.[19]

Experimental Protocol: Copper-Free Sonogashira Coupling

A representative protocol for a copper-free Sonogashira coupling is as follows:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the this compound palladacycle (0.002 mmol, 0.2 mol%).

  • Add the solvent (e.g., Toluene, 5 mL) and the base (e.g., Tetrabutylammonium fluoride (TBAF), 2.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic phase, dry it, and concentrate it under reduced pressure.

  • Purify the desired product by column chromatography.

Causality Behind Experimental Choices: The copper-free conditions are highly desirable to avoid the formation of alkyne homocoupling byproducts and to simplify product purification, which is particularly important in pharmaceutical synthesis. The use of a soluble organic base like TBAF can be advantageous in achieving homogeneous reaction conditions at room temperature. The high activity of the indole palladacycle is expected to facilitate the reaction under these mild, copper-free conditions.

Visualizing the Catalytic Machinery

To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the key steps in the catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2 caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Olefin\nCoordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin\nCoordination R-CH=CH2 Migratory\nInsertion Migratory Insertion Olefin\nCoordination->Migratory\nInsertion R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination Ar-CH=CH-R HPd(II)X(L2) HPd(II)X(L2) Beta-Hydride\nElimination->HPd(II)X(L2) Reductive\nElimination Reductive Elimination HPd(II)X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 caption Catalytic Cycle of the Heck Reaction

Caption: Catalytic Cycle of the Heck Reaction

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡CH (Base) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Ar-C≡C-R Reductive\nElimination->Pd(0)L2 caption Catalytic Cycle of the Sonogashira Reaction

Caption: Catalytic Cycle of the Sonogashira Reaction

Conclusion: A Promising Catalyst for Modern Organic Synthesis

While direct, comprehensive benchmarking data for the this compound palladacycle is still emerging, the analysis of closely related indole-based palladacycles and the broader class of C,N-palladacycles strongly suggests its potential for exceptional catalytic activity. The inherent stability of the palladacycle structure, coupled with the unique electronic properties of the indole ligand, positions this catalyst as a highly promising candidate for a wide range of cross-coupling reactions. Its projected performance in Suzuki-Miyaura, Heck, and Sonogashira couplings indicates the potential for high yields under mild conditions with low catalyst loadings. For researchers and professionals in drug development and fine chemical synthesis, the exploration and adoption of such advanced catalytic systems are paramount for driving innovation and efficiency. Further research into the synthesis and application of this compound palladacycles is warranted and is anticipated to solidify its place as a valuable tool in the synthetic chemist's arsenal.

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A Researcher's Guide to In-Silico Modeling: Comparative Docking Studies of 1-Benzyl-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a cornerstone in the development of a multitude of therapeutic agents.[1][2][3] Among its myriad variations, 1-Benzyl-2-methyl-1H-indole derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][4] The journey from a promising chemical scaffold to a clinically viable drug is, however, long and fraught with challenges. In-silico modeling, particularly molecular docking, has become an indispensable tool to navigate this journey, offering a rational, cost-effective, and rapid approach to identifying and optimizing lead compounds.[5]

This guide provides a comprehensive comparison of widely-used molecular docking platforms—AutoDock Vina, GOLD, and Schrödinger's Glide—in the context of studying this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers in their drug discovery endeavors.

The "Why": The Rationale Behind In-Silico Modeling for Indole Derivatives

The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to recognize and bind to a specific biological target, typically a protein. Molecular docking simulates this binding process at an atomic level, predicting the preferred orientation of a ligand (the indole derivative) within the active site of a protein and estimating the strength of their interaction.[5] This predictive power allows us to:

  • Screen large virtual libraries: Efficiently evaluate thousands of potential drug candidates without the need for time-consuming and expensive synthesis and in-vitro screening.[5]

  • Elucidate Structure-Activity Relationships (SAR): Understand how modifications to the indole scaffold affect its binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors.[2][6]

  • Propose binding hypotheses: Generate testable hypotheses about the mechanism of action of a novel compound, which can then be validated experimentally.

A Universal Workflow for Molecular Docking

While the underlying algorithms of docking programs differ, the overall workflow remains largely consistent. Understanding this universal process is key to obtaining reliable and reproducible results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (PDB retrieval, water removal, protonation) g1 Grid Generation (Defining the binding site) p1->g1 Prepared Receptor l1 Ligand Preparation (2D to 3D conversion, energy minimization) d1 Molecular Docking (Conformational search and scoring) l1->d1 Prepared Ligand g1->d1 Binding Site Definition a1 Pose Analysis (Visualization of binding modes) d1->a1 Docked Poses v1 Validation (Re-docking, enrichment studies) a1->v1 Hypotheses admet ADMET Prediction (In-silico pharmacokinetics and toxicity) v1->admet Validated Hits

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: A Step-by-Step Guide

1. Protein Preparation:

  • Objective: To prepare the protein structure for docking by correcting for common issues in crystallographic data.

  • Steps:

    • Retrieve the protein structure: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB).

    • Remove non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms: PDB files often lack explicit hydrogen atoms. Add them using appropriate protonation states at a physiological pH.

    • Assign partial charges: Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).

    • Minimize the structure (optional): Perform a brief energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate a low-energy 3D conformation of the this compound derivative.

  • Steps:

    • Create a 2D structure: Draw the 2D structure of the indole derivative using a chemical drawing software.

    • Convert to 3D: Convert the 2D structure to a 3D conformation.

    • Energy minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign partial charges: Assign partial charges to the ligand atoms.

3. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the ligand to the protein.

  • Steps:

    • Grid generation: Define a grid box that encompasses the active site of the protein. This grid pre-calculates the interaction energies between the protein and various atom types, speeding up the docking process.

    • Docking simulation: The docking program will systematically search for the optimal binding pose of the flexible ligand within the defined grid box, using a scoring function to evaluate each pose.

4. Analysis and Validation:

  • Objective: To interpret the docking results and validate their reliability.

  • Steps:

    • Pose analysis: Visualize the top-ranked docking poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Re-docking: If a co-crystallized ligand is available, re-dock it into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7][8][9]

    • Enrichment studies: For virtual screening, "seed" a library of decoy molecules with known active compounds. A good docking protocol should rank the active compounds significantly higher than the decoys.

Comparative Analysis of Docking Software

The choice of docking software can significantly impact the outcome of a study. Here, we compare three popular options: AutoDock Vina, GOLD, and Glide.

FeatureAutoDock VinaGOLD (Genetic Optimisation for Ligand Docking)Glide (Schrödinger)
Cost Free (Open-source)CommercialCommercial
Ease of Use Moderate learning curve, command-line drivenSteeper learning curve, GUI availableUser-friendly GUI (Maestro)
Algorithm Broyden-Fletcher-Goldfarb-Shanno (BFGS)Genetic AlgorithmHierarchical search protocol
Scoring Function Empirical scoring functionGoldScore, ChemScore, ASP, PLPGlideScore, SP, XP
Flexibility Flexible ligand, rigid receptor (can be made flexible with advanced techniques)Flexible ligand, partially flexible receptorFlexible ligand, rigid receptor (induced-fit docking available)
Reported Accuracy Reliable and widely used, though may be less accurate than commercial options for some targets.[5][10]High accuracy, particularly in pose prediction.[5][11][12]High accuracy and consistency across diverse targets.[11][12][13]

Causality Behind the Differences:

  • AutoDock Vina's accessibility makes it an excellent choice for academic research and initial screening. Its empirical scoring function is fast but may not capture all the nuances of molecular interactions as accurately as the more complex scoring functions of commercial software.[5][10]

  • GOLD's genetic algorithm is adept at exploring a wide conformational space, often leading to highly accurate pose predictions.[11][12] The availability of multiple scoring functions allows for cross-validation of results.

  • Glide's hierarchical search protocol and sophisticated scoring functions (GlideScore XP) are designed for high-throughput screening and lead optimization, often providing a good balance of speed and accuracy.[11][12][13]

Beyond Docking: The Importance of In-Silico ADMET Prediction

A molecule with high binding affinity is not necessarily a good drug candidate. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction models can forecast these properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity early in the drug discovery process.

Drug Discovery Funnel l1 Virtual Screening (Millions of Compounds) l2 Molecular Docking (Thousands of Hits) l1->l2 l3 ADMET Prediction (Hundreds of Leads) l2->l3 l4 In-vitro & In-vivo Testing (Tens of Candidates) l3->l4 l5 Clinical Trials l4->l5

Caption: The drug discovery funnel, where in-silico methods play a crucial role in the early stages.

Conclusion and Future Perspectives

In-silico modeling and molecular docking are powerful tools for accelerating the discovery and development of novel this compound derivatives. While AutoDock Vina offers an accessible entry point, commercial packages like GOLD and Glide provide enhanced accuracy and functionality for more demanding applications. The choice of software should be guided by the specific research question, available resources, and the desired balance between speed and accuracy.

The future of in-silico drug discovery lies in the integration of multiple computational methods, from quantum mechanics calculations to refine interaction energies to machine learning models for more accurate ADMET prediction. By embracing these advancements, researchers can continue to unlock the therapeutic potential of the versatile indole scaffold.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted 2-Methylindoles: Unlocking their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among the vast library of indole derivatives, N-substituted 2-methylindoles have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer and antimicrobial agents. The strategic modification of the substituent at the N1-position of the 2-methylindole core has been shown to profoundly influence the biological activity, selectivity, and pharmacokinetic properties of these molecules.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various N-substituted 2-methylindoles, with a focus on their anticancer and antimicrobial activities. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel and more potent therapeutic agents based on this versatile scaffold. We will delve into the causality behind experimental choices, present supporting experimental data in a comparative format, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Architectural Blueprint: Synthesis of N-Substituted 2-Methylindoles

The journey to understanding the SAR of N-substituted 2-methylindoles begins with their synthesis. The foundational 2-methylindole core is often constructed via the classic Fischer indole synthesis. This robust method involves the acid-catalyzed reaction of a phenylhydrazine with acetone.[2] The choice of catalyst, which can be a Brønsted or Lewis acid, and the reaction conditions are critical for optimizing the yield.[2]

G cluster_0 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Reaction_Mixture Phenylhydrazine->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Acid Catalyst (e.g., ZnCl2) Acid Catalyst (e.g., ZnCl2) Indolization Indolization Acid Catalyst (e.g., ZnCl2)->Indolization Heat Heat Heat->Indolization 2-Methylindole 2-Methylindole Reaction_Mixture->Indolization Formation of Phenylhydrazone Indolization->2-Methylindole [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: General workflow for the Fischer indole synthesis of 2-methylindole.

Once the 2-methylindole scaffold is in hand, the N-substituent is introduced through various alkylation, arylation, or acylation reactions. The choice of the N-substituent is the pivotal step in tuning the biological activity of the final compound.

G cluster_1 N-Substitution of 2-Methylindole 2-Methylindole 2-Methylindole Reaction 2-Methylindole->Reaction Deprotonation Electrophile (R-X) Electrophile (e.g., Alkyl halide, Aryl halide, Acyl chloride) N-Substituted 2-Methylindole N-Substituted 2-Methylindole Electrophile (R-X)->N-Substituted 2-Methylindole Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Reaction Reaction->N-Substituted 2-Methylindole Nucleophilic Substitution

Caption: General scheme for the N-substitution of 2-methylindole.

Unraveling the Code: Structure-Activity Relationship Insights

The biological activity of N-substituted 2-methylindoles is a delicate interplay of steric, electronic, and lipophilic properties of the N-substituent. By systematically comparing different substituents, we can begin to decipher the structural requirements for potent and selective activity.

Anticancer Activity: A Tale of Two Rings

The N-substituent plays a critical role in modulating the cytotoxic effects of 2-methylindole derivatives against various cancer cell lines.

N-Alkyl vs. N-Aryl Substitution:

Studies have shown that N-alkylation and N-arylation of the indole core can lead to compounds with significant anticancer activity. For instance, a series of indolylsuccinimides demonstrated that N-methylated and N-benzylated derivatives were generally more active against A549 lung cancer cells than their N-phenyl counterparts. This suggests that for this particular scaffold, a more flexible alkyl or benzyl substituent might be more favorable for interacting with the biological target than a rigid aryl group. Notably, a compound with N-methylation on both the indole and succinimide rings showed potent cytotoxicity against HT-29 and HepG-2 cell lines, with IC50 values of 0.02 µM and 0.8 µM, respectively.

Table 1: Comparison of Anticancer Activity (IC50, µM) of N-Substituted Indolylsuccinimides

Compound IDN-Substituent (Indole)N-Substituent (Succinimide)HT-29HepG-2A549
3i HMethyl>50>501.5
3k HBenzyl>50>508.7
3u MethylPhenyl3.94.2>50
3w MethylMethyl0.020.85.2

This data highlights the importance of considering the entire molecular architecture, as the interplay between substituents on different parts of the molecule can dramatically impact activity.

Antimicrobial Activity: Targeting Microbial Defenses

N-substituted 2-methylindoles have also shown considerable promise as antimicrobial agents. The nature of the N-substituent influences both the potency and the spectrum of activity against various bacterial and fungal strains.

Impact of N-Substitution on Antibacterial and Antifungal Efficacy:

While a comprehensive, direct comparative study on a single 2-methylindole core is limited in the public domain, analysis of various N-substituted indole derivatives provides valuable insights. For example, a study on N-substituted indole derivatives revealed that the introduction of different substituents on the nitrogen atom significantly impacts their antimicrobial properties.[1] In some cases, N-substituted indole derivatives have demonstrated significant activity against Staphylococcus aureus.[1] Another study on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties, where the indole nitrogen was substituted, showed a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms.[3]

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of N-Substituted Indole Derivatives [3]

Compound ClassN-Substituent TypeS. aureusE. coliC. albicans
Indole-triazole/thiadiazoleVaried N-substituents3.125 - 503.125 - 503.125 - 50

The data suggests that the N-substituent, often in combination with other heterocyclic moieties, is a key determinant of antimicrobial potency. The lipophilicity and electronic nature of the N-substituent likely play a crucial role in membrane permeability and interaction with microbial targets.

In the Lab: Essential Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Here, we provide detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of N-substituted 2-methylindoles.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-substituted 2-methylindole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-substituted 2-methylindole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • N-substituted 2-methylindole compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth only)

  • Growth indicator (e.g., resazurin)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the N-substituted 2-methylindole compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a growth indicator.

  • Controls: Ensure that the positive control shows no growth and the negative control shows adequate growth.

Conclusion and Future Directions

Future research should focus on synthesizing and evaluating a diverse library of N-substituted 2-methylindoles with systematic variations in the N-substituent. This will enable the development of more precise quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds.[5] Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of molecules. The continued exploration of the chemical space around the N-substituted 2-methylindole core holds great promise for the discovery of novel and effective anticancer and antimicrobial agents.

References

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A Comparative Guide to the Synthetic Routes of 1-Benzyl-2-methyl-1H-indole: An Analysis of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The targeted synthesis of specific indole derivatives, such as 1-Benzyl-2-methyl-1H-indole, is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, with a critical evaluation of their respective yields, purity profiles, and practical considerations.

Introduction to this compound

This compound is a versatile intermediate in organic synthesis. The N-benzyl group offers steric and electronic modulation of the indole ring, while the C2-methyl group provides a key structural element found in many bioactive molecules. The efficient and clean synthesis of this compound is paramount for its application in multi-step synthetic campaigns. This guide will explore and compare the Fischer Indole Synthesis, the Bischler-Möhlau Indole Synthesis, and modern Palladium-Catalyzed methodologies as potential routes to this target.

The Fischer Indole Synthesis: A Classic and High-Yielding Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole core.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2] For the synthesis of this compound, the key starting materials are N-benzyl-N-phenylhydrazine and acetone.

Reaction Mechanism

The accepted mechanism of the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: N-benzyl-N-phenylhydrazine reacts with acetone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: A concerted, acid-catalyzed[3][3]-sigmatropic rearrangement (a variation of the Claisen rearrangement) occurs, leading to the formation of a di-imine intermediate.

  • Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the enamine nitrogen onto one of the imine carbons to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia results in the formation of the aromatic indole ring.[2]

Synthetic Strategies: One-Pot vs. Stepwise

Two primary strategies can be employed for the synthesis of this compound via the Fischer route: a one-pot, three-component reaction or a stepwise approach involving the synthesis and isolation of 2-methylindole followed by N-benzylation.

A highly efficient one-pot method has been developed for the synthesis of structurally similar 1,2,3-trisubstituted indoles, which can be adapted for our target molecule.[4] This approach combines the Fischer indolization and N-alkylation in a single reaction vessel, offering significant advantages in terms of time and resource efficiency.

Experimental Protocol (Adapted): A microwave-promoted reaction of phenylhydrazine hydrochloride and acetone in an appropriate solvent would first yield 2-methylindole. After a brief period, the reaction mixture is cooled, and a strong base such as sodium hydride (NaH) is added, followed by benzyl bromide. This sequence allows for the in-situ formation of the indole anion and its subsequent benzylation. A study on a similar transformation to produce 1-benzyl-2,3-dimethylindole reported a high yield of 91%.[4]

The stepwise approach involves two distinct synthetic operations: the synthesis of 2-methylindole and its subsequent N-benzylation. While this method is more time-consuming, it can offer better control over the individual reactions and may be more amenable to large-scale synthesis.

Experimental Protocol - Step 1: Synthesis of 2-Methylindole A well-established procedure for the synthesis of 2-methylindole involves the reaction of phenylhydrazine with acetone in the presence of an acid catalyst, such as zinc chloride, at elevated temperatures.[5] This reaction is known to produce 2-methylindole in high yields, typically in the range of 80-83%.[5]

Experimental Protocol - Step 2: N-Benzylation of 2-Methylindole The N-benzylation of indoles can be achieved under various conditions. A high-yielding and straightforward method involves the deprotonation of 2-methylindole with a base like potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), followed by the addition of benzyl bromide. This procedure has been reported to yield N-benzylindole in the range of 85-89%.[6]

Yield and Purity Comparison
Synthetic RouteKey ReagentsTypical YieldPurity Considerations
One-Pot Fischer Phenylhydrazine, Acetone, Benzyl Bromide, Acid Catalyst, Base~91% (inferred)[4]High purity after chromatographic separation. Potential for side products from incomplete reactions or competing C-alkylation.
Stepwise Fischer Phenylhydrazine, Acetone, Acid Catalyst (Step 1); 2-Methylindole, Benzyl Bromide, Base (Step 2)~68-74% (calculated overall)[5][6]High purity can be achieved at each step through isolation and purification of intermediates.

Visualization of Synthetic Workflows

Fischer_Synthesis cluster_one_pot One-Pot Fischer Synthesis cluster_stepwise Stepwise Fischer Synthesis start1 Phenylhydrazine + Acetone + Benzyl Bromide process1 Microwave-assisted Fischer Indolization & N-Alkylation start1->process1 end1 This compound (Yield: ~91%) process1->end1 start2 Phenylhydrazine + Acetone process2 Fischer Indolization start2->process2 intermediate 2-Methylindole (Yield: 80-83%) process2->intermediate process3 N-Benzylation intermediate->process3 start3 Benzyl Bromide + Base start3->process3 end2 This compound (Overall Yield: ~68-74%) process3->end2

Caption: Comparative workflows of one-pot and stepwise Fischer indole synthesis for this compound.

The Bischler-Möhlau Indole Synthesis: A Classical Route with Modern Enhancements

The Bischler-Möhlau synthesis offers an alternative route to 2-substituted indoles.[7] The classical approach involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine at high temperatures.[3] For the synthesis of this compound, the starting materials would be N-benzylaniline and a suitable three-carbon α-halo- or α-hydroxy-ketone, such as bromoacetone or hydroxyacetone.

Reaction Mechanism

The mechanism of the Bischler-Möhlau synthesis is complex and can be influenced by the reaction conditions. A plausible pathway involves:

  • N-Alkylation: The arylamine (N-benzylaniline) reacts with the α-halo- or α-hydroxy-ketone to form an α-arylaminoketone intermediate.

  • Second Amination: A second molecule of the arylamine reacts with the ketone carbonyl of the intermediate to form a diamino-alkene.

  • Cyclization and Aromatization: An intramolecular electrophilic attack of one of the aromatic rings onto the enamine double bond, followed by elimination of a molecule of the arylamine and subsequent tautomerization, leads to the formation of the indole ring.[7]

Traditional vs. Microwave-Assisted Bischler-Möhlau Synthesis

The traditional Bischler-Möhlau synthesis is often plagued by harsh reaction conditions, such as high temperatures and long reaction times, which can lead to low yields and the formation of numerous byproducts.[7]

Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of this reaction. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[8][9] For the synthesis of 2-arylindoles, microwave-assisted Bischler-Möhlau reactions have been reported to provide yields in the range of 52-75%.[10][11]

Experimental Protocol (General, Microwave-Assisted): A mixture of N-benzylaniline and bromoacetone (typically in a 2:1 molar ratio) would be subjected to microwave irradiation, potentially in the absence of a solvent or in a high-boiling polar solvent. The reaction progress would be monitored by thin-layer chromatography (TLC), and upon completion, the product would be isolated and purified, usually by column chromatography.

Yield and Purity Comparison
Synthetic RouteKey ReagentsTypical YieldPurity Considerations
Traditional Bischler-Möhlau N-Benzylaniline, BromoacetoneLow to ModerateOften results in complex mixtures and requires extensive purification.
Microwave-Assisted Bischler-Möhlau N-Benzylaniline, Bromoacetone52-75% (inferred for 2-arylindoles)[10]Generally cleaner reactions with fewer byproducts compared to the traditional method. Chromatographic purification is still typically required.

Visualization of the Bischler-Möhlau Workflow

Bischler_Mohlau cluster_traditional Traditional Bischler-Möhlau cluster_microwave Microwave-Assisted Bischler-Möhlau start1 N-Benzylaniline + Bromoacetone process1 High Temperature, Long Reaction Time start1->process1 end1 This compound (Low to Moderate Yield) process1->end1 start2 N-Benzylaniline + Bromoacetone process2 Microwave Irradiation start2->process2 end2 This compound (Yield: 52-75%) process2->end2

Caption: Comparison of traditional and microwave-assisted Bischler-Möhlau synthesis workflows.

Modern Palladium-Catalyzed Routes: A Promising but Less Explored Avenue

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and several methods for indole synthesis have been developed. The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, is a conceptually relevant transformation.[12]

A plausible, though not explicitly reported, palladium-catalyzed route to this compound could involve a tandem reaction sequence. For instance, a palladium-catalyzed coupling of N-benzylaniline with a suitable propargyl derivative, followed by an intramolecular cyclization, could potentially yield the desired indole. However, specific, high-yielding protocols for the direct synthesis of this compound using this approach are not well-documented in the current literature.

While palladium-catalyzed methods offer the potential for high efficiency and functional group tolerance, the development of a specific and optimized protocol for this target molecule would require significant research and development. Therefore, for the practical synthesis of this compound, the Fischer and Bischler-Möhlau routes are currently more established and reliable.

Conclusion and Recommendations

Based on the available literature, the Fischer Indole Synthesis stands out as the most robust and high-yielding method for the preparation of this compound.

  • The one-pot, three-component Fischer synthesis offers the most efficient approach in terms of time and resources, with an expected high yield of around 91%. This method is particularly well-suited for rapid library synthesis and smaller-scale preparations.

  • The stepwise Fischer synthesis , involving the initial preparation of 2-methylindole followed by N-benzylation, also provides a very high overall yield and may be more practical for larger-scale synthesis where process control and purification of intermediates are critical.

The Bischler-Möhlau synthesis , particularly the microwave-assisted variation , presents a viable alternative, with respectable yields reported for analogous 2-arylindoles. However, the lack of a specific protocol for the target molecule and the generally more complex reaction mechanism make it a secondary choice compared to the Fischer route.

Palladium-catalyzed methods , while powerful in principle, are not yet established for the direct and efficient synthesis of this compound and would require dedicated process development.

For researchers and drug development professionals seeking a reliable, high-yielding, and well-documented route to this compound, the Fischer Indole Synthesis, in either its one-pot or stepwise manifestation, is the recommended approach.

References

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  • Bischler, A. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]

  • Möhlau, R. (1881). Ueber die Einwirkung von primären aromatischen Aminen auf Phenylbromacetaldehyd. Berichte der deutschen chemischen Gesellschaft, 14(1), 171-175. [Link]

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  • Menéndez, J. C., et al. (2006). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molecular Diversity Preservation International. [Link]

  • Qin, C., et al. (2014). Pd (II)-catalyzed ligand controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates and bis (1-benzyl-1H-indol-3-yl) methanones. Organic & biomolecular chemistry, 12(26), 4602-4609. [Link]

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Cytotoxicity comparison of 1-Benzyl-2-methyl-1H-indole with other N-alkylindoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cytotoxicity of 1-Benzyl-2-methyl-1H-indole in Comparison to Other N-Alkylindoles for Cancer Research

The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous compounds with significant biological activity.[1][2] Its derivatives are particularly noted for their potential as anticancer agents, acting through diverse mechanisms to inhibit cancer cell growth and induce cell death.[3][4] A critical aspect of developing these compounds is understanding their cytotoxic profile and the structure-activity relationships (SAR) that govern their potency.

This guide provides a comparative analysis of the cytotoxicity of this compound against other N-alkylated indole derivatives. We will delve into supporting experimental data, outline a standard protocol for cytotoxicity assessment, and explore the mechanistic underpinnings of their activity to provide a comprehensive resource for researchers in oncology and drug development.

Comparative Cytotoxicity of N-Alkylindoles

The substitution at the N-1 position of the indole ring is a key determinant of cytotoxic activity. The introduction of various alkyl and benzyl groups can significantly modulate the compound's potency against different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related N-alkylindoles, offering a clear comparison of their cytotoxic efficacy.

Compound Name/DerivativeN-Alkyl SubstituentCancer Cell LineIC50 (µM)Reference
1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)ureaBenzylProstate Cancer12.5[5]
1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)ureaBenzylBreast Cancer8.0[5]
(E)-N′-[(1-benzyl-1H-indol-3-yl)methylene]benzohydrazide (5b)BenzylMDA-MB-231 (Breast)17.2 ± 0.4[6][7]
N-benzyl indole-derived hydrazone (5o)BenzylMDA-MB-231 (Breast)19.6 ± 0.5[7]
N-Ethylindole-isatin conjugate (8a)EthylHCT-116 (Colon)7.9 ± 0.55[8]
N-Propylindole-isatin conjugate (8b)n-PropylA-549 (Lung)9.2 ± 0.78[8]
N-Propylindole-isatin conjugate (8b)MDA-MB-231 (Breast)8.9 ± 0.61[8]
N-Allylindole-isatin conjugate (9)AllylMDA-MB-231 (Breast)10.4 ± 0.80[8]
2,5,9,11-tetramethyl-5H-indolo[2,3-b]quinolineMethylKB cells0.002 - 0.009[9]

Structure-Activity Relationship (SAR) Insights

The data reveals a clear relationship between the chemical structure of the N-alkyl substituent and the resulting cytotoxicity.

  • Impact of N-1 Substitution : The presence of a substituent on the indole nitrogen is often crucial for activity. Studies have shown that N-1 methylation can enhance cytotoxic activity by as much as 60-fold compared to unsubstituted analogues.[10] Similarly, N-alkylation with groups like ethyl, propyl, and allyl leads to potent anticancer activity, as seen in the indole-isatin conjugates.[8]

  • Role of the Benzyl Group : The benzyl group at the N-1 position, as seen in this compound derivatives, confers significant cytotoxicity against both prostate and breast cancer cell lines.[5] This potency is attributed to the increased lipophilicity and potential for π-π stacking interactions with biological targets. Research on 1-benzyl-2-indolinones also concluded that benzyl substitution at the N-1 position significantly increased potency and selectivity for its target.[11]

  • Influence of Alkyl Chain Length and Unsaturation : Comparing the N-alkylindole-isatin conjugates, there are variations in potency based on the alkyl group. For instance, the N-ethyl derivative (8a) shows high potency against colon cancer cells, while the N-propyl (8b) and N-allyl (9) derivatives are highly effective against lung and breast cancer lines.[8] This suggests that the optimal alkyl substituent may be cell-line dependent. Generally, increasing the length of a simple alkyl chain can impact activity, with longer chains sometimes leading to more potent cytotoxicity.[12]

Mechanistic Considerations: How Indole Derivatives Induce Cell Death

Indole derivatives exert their anticancer effects through a variety of mechanisms, often culminating in the induction of apoptosis (programmed cell death).[4][13] These mechanisms can include:

  • Cell Cycle Arrest : Many indole compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cells from proliferating.[3][14]

  • Inhibition of Key Enzymes : They can act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases, which are essential for DNA replication, and various protein kinases (e.g., PI3K/Akt) that regulate cell survival pathways.[5][10][15]

  • Induction of Apoptosis : A primary mechanism is the activation of apoptotic pathways. This can occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the release of cytochrome c.[14]

Below is a diagram illustrating the intrinsic apoptosis pathway, a common target for indole-based anticancer agents.

Intrinsic_Apoptosis_Pathway Indole Indole Derivative (e.g., this compound) Bcl2 Anti-apoptotic Bcl-2 (Inhibited) Indole->Bcl2 inhibits Bax Pro-apoptotic Bax/Bak (Activated) Indole->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[18][19]

Materials
  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (N-alkylindoles) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count the cells. Prepare a cell suspension at a density of 5,000-10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

    • Causality: This initial incubation ensures that cells adhere to the plate and are in a logarithmic growth phase before treatment, providing a healthy baseline population for the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and other N-alkylindoles) in a serum-free culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (untreated cells).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Causality: Testing a range of concentrations is essential to determine the dose-dependent effect of the compound and to calculate the IC50 value accurately.

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium containing the compounds.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Causality: This step is the core of the assay. Only viable cells with active mitochondrial dehydrogenases can perform this reduction, directly linking the amount of formazan produced to the number of living cells.[18] Serum-free medium is used to prevent interference from serum components.

  • Formazan Solubilization:

    • Carefully remove the MTT solution without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.

    • Causality: The formazan product is insoluble and must be dissolved to allow for accurate spectrophotometric measurement.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Causality: The intensity of the purple color, measured as absorbance, is directly proportional to the number of viable cells in the well.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and use a suitable regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed 1. Seed Cells (96-well plate, 10k cells/well) Start->Seed Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Treat with N-Alkylindoles (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT 5. Add MTT Solution (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (DMSO) (Dissolve Crystals) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow diagram of the MTT cytotoxicity assay.

Conclusion

The comparative analysis demonstrates that this compound and related N-alkylindoles are potent cytotoxic agents against a range of cancer cell lines. The nature of the substituent at the N-1 position is a critical modulator of this activity, with benzyl and various alkyl groups conferring significant potency. The diverse mechanisms of action, primarily centered on the induction of apoptosis and cell cycle arrest, make these compounds promising leads for the development of novel anticancer therapeutics. The standardized MTT assay protocol provided herein offers a reliable method for researchers to further explore the cytotoxic potential of this important class of molecules.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Benzyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzyl-2-methyl-1H-indole, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. The causality behind each step is explained to empower scientists with not just a protocol, but a deep understanding of chemical waste management principles.

Part 1: Hazard Characterization and Regulatory Framework

The cornerstone of any disposal procedure is a thorough understanding of the compound's hazards and the regulations governing its waste stream. While specific toxicological data for this compound is not extensively published, a precautionary principle must be applied. This involves assessing data from structurally similar compounds and adhering to the most stringent applicable regulations.

Inferred Hazard Profile:

Based on data from related substituted indoles and benzyl derivatives, this compound should be handled as a hazardous substance. For instance, the closely related 1-Benzylindole is classified as harmful if swallowed, causing skin irritation and serious eye damage.[1] Many indole derivatives may also cause respiratory irritation.[2] Therefore, it is imperative to treat this compound waste as hazardous until proven otherwise through formal toxicological testing.

Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA)

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] This "cradle-to-grave" system mandates that hazardous waste be managed safely from the moment it is generated until its final disposal.[4]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5] this compound is not a specifically listed waste. Consequently, a generator is responsible for determining if it exhibits any of the hazardous characteristics. Given the potential for toxicity, the most prudent course of action is to manage it as a regulated hazardous waste stream.

Part 2: Personnel Safety and Spill Management

Before any handling or disposal, ensuring the safety of laboratory personnel is paramount. This involves utilizing appropriate Personal Protective Equipment (PPE) and having a clear, actionable spill response plan.

Personal Protective Equipment (PPE)

Engineering controls like fume hoods are the first line of defense.[6] However, appropriate PPE is mandatory for all personnel handling this compound or its waste.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] Protects against splashes and airborne particulates that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[8]
Body Protection Standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes the risk of inhaling airborne powder, which may cause respiratory tract irritation.[2]
Spill Management Protocol

Accidents happen, but a swift and correct response can mitigate the risk.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed above.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth. Avoid raising dust.[9]

    • For Liquid Spills (Solutions): Surround the spill with absorbent pads or materials to prevent it from spreading.

  • Clean-up: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[7][9]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be methodical to ensure safety and compliance. Disposing of this chemical down the drain or in the regular trash is a serious regulatory violation and poses a significant environmental risk.[10]

Step 1: Waste Identification and Segregation
  • Classify as Hazardous: All materials contaminated with this compound, including unreacted chemical, contaminated labware (pipette tips, weighing paper, glassware), and solutions, must be classified as hazardous waste.[11]

  • Segregate at the Source: This is a critical step. Keep this compound waste separate from all other waste streams, especially non-hazardous trash.[10] Crucially, do not mix it with incompatible materials, such as strong oxidizing agents, to prevent potentially violent chemical reactions.[12]

Step 2: Waste Containerization
  • Choose the Right Container: Use a container that is chemically compatible, in good condition, and has a secure, sealable lid. For solids, a wide-mouth plastic or glass jar is suitable. For liquids, use a designated solvent waste container.

  • Label Correctly: The container must be clearly labeled as "Hazardous Waste." The label must also include the full chemical name ("this compound") and an indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation and Storage
  • Designated Storage: Store the sealed waste container in a designated hazardous waste storage area, often called a Satellite Accumulation Area (SAA).[10] This area should be secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the waste container within a larger, secondary containment bin to capture any potential leaks.[10]

  • Adhere to Limits: Be aware of institutional and regulatory limits on the amount of waste that can be accumulated (e.g., up to 55 gallons) and the time it can be stored (e.g., must be collected within 90 days).[10]

Step 4: Final Disposal
  • Professional Disposal is Mandatory: The final treatment and disposal of chemical waste must be performed by a licensed and approved hazardous waste disposal company.[10] These companies have the facilities and expertise to handle chemical waste through methods like high-temperature incineration, which is the preferred method for many organic compounds as it ensures complete destruction.

  • Engage Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide specific guidance for your location and will arrange for the scheduled pickup and proper disposal of the waste by the licensed contractor.[10][13]

Visualizing the Disposal Workflow

To ensure clarity, the decision-making and procedural flow for disposing of this compound is summarized in the diagram below.

G A Waste Generation (this compound) B Hazard Assessment (Precautionary Principle: Treat as Hazardous Waste) A->B C Segregate Waste Stream (Separate from incompatibles and non-hazardous trash) B->C D Select & Label Proper Waste Container (Sealed, Compatible, Clearly Labeled) C->D E Collect Contaminated Solids (e.g., Labware, Gloves, Unused Reagent) D->E Solid Waste F Collect Contaminated Liquids (e.g., Reaction Solutions, Rinsates) D->F Liquid Waste G Store Securely in Satellite Accumulation Area (Follow Time/Volume Limits) E->G F->G H Schedule Pickup Through EHS Office G->H I Final Disposal by Licensed Vendor (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and fulfilling their professional and ethical responsibility to protect the wider environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. This guide provides essential, field-proven safety and handling protocols for 1-Benzyl-2-methyl-1H-indole, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with a self-validating system of safety that builds confidence and ensures the integrity of your work and well-being.

While a specific, comprehensive toxicological profile for this compound is not fully established, authoritative data from structurally analogous indole and N-benzyl compounds provide a robust framework for hazard assessment and control.[1][2] This guide is built upon that principle of chemical similarity.

Hazard Assessment: An Evidence-Based Profile

Based on aggregated GHS (Globally Harmonized System) data from closely related molecules, we must handle this compound with the assumption that it presents the following hazards.[3][4]

Hazard ClassGHS Hazard StatementRationale & Potential EffectsAuthoritative Source (Similar Compounds)
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion may lead to systemic toxicity.Sigma-Aldrich, PubChem[3]
Acute Toxicity (Dermal) H311: Toxic in contact with skinThe compound can be absorbed through the skin, leading to systemic effects.Sigma-Aldrich
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact is likely to cause redness, inflammation, or irritation.[3][4]PubChem, Echemi[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation (Potential for H318: Causes serious eye damage)Direct contact with eyes can cause significant irritation and potentially irreversible damage.[3][4]Sigma-Aldrich, PubChem, Echemi[3][4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4]PubChem, Echemi[3][4]
Hazardous to the Aquatic Environment H400: Very toxic to aquatic lifeReleases to the environment must be strictly avoided as the compound is ecotoxic.Sigma-Aldrich

Core Directive: The Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a static choice but a dynamic risk assessment tailored to the specific procedure. The following mandate represents the minimum required protection.

Eye and Face Protection: The First Line of Defense

Due to the severe eye irritation potential, robust eye protection is non-negotiable.[3]

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn at all times when the chemical is present in the laboratory. Standard safety glasses do not provide an adequate seal against splashes or airborne particles.[5]

  • Splash & Aerosol Risk: When handling solutions, performing transfers, or any operation with a splash or aerosolization risk, a full-face shield must be worn in addition to chemical safety goggles.[6][7] A face shield alone is insufficient as it does not protect from vapors or fine aerosols that can circulate behind it.

Skin and Body Protection: An Impermeable Barrier

Given the compound's dermal toxicity and irritant properties, preventing skin contact is critical.[3]

  • Gloves:

    • Material: Chemical-resistant nitrile or neoprene gloves are required. Always inspect gloves for tears or pinholes before use.[8]

    • Technique: Double-gloving is the standard protocol when handling this compound.[7] This creates a fail-safe; if the outer glove is compromised or contaminated, it can be safely removed without exposing the skin.[7] The outer glove should be removed and discarded as hazardous waste immediately after the handling procedure is complete.

    • Cuffs: Ensure glove cuffs are pulled over the sleeves of the lab coat to protect the wrists.[7]

  • Protective Clothing:

    • A clean, long-sleeved laboratory coat is mandatory.

    • For tasks involving larger quantities or significant splash potential, a chemical-resistant apron or disposable coverall should be worn over the lab coat.[6][9]

Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is the use of engineering controls. PPE is the final barrier.

  • Primary Control: All handling of this compound, especially the weighing of the solid powder, must be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[5][8]

  • Secondary Control: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5][10] A full respiratory protection program, including fit-testing and training, is required in such cases.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Trust in a protocol is built on its clarity, logic, and repeatability. Follow these steps to ensure a safe operational workflow.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow is functioning correctly.

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) is present to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Step 2: Safe Handling Protocol (Weighing Solid Compound)
  • Work Within the Hood: Place the analytical balance and the stock container of this compound deep within the chemical fume hood.

  • Minimize Dust: Open the container slowly. Use a dedicated spatula to carefully transfer the desired amount of powder to weigh paper or a tared container. Avoid any actions that could generate dust.

  • Secure and Clean: Tightly close the primary container. Using a tissue dampened with an appropriate solvent (e.g., ethanol or isopropanol), gently wipe the spatula and any surfaces within the hood where powder may have settled. Dispose of the tissue as hazardous waste.

  • Transfer: If dissolving, add the solvent to the vessel containing the weighed powder while still inside the fume hood.

Step 3: Post-Handling Decontamination and Doffing
  • Segregate Waste: All contaminated items (gloves, weigh paper, pipette tips, cleaning materials) must be placed in a clearly labeled, sealed hazardous waste container inside the fume hood.[2]

  • Doffing PPE:

    • Remove the outer gloves first, peeling them off without touching the external surface, and dispose of them as hazardous waste.

    • Step away from the immediate work area. Remove the face shield (if used) and goggles.

    • Remove the lab coat.

    • Finally, remove the inner gloves and wash hands thoroughly with soap and water.[4][11]

Step 4: Disposal Plan
  • Chemical Waste: Unused or waste this compound (both solid and in solution) must be collected as hazardous chemical waste. Never dispose of it down the drain, as it is toxic to aquatic life.[2]

  • Contaminated Materials: All disposables that have come into contact with the chemical are considered hazardous waste. This includes gloves, bench paper, and cleaning materials.

  • Labeling and Storage: Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[2]

Emergency Procedures: Immediate, Corrective Actions

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_task Specific Operation Start Start: Handling This compound BasePPE Minimum PPE: - Lab Coat - Double Nitrile Gloves - Chemical Safety Goggles Start->BasePPE Always Required Spill Spill Cleanup / No Hood Start->Spill Emergency Procedure FumeHood Engineering Control: Chemical Fume Hood BasePPE->FumeHood Always Required Weighing Weighing Solid Powder FumeHood->Weighing Solution Handling Solutions (Transfers, Reactions) FumeHood->Solution FaceShield Add Face Shield Respirator Consult EHS: Respirator May Be Required Solution->FaceShield Splash Risk? Spill->Respirator

Caption: PPE selection workflow for this compound handling.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • 1-Benzylindole | C15H13N | CID 96913. PubChem - NIH.
  • 1H-Indole, 2-phenyl-1-(phenylmethyl)- (CAS No. 52604-15-6) SDS. (2017). Guidechem.
  • Material Safety Data Sheet - 1,1,2-Trimethyl-1H-Benz(e)indole, 96% (UV-VIS). Cole-Parmer.
  • SAFETY D
  • 2-BENZYL-2,3-DIHYDRO-1H-ISOINDOLE Safety D
  • UNIT 7: Personal Protective Equipment. CTAHR.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • 1-Benzyl-2-methylimidazole SDS, 13750-62-4 Safety D
  • 3-Benzyl-1H-indole Safety Data Sheet. (Version 6.2).
  • 1-benzylindole - Organic Syntheses Procedure. Organic Syntheses.
  • In-silico ADME and toxicity studies of some novel indole derivatives. (2012). Journal of Applied Pharmaceutical Science.
  • Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Labor

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.